molecular formula C8H8N2 B154957 2-Methylbenzimidazole CAS No. 615-15-6

2-Methylbenzimidazole

Cat. No.: B154957
CAS No.: 615-15-6
M. Wt: 132.16 g/mol
InChI Key: LDZYRENCLPUXAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methylbenzimidazole, also known as this compound, is a useful research compound. Its molecular formula is C8H8N2 and its molecular weight is 132.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.01 m. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 6500. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Benzimidazoles - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyl-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2/c1-6-9-7-4-2-3-5-8(7)10-6/h2-5H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDZYRENCLPUXAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5060641
Record name 1H-Benzimidazole, 2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5060641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Beige crystalline solid; [Sigma-Aldrich MSDS]
Record name 2-Methylbenzimidazole
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/19653
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Vapor Pressure

0.0000274 [mmHg]
Record name 2-Methylbenzimidazole
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/19653
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

615-15-6, 30304-58-6
Record name 2-Methylbenzimidazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=615-15-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methylbenzimidazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000615156
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Benzimidazole, 2-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030304586
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-METHYLBENZIMIDAZOLE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6500
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1H-Benzimidazole, 2-methyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1H-Benzimidazole, 2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5060641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methylbenzimidazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.009.466
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1H-BENZIMIDAZOLE, 2-METHYL-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZH8IWW7Y8B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Synthesis of 2-Methylbenzimidazole: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the Phillips condensation reaction between o-phenylenediamine and acetic acid, detailing reaction mechanisms, optimized experimental protocols, and quantitative analysis for the production of a key scaffold in medicinal chemistry.

The benzimidazole moiety, and specifically 2-methylbenzimidazole, represents a privileged scaffold in the field of drug discovery.[1][2] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including antimicrobial, anticancer, and antiviral properties, making them a focal point for the development of novel therapeutic agents.[1][3] This technical guide provides a comprehensive overview of the synthesis of this compound from the condensation of o-phenylenediamine and acetic acid, a classic example of the Phillips-Ladenburg reaction.[4][5]

Reaction Mechanism and Principles

The synthesis of this compound from o-phenylenediamine and acetic acid proceeds via a condensation reaction.[6] The fundamental principle involves the reaction of a diamine with a carboxylic acid, leading to the formation of a heterocyclic ring structure.[7] The mechanism, as illustrated below, can be summarized in the following key steps:

  • N-Acetylation: One of the amino groups of o-phenylenediamine attacks the electrophilic carbonyl carbon of acetic acid. This is often facilitated by an acidic medium which protonates the carbonyl oxygen, increasing its electrophilicity.[8]

  • Intermediate Formation: This initial reaction forms an N-acylated intermediate.[8]

  • Intramolecular Cyclization: The second amino group of the intermediate then attacks the carbonyl carbon of the newly formed amide group, leading to a ring closure.[6]

  • Dehydration: The resulting cyclic intermediate undergoes dehydration (loss of a water molecule) to form the stable aromatic benzimidazole ring.[6]

This reaction is a versatile method for preparing various 2-substituted benzimidazoles by simply changing the carboxylic acid used.[9][10]

Reaction_Mechanism OPD o-Phenylenediamine Intermediate1 N-acylated intermediate OPD->Intermediate1 + Acetic Acid (N-Acetylation) AceticAcid Acetic Acid AceticAcid->Intermediate1 Intermediate2 Cyclized intermediate Intermediate1->Intermediate2 Intramolecular Cyclization Product This compound Intermediate2->Product - H2O (Dehydration)

Caption: Reaction mechanism for the synthesis of this compound.

Experimental Protocols and Quantitative Data

Several protocols for the synthesis of this compound from o-phenylenediamine and acetic acid have been reported, with variations in solvents, reaction conditions, and work-up procedures. The choice of methodology can significantly impact reaction time, yield, and purity of the final product.

Comparative Summary of Synthesis Protocols
MethodReagents & SolventsReaction ConditionsYield (%)Melting Point (°C)Reference
Method 1 o-Phenylenediamine, 90% Acetic AcidWater bath at 100°C for 2 hours.71.57175[11]
Method 2 o-Phenylenediamine, Acetic Acid, TolueneHeating reflux for 4 hours.86.1Not Reported[12]
Method 3 o-Phenylenediamine, Acetic Acid, WaterReflux for 45 minutes.Not ReportedNot Reported[6]
Method 4 o-Phenylenediamine, Glacial Acetic AcidNot specified in detail.HighNot Reported[7]
Method 5 o-Phenylenediamine, Acetic Acid, 4N HClNot specified in detail.GoodNot Reported[8]
Detailed Experimental Protocols

Method 1: Aqueous Synthesis [11]

  • In a 500 mL round-bottom flask, add 12.5 g of o-phenylenediamine and 11.25 g of 90% acetic acid.

  • Heat the mixture in a water bath at 100°C for 2 hours.

  • After cooling, slowly add a 10% sodium hydroxide solution with thorough mixing until the mixture is just alkaline to litmus paper.

  • Collect the crude product by suction filtration using a Büchner funnel.

  • Rinse the reaction flask with ice-cold water and wash the crude precipitate on the filter with ice-cold water.

  • Purify the crude product by recrystallization.

Method 2: Toluene-based Synthesis [12]

  • To a reaction vessel, add 108 g (1.0 mol) of o-phenylenediamine, 60 g (1.0 mol) of acetic acid, and 324 g of toluene.

  • Stir the mixture and heat to reflux for 4 hours.

  • After the reflux period, slowly cool the mixture to 10-15°C to induce crystallization.

  • Stir the crystalline slurry for 1 hour.

  • Collect the solid product by suction filtration and wash with 108 g of toluene.

  • Recover the toluene from the filtrate.

  • Dry the solid product under reduced pressure to obtain off-white this compound.

Characterization of this compound

Accurate characterization of the synthesized this compound is crucial for its use in drug development. Key analytical data are summarized below.

PropertyValueReference
Molecular Formula C₈H₈N₂[13]
Molecular Weight 132.16 g/mol [13]
Melting Point 176-177 °C[13]
Appearance White to off-white solid powder[12]

Spectroscopic Data:

  • ¹H NMR (400 MHz, DMSO-d₆): The proton NMR spectrum is a key tool for structural confirmation.[13]

  • ¹³C NMR (DMSO-d₆): Carbon NMR provides information about the carbon skeleton of the molecule.[13]

  • IR (KBr): Infrared spectroscopy helps in identifying the functional groups present. Characteristic peaks include N-H stretching (around 3385 cm⁻¹) and C-N stretching (around 1273 cm⁻¹).[11][13]

Experimental and Drug Discovery Workflow

The synthesis of this compound is the initial step in a broader drug discovery workflow. This involves further chemical modifications to create a library of derivatives, followed by extensive biological screening.

Drug_Discovery_Workflow Synthesis Synthesis of This compound Purification Purification and Characterization Synthesis->Purification Derivatization Chemical Derivatization Purification->Derivatization Screening Biological Screening (e.g., Anticancer Assays) Derivatization->Screening Lead_Optimization Lead Optimization Screening->Lead_Optimization Preclinical Preclinical Studies Lead_Optimization->Preclinical

Caption: General workflow for drug discovery using this compound.

Conclusion

The synthesis of this compound via the condensation of o-phenylenediamine and acetic acid is a robust and well-established method. As demonstrated, variations in the experimental protocol can be employed to optimize yield and reaction efficiency. For researchers and professionals in drug development, a thorough understanding of this foundational synthesis is paramount. The this compound core provides a versatile platform for the generation of diverse chemical libraries, which can then be screened for a multitude of biological activities, ultimately contributing to the discovery of novel therapeutic agents.[14] The detailed protocols and comparative data presented in this guide serve as a valuable resource for the practical application of this important chemical transformation.

References

An In-depth Technical Guide to the Physicochemical Properties of 2-Methylbenzimidazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-Methylbenzimidazole, tailored for researchers, scientists, and professionals in drug development. This document collates critical data, outlines detailed experimental methodologies, and presents a visual representation of the compound's synthesis and applications.

Core Physicochemical Data

This compound is a heterocyclic aromatic organic compound that serves as a fundamental building block in the synthesis of a wide array of biologically active molecules.[1][2] Its physicochemical characteristics are pivotal for its application in medicinal chemistry and materials science.

Identification and Structure
IdentifierValueReference
IUPAC Name 2-methyl-1H-benzimidazole[3]
CAS Number 615-15-6[3]
Molecular Formula C₈H₈N₂[3]
Molecular Weight 132.16 g/mol [3]
Canonical SMILES CC1=NC2=CC=CC=C2N1[3]
InChI Key LDZYRENCLPUXAX-UHFFFAOYSA-N[3]
Physical and Chemical Properties

The following table summarizes the key physicochemical properties of this compound.

PropertyValueReference
Melting Point 175-177 °C
Boiling Point ~339 °C (at 760 mmHg)[4]
pKa 6.19 (at 25 °C)[1]
logP (calculated) 2.2[3]
Solubility Slightly soluble in water. Soluble in polar solvents like alcohols and acids; less soluble in non-polar solvents.[5][5]
Appearance White to light beige crystalline powder.[1][1]

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of this compound are outlined below. These protocols are generalized and may require optimization based on specific laboratory conditions and equipment.

Synthesis of this compound

A common and established method for the synthesis of this compound is the condensation of o-phenylenediamine with acetic acid.[6][7]

Materials:

  • o-Phenylenediamine

  • Acetic acid (glacial)

  • 10% Sodium hydroxide solution

  • Deionized water

  • Activated charcoal

  • Round-bottom flask with reflux condenser

  • Heating mantle or water bath

  • Beakers, Buchner funnel, and filter paper

Procedure:

  • In a round-bottom flask, combine o-phenylenediamine and a slight excess of glacial acetic acid.

  • Heat the mixture under reflux for 2-3 hours.

  • Cool the reaction mixture to room temperature.

  • Slowly neutralize the mixture with a 10% sodium hydroxide solution until it is slightly alkaline (check with pH paper).

  • Cool the mixture in an ice bath to facilitate the precipitation of the crude product.

  • Collect the precipitate by vacuum filtration using a Buchner funnel and wash with cold deionized water.

  • For purification, recrystallize the crude product from hot water with a small amount of activated charcoal to decolorize.

  • Filter the hot solution to remove the charcoal and allow the filtrate to cool slowly to form crystals.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold water, and dry in a desiccator.

Determination of pKa

The acid dissociation constant (pKa) can be determined using various methods, including capillary electrophoresis.[8]

Method: Capillary Electrophoresis

  • Instrumentation: A capillary electrophoresis system equipped with a UV detector.

  • Capillary: Fused-silica capillary.

  • Buffers: A series of buffers with different pH values are prepared.

  • Procedure: a. The electrophoretic mobility of this compound is determined at various pH values. b. A plot of electrophoretic mobility versus pH is generated. c. The pKa value is determined from the inflection point of the resulting sigmoidal curve. d. To obtain the thermodynamic pKa, the measurements are performed at different ionic strengths, and the results are extrapolated to zero ionic strength.[8]

Determination of logP (Shake-Flask Method)

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity and is commonly determined using the shake-flask method.[9][10]

Materials:

  • This compound

  • n-Octanol (pre-saturated with water)

  • Water (pre-saturated with n-octanol)

  • Separatory funnel or centrifuge tubes

  • Analytical instrument for quantification (e.g., HPLC-UV)

Procedure:

  • Prepare a stock solution of this compound in either water or n-octanol.

  • Add a known volume of the stock solution to a separatory funnel or centrifuge tube containing known volumes of both n-octanol and water.

  • Shake the mixture vigorously for a predetermined period to allow for partitioning between the two phases.

  • Allow the phases to separate completely (centrifugation can be used to expedite this process).

  • Carefully collect samples from both the aqueous and n-octanol layers.

  • Determine the concentration of this compound in each phase using a suitable analytical method like HPLC-UV.

  • The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

  • The logP is the logarithm of the partition coefficient.

Determination of Solubility

The solubility of this compound can be determined by the equilibrium solubility method.

Materials:

  • This compound

  • Selected solvent (e.g., water, ethanol, buffer of specific pH)

  • Vials with screw caps

  • Shaker or rotator at a constant temperature

  • Syringe filters (e.g., 0.45 µm)

  • Analytical instrument for quantification (e.g., HPLC-UV)

Procedure:

  • Add an excess amount of solid this compound to a vial containing a known volume of the solvent.

  • Seal the vial and place it on a shaker or rotator in a temperature-controlled environment.

  • Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, allow the undissolved solid to settle.

  • Carefully withdraw an aliquot of the supernatant and immediately filter it using a syringe filter to remove any undissolved particles.

  • Quantify the concentration of this compound in the filtrate using a validated analytical method.

  • The determined concentration represents the equilibrium solubility of the compound in the specific solvent at that temperature.

Synthesis and Applications of this compound

This compound is a versatile precursor for a variety of compounds with significant biological activities. The following diagram illustrates its synthesis from o-phenylenediamine and acetic acid, and its role as a key intermediate in the development of antimicrobial and anticancer agents.

G Synthesis and Applications of this compound OPD o-Phenylenediamine Methylbenzimidazole This compound OPD->Methylbenzimidazole Condensation AceticAcid Acetic Acid AceticAcid->Methylbenzimidazole Antimicrobial Antimicrobial Agents (Antibacterial, Antifungal) Methylbenzimidazole->Antimicrobial Precursor Anticancer Anticancer Agents (e.g., Tubulin Polymerization Inhibitors) Methylbenzimidazole->Anticancer Precursor Other Other Applications (e.g., Corrosion Inhibitors, Dyes) Methylbenzimidazole->Other Intermediate

Caption: Synthesis of this compound and its key applications.

Biological Context and Signaling Pathways

While this compound itself is primarily a synthetic intermediate, its derivatives have been shown to exhibit a range of biological activities, including antimicrobial and anticancer effects.[6] One of the notable mechanisms of action for some anticancer derivatives of this compound is the inhibition of tubulin polymerization. This disruption of microtubule dynamics leads to cell cycle arrest and apoptosis.

The following diagram illustrates a simplified workflow for the in vitro screening of this compound derivatives for anticancer activity.

G In Vitro Anticancer Screening Workflow start This compound Derivative Synthesis cell_culture Cancer Cell Line Culture start->cell_culture treatment Treatment with Derivative cell_culture->treatment cytotoxicity Cytotoxicity Assay (e.g., MTT, XTT) treatment->cytotoxicity ic50 Determine IC50 Value cytotoxicity->ic50 mechanism Mechanism of Action Studies (e.g., Cell Cycle Analysis, Apoptosis Assay) ic50->mechanism

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2-Methylbenzimidazole (CAS 615-15-6)

This technical guide provides a comprehensive overview of this compound (CAS 615-15-6), a key heterocyclic compound. It details its chemical and physical properties, toxicological profile, experimental protocols for its synthesis, and its pivotal role as a pharmacophore in drug discovery and materials science.

Core Properties and Data

This compound, with the molecular formula C₈H₈N₂, is a bicyclic aromatic compound consisting of a benzene ring fused to an imidazole ring, with a methyl group at the 2-position.[1][2][3] It typically appears as a light beige to brown or off-white crystalline powder.[1][2][4]

Physical and Chemical Properties

The compound is stable under normal storage conditions, typically at room temperature in a dry, sealed container.[2][5][6] It is incompatible with strong oxidizing agents.[2][5]

PropertyValueSource(s)
CAS Number 615-15-6[1][2][3][7]
Molecular Formula C₈H₈N₂[1][2][3][7]
Molecular Weight 132.16 g/mol [1][3][8][9]
Melting Point 175-177 °C[1][8][9][10]
Boiling Point 339.4 °C at 760 mmHg[6][9]
Density ~1.11 g/cm³ (estimate)[1][9]
pKa 6.19 (at 25 °C)[1][2][11]
Appearance Light beige to brown crystalline powder[1][2][4]
Solubility Data

This compound's solubility is influenced by solvent polarity, temperature, and pH.[12] It is generally more soluble in polar organic solvents than in non-polar ones.

SolventSolubilitySource(s)
Water Slightly soluble[1][2][7][12]
Alcohol (Ethanol) Soluble[4][7][13]
Ether Soluble[4][7][13]
DMSO Slightly soluble[1]
Methanol Slightly soluble[1]
Benzene Insoluble[4]
Hot Water Soluble[4]
Sodium Hydroxide Solution Soluble[4]
Toxicological and Safety Information

This compound is classified as hazardous. It is harmful if swallowed and causes skin and serious eye irritation.[3][14] It may also cause respiratory irritation.[3][5][14] Mutagenic and adverse reproductive effects have been reported in animal studies.[5]

Hazard ClassGHS ClassificationSource(s)
Acute Oral Toxicity Category 4 (Harmful if swallowed)[3][14][15]
Skin Corrosion/Irritation Category 2 (Causes skin irritation)[3][14][15]
Serious Eye Damage/Irritation Category 1 (Causes serious eye damage)[3][14][15]
Specific Target Organ Toxicity (Single Exposure) Category 3 (May cause respiratory irritation)[3][14][15]

When heated to decomposition, it emits toxic fumes of nitrogen oxides (NOx).[1][5] Standard personal protective equipment (PPE), including gloves, eye shields, and a dust mask, should be used when handling the compound.[5][10]

Applications in Research and Development

This compound is a highly valued scaffold in medicinal chemistry and materials science.

  • Pharmaceutical Synthesis : It is a crucial pharmacophore and key precursor for synthesizing a wide range of biologically active compounds, including antibacterial, antifungal, antiviral, and anthelmintic agents.[4][8][16][17] The benzimidazole structure is a privileged scaffold in drug discovery.[18][19]

  • Drug Development : The methyl group enhances lipophilicity, which can improve the bioavailability of drug candidates derived from this scaffold.[16] It serves as a building block for more complex molecules like substituted benzimidazo[1,2-a]quinolones.[4][8]

  • Materials Science : The compound is used in the synthesis of coordination polymers and exhibits corrosion inhibition properties, making it useful for protecting metal surfaces.[4][8][16]

  • Dye Manufacturing : It is also utilized in the manufacturing of dyes.[16]

Experimental Protocols

The most common synthesis of this compound is the Phillips condensation reaction. Below is a detailed protocol consolidated from established methods.[1][4][20][21]

Synthesis of this compound

This protocol describes the condensation of o-phenylenediamine with acetic acid.

Materials:

  • o-Phenylenediamine (1 mole equivalent)

  • Acetic Acid (glacial or 90%) (1.5 mole equivalent)

  • 10% Sodium Hydroxide (NaOH) solution

  • Decolorizing carbon (activated charcoal)

  • Distilled water

  • Reaction flask (e.g., 500-mL round-bottom flask)

  • Water bath or heating mantle

  • Reflux condenser

  • Büchner funnel and filter paper

  • Beaker

Procedure:

  • Reaction Setup : To a round-bottom flask, add 54 g (0.5 mole) of o-phenylenediamine and 30 g (0.5 mole) of glacial acetic acid.

  • Heating : Heat the mixture in a water bath or with a heating mantle at 100°C for approximately 2 hours under reflux.[1][4][21]

  • Cooling : After the reaction is complete, remove the heat source and allow the mixture to cool to room temperature.

  • Neutralization : Slowly add a 10% sodium hydroxide solution to the cooled mixture while stirring or swirling. Continue adding the base until the solution is slightly alkaline (check with litmus paper).[1][4][21] This will cause the crude product to precipitate.

  • Isolation : Collect the crude this compound precipitate by vacuum filtration using a Büchner funnel.[20]

  • Washing : Wash the crude product on the filter with several portions of ice-cold water to remove residual salts and base.[1][4][20]

  • Purification (Recrystallization) : a. Transfer the crude solid to a large beaker and dissolve it in a minimum amount of boiling water.[1][20] b. Add a small amount of decolorizing carbon to the hot solution and digest for 10-15 minutes to remove colored impurities.[1][20] c. Filter the hot solution to remove the carbon. d. Allow the filtrate to cool slowly to room temperature and then in an ice bath to maximize crystal formation.

  • Final Collection & Drying : Collect the purified white crystals by vacuum filtration, wash with a small amount of cold water, and dry at 100°C or in a vacuum oven. The expected yield is approximately 68-85%.[1][4][20][22]

Workflows and Pathways

The following diagrams illustrate the synthesis workflow for this compound and its subsequent role in a typical drug discovery pipeline.

Synthesis_Workflow Reactants Reactants (o-Phenylenediamine, Acetic Acid) Reaction Condensation Reaction (Heat at 100°C, 2h) Reactants->Reaction Neutralization Neutralization (10% NaOH to alkaline pH) Reaction->Neutralization Isolation Crude Product Isolation (Filtration & Washing) Neutralization->Isolation Purification Purification (Recrystallization from water) Isolation->Purification FinalProduct Pure this compound Purification->FinalProduct

Caption: Synthesis workflow for this compound.

Drug_Discovery_Workflow Start This compound (Core Scaffold) Synthesis Chemical Derivatization (Synthesis of Compound Library) Start->Synthesis Screening Biological Screening (In vitro / In vivo assays) Synthesis->Screening Hit Hit Identification Screening->Hit Identify Active Compounds Lead Lead Optimization Hit->Lead Improve Potency & Properties Candidate Drug Candidate Lead->Candidate

Caption: Role of this compound in a drug discovery pipeline.

While this compound itself is not a direct modulator of specific signaling pathways, its derivatives are frequently designed to inhibit key enzymes, such as protein kinases, which are critical nodes in cellular signaling.

Kinase_Signaling_Pathway Ligand Growth Factor (Ligand) Receptor Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) Ligand->Receptor Binds & Activates Downstream Downstream Signaling (e.g., MAPK Pathway) Receptor->Downstream Phosphorylates Response Cellular Response (Proliferation, Survival) Downstream->Response Inhibitor Benzimidazole Derivatives (Kinase Inhibitors) Inhibitor->Receptor Inhibits

Caption: Inhibition of a kinase pathway by benzimidazole derivatives.

References

An In-depth Technical Guide to the Molecular Structure and Characterization of 2-Methylbenzimidazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methylbenzimidazole, a heterocyclic aromatic organic compound, serves as a pivotal scaffold in medicinal chemistry and materials science. Its unique structural features and versatile pharmacological profile have made it a focal point for the development of novel therapeutic agents, particularly in the realms of antimicrobial and anticancer research. This technical guide provides a comprehensive overview of the molecular structure, spectroscopic characterization, and synthesis of this compound. Detailed experimental protocols for its characterization are provided, alongside a summary of its key quantitative data. Furthermore, this document illustrates the synthetic pathway and a significant biological signaling pathway associated with its derivatives, offering valuable insights for researchers in drug discovery and development.

Molecular Structure

This compound consists of a benzene ring fused to an imidazole ring, with a methyl group substituted at the 2-position of the imidazole moiety. The chemical formula is C₈H₈N₂ and it has a molecular weight of 132.16 g/mol .[1][2] The presence of both a hydrogen-bond donor (N-H) and acceptor (C=N) in the imidazole ring allows for the formation of intermolecular hydrogen bonds, influencing its physical properties and biological interactions.

Crystallographic Data

The solid-state structure of this compound has been elucidated by X-ray crystallography. The key bond lengths and angles provide a precise geometric description of the molecule. The benzimidazole ring system is nearly planar.

ParameterBond/AngleLength (Å) / Angle (°)
Bond Lengths N1–C71.37(2)
N2–C71.34(2)
Bond Angles N2–C7–C8128(1)
N1–C7–C8124(1)

Data extracted from studies on benzimidazole derivatives and related structures.[3][4][5]

Spectroscopic Characterization

Spectroscopic techniques are essential for the structural confirmation and purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the molecular structure of this compound. The chemical shifts are influenced by the electronic environment of the nuclei and the solvent used.

¹H NMR Spectral Data

SolventChemical Shift (δ, ppm)MultiplicityAssignment
DMSO-d₆12.20s (br)1H, N-H
7.48-7.42m2H, Ar-H (C4-H & C7-H)
7.09-7.06m2H, Ar-H (C5-H & C6-H)
2.46s3H, CH₃
CDCl₃9.80 (approx.)s (br)1H, N-H
7.52-7.48m2H, Ar-H
7.22-7.19m2H, Ar-H
2.59s3H, CH₃

Data compiled from multiple sources.[6][7][8]

¹³C NMR Spectral Data

SolventChemical Shift (δ, ppm)Assignment
DMSO-d₆151.15C2
138.91C3a/C7a (average)
121.50 (approx.)C4/C7 (average)
114.17C5/C6 (average)
14.54CH₃
CDCl₃151.7C2
138.6C3a/C7a (average)
122.1C4/C7 (average)
114.6C5/C6 (average)
14.9CH₃

Data compiled from multiple sources.[1][6][7][9]

Infrared (IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in this compound based on their characteristic vibrational frequencies.

Wavenumber (cm⁻¹)IntensityAssignment
3185 - 3050Strong, BroadN-H stretching
3100 - 3000MediumAromatic C-H stretching
1624MediumC=N stretching
1585 - 1400Medium to StrongC=C aromatic ring stretching
1447MediumC-H bending (methyl)

Data compiled from multiple sources.[2][7][10]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound, further confirming its structure.

m/zRelative IntensityAssignment
132High[M]⁺ (Molecular Ion)
131High[M-H]⁺
104Low[M-HCN-H]⁺
78High[C₆H₆]⁺
63High[C₅H₃]⁺

Data compiled from multiple sources.[7][11][12]

UV-Visible Spectroscopy

UV-Vis spectroscopy reveals the electronic transitions within the molecule. This compound typically exhibits absorption maxima in the ultraviolet region.

Solventλmax (nm)
Methanol/Water~275, ~320

Data is indicative and can vary with solvent and pH.[13]

Experimental Protocols

Synthesis of this compound (Phillips-Ladenburg Reaction)

This protocol describes a general method for the synthesis of this compound via the condensation of o-phenylenediamine and acetic acid.[14][15]

Materials:

  • o-Phenylenediamine

  • Glacial Acetic Acid

  • 4M Hydrochloric Acid (or other acid catalyst)

  • 10% Sodium Hydroxide Solution

  • Ethanol

  • Activated Charcoal

Procedure:

  • In a round-bottom flask, dissolve o-phenylenediamine in a minimal amount of 4M hydrochloric acid.

  • Add an equimolar amount of glacial acetic acid to the solution.

  • Heat the reaction mixture under reflux for 2-4 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • After completion, cool the mixture to room temperature.

  • Carefully neutralize the reaction mixture with a 10% sodium hydroxide solution until alkaline, which will precipitate the crude product.

  • Collect the precipitate by vacuum filtration and wash with cold water.

  • For purification, recrystallize the crude product from hot ethanol. Decolorize with activated charcoal if necessary.

  • Dry the purified crystals of this compound in a vacuum oven.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product o-Phenylenediamine o-Phenylenediamine Condensation Condensation o-Phenylenediamine->Condensation Acetic Acid Acetic Acid Acetic Acid->Condensation Neutralization Neutralization Condensation->Neutralization Crude Product Filtration Filtration Neutralization->Filtration Recrystallization Recrystallization Filtration->Recrystallization This compound This compound Recrystallization->this compound Purified Product

Caption: Synthetic workflow for this compound.

NMR Spectroscopy

Sample Preparation:

  • Weigh approximately 5-10 mg of the this compound sample.

  • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean NMR tube.

  • Ensure the sample is fully dissolved; vortex if necessary.

Instrument Parameters (General):

  • ¹H NMR:

    • Spectrometer Frequency: 400 MHz or higher

    • Pulse Angle: 30-45 degrees

    • Relaxation Delay: 1-2 seconds

    • Number of Scans: 8-16

  • ¹³C NMR:

    • Spectrometer Frequency: 100 MHz or higher

    • Pulse Program: Proton-decoupled

    • Relaxation Delay: 2-5 seconds

    • Number of Scans: 1024 or more (due to lower natural abundance of ¹³C)

FT-IR Spectroscopy

Sample Preparation (KBr Pellet):

  • Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Place a portion of the powder into a pellet-forming die.

  • Press the die under high pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.

Data Acquisition:

  • Record a background spectrum of the empty sample compartment.

  • Place the KBr pellet in the sample holder.

  • Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry

Sample Preparation (Electron Ionization - EI):

  • Prepare a dilute solution of this compound in a volatile organic solvent (e.g., methanol or dichloromethane).

  • Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).

Instrument Parameters (EI-MS):

  • Ionization Energy: 70 eV

  • Mass Range: m/z 40-400

  • Scan Speed: 1-2 scans/second

Biological Activity and Signaling Pathways

While this compound itself has some biological activity, its derivatives are more extensively studied for their therapeutic potential, particularly as anticancer agents.[16] A common mechanism of action for some anticancer this compound derivatives involves the induction of apoptosis through the generation of reactive oxygen species (ROS).[16] This oxidative stress can lead to the activation of downstream signaling cascades, such as the c-Jun N-terminal kinase (JNK) pathway, ultimately resulting in programmed cell death.[16]

Signaling_Pathway 2-Methylbenzimidazole_Derivative 2-Methylbenzimidazole_Derivative ROS_Generation ROS_Generation 2-Methylbenzimidazole_Derivative->ROS_Generation Induces JNK_Activation JNK_Activation ROS_Generation->JNK_Activation Leads to Caspase_Activation Caspase_Activation JNK_Activation->Caspase_Activation Activates Apoptosis Apoptosis Caspase_Activation->Apoptosis Triggers

Caption: Anticancer signaling pathway of this compound derivatives.

Conclusion

This compound is a compound of significant interest with a well-defined molecular structure that has been thoroughly characterized by a variety of spectroscopic techniques. The data and protocols presented in this guide provide a solid foundation for researchers working with this important molecule. Its role as a versatile building block for the synthesis of biologically active compounds, particularly in the development of new anticancer agents, underscores its continued importance in the field of medicinal chemistry. Further exploration of its derivatives and their mechanisms of action will likely lead to the discovery of novel and effective therapeutic agents.

References

Synthesis of Novel 2-Methylbenzimidazole Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The benzimidazole scaffold, a heterocyclic aromatic organic compound, is a cornerstone in medicinal chemistry due to its presence in a wide array of pharmacologically active molecules. Among these, 2-methylbenzimidazole derivatives have garnered significant attention for their diverse therapeutic potential, including antimicrobial, anticancer, anti-inflammatory, and antiviral activities. This technical guide provides a comprehensive overview of the synthesis of novel this compound derivatives, focusing on detailed experimental protocols, quantitative data presentation, and visualization of key biological pathways.

Core Synthetic Strategies

The synthesis of the this compound core primarily involves the condensation of an o-phenylenediamine with acetic acid or its derivatives. This fundamental reaction can be carried out under various conditions, including the use of different solvents and catalysts, to achieve high yields. Further derivatization at the N-1 position or on the benzene ring allows for the creation of a diverse library of novel compounds with tailored biological activities.

A prevalent and straightforward method for the synthesis of this compound involves the reaction of o-phenylenediamine with glacial acetic acid.[1] The reaction is typically performed under reflux conditions, and the product can be isolated and purified through crystallization.[1] Variations of this method include the use of toluene as a solvent, which has been reported to improve the yield to over 85%.[1]

Another synthetic approach involves the heterogeneous catalytic synthesis from 2-nitroaniline and ethanol over a modified Cu-Pd/γ-Al2O3 catalyst. This method offers the advantage of using readily available starting materials and has demonstrated high efficiency, with yields of this compound reaching up to 98.8%.

Experimental Protocols

General Procedure for the Synthesis of this compound (1)

A mixture of o-phenylenediamine (1.08 g, 10 mmol) and glacial acetic acid (0.60 g, 10 mmol) is refluxed in toluene (30 mL) for 4 hours.[1] The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled to 10-15 °C to allow for crystallization. The resulting solid is collected by suction filtration, washed with cold toluene, and dried under reduced pressure to afford this compound as an off-white powder.[1]

Synthesis of 2-Chloromethyl-1H-benzimidazole Derivatives

2-Chloromethyl-1H-benzimidazole can serve as a versatile intermediate for the synthesis of various N-substituted derivatives. In a typical reaction, 2-chloromethyl-1H-benzimidazole (1.665 g, 0.01 mol) and potassium carbonate (2.76 g, 0.02 mol) are stirred in dimethylformamide (25 mL) at room temperature for 30 minutes. A catalytic amount of potassium iodide is added, followed by the addition of the desired substituted phenol or other nucleophile. The reaction mixture is stirred for an appropriate time, and the product is isolated by pouring the mixture into ice-cold water and filtering the resulting precipitate.

Data Presentation: Spectral and Biological Activity Data

The structural elucidation of newly synthesized compounds is confirmed through various spectroscopic techniques, including FT-IR, 1H NMR, 13C NMR, and mass spectrometry. The biological activities of these derivatives are quantified through in vitro assays to determine their minimum inhibitory concentrations (MIC) against microbial strains and half-maximal inhibitory concentrations (IC50) against cancer cell lines.

Compound CodeSubstituent at N-1Molecular Formula1H NMR (δ, ppm)13C NMR (δ, ppm)Mass (m/z)
1a 4-NitrophenoxyC14H11N3O312.27 (s, 1H, NH), 8.19 (s, 1H), 7.78 (d, 1H), 7.56 (m, 2H), 7.37 (m, 2H), 6.96 (d, 1H), 4.85 (s, 2H, CH2)163.84, 141.45, 137.75, 137.67, 123.48, 123.09, 115.82, 115.75, 113.00, 44.18230.29
1b 2,4-DinitrophenoxyC14H10N4O512.21 (s, 1H, NH), 9.78 (s, 1H), 9.49 (s, 1H), 7.56 (m, 2H), 7.30 (m, 2H), 4.70 (s, 2H, CH2)160.41, 149.89, 141.45, 139.38, 138.53, 123.48, 123.09, 115.82, 115.75, 44.18226.24

Table 1: Spectral Data for Novel 2-Chloromethyl-1H-benzimidazole Derivatives.

Compound CodeS. aureus (MIC, µM)E. coli (MIC, µM)C. albicans (MIC, µM)
2a >12864128
2b 321664
Ampicillin 48-
Linezolid 8--

Table 2: Antimicrobial Activity (MIC) of Selected this compound Derivatives. [2]

Compound CodeMCF-7 (IC50, µM)DU-145 (IC50, µM)H69AR (IC50, µM)
5 17.8 ± 0.2410.2 ± 1.449.9 ± 0.22
Doxorubicin 0.8 ± 0.051.2 ± 0.10.9 ± 0.08

Table 3: Anticancer Activity (IC50) of a Bromo-substituted this compound Derivative (Compound 5). [3]

Signaling Pathways and Mechanisms of Action

Novel this compound derivatives have been shown to exert their anticancer effects through the modulation of various cellular signaling pathways, primarily leading to apoptosis and cell cycle arrest.

A key mechanism involves the inhibition of the PI3K-AKT-mTOR signaling pathway, which is crucial for cell proliferation and survival.[4] Inhibition of this pathway can trigger caspase-dependent apoptosis.[4]

PI3K_AKT_mTOR_Pathway Growth Factors Growth Factors Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factors->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Cell Proliferation & Survival Cell Proliferation & Survival mTOR->Cell Proliferation & Survival Apoptosis Apoptosis mTOR->Apoptosis This compound Derivative This compound Derivative This compound Derivative->PI3K This compound Derivative->AKT This compound Derivative->mTOR

Caption: Inhibition of the PI3K-AKT-mTOR signaling pathway by this compound derivatives.

Furthermore, some derivatives induce apoptosis through the generation of reactive oxygen species (ROS), leading to the activation of the c-Jun N-terminal kinase (JNK) signaling pathway.[5] This cascade ultimately results in the activation of caspases, the executioner enzymes of apoptosis.

Apoptosis_Pathway This compound Derivative This compound Derivative ROS Generation ROS Generation This compound Derivative->ROS Generation JNK Activation JNK Activation ROS Generation->JNK Activation Bcl-2 Bcl-2 JNK Activation->Bcl-2 Bax Bax JNK Activation->Bax Cytochrome c Release Cytochrome c Release Bcl-2->Cytochrome c Release Bax->Cytochrome c Release Caspase Activation Caspase Activation Cytochrome c Release->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis

Caption: Apoptosis induction via ROS generation and the JNK signaling pathway.

Experimental Workflow

The development of novel this compound derivatives follows a structured workflow, from initial synthesis to biological evaluation.

Experimental_Workflow Synthesis Synthesis Purification Purification Synthesis->Purification Crude Product Characterization Characterization Purification->Characterization Pure Compound Biological Screening Biological Screening Characterization->Biological Screening Confirmed Structure Data Analysis Data Analysis Biological Screening->Data Analysis Activity Data

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Mechanism of Action of 2-Methylbenzimidazole Compounds

Abstract

The this compound scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities.[1] These derivatives have demonstrated significant potential as anticancer, antimicrobial, and anti-inflammatory agents.[1][2] This technical guide provides a comprehensive overview of the molecular mechanisms of action underlying the therapeutic effects of this compound compounds. It details the key signaling pathways they modulate, summarizes quantitative data on their potency, provides established experimental protocols for their evaluation, and visualizes complex mechanisms and workflows to facilitate understanding and further research in the field of drug discovery and development.

Anticancer Mechanism of Action

This compound derivatives exert their anticancer effects through a multi-targeted approach, interfering with several cellular processes that are fundamental to the survival and proliferation of cancer cells.[3] Key mechanisms include the induction of programmed cell death (apoptosis), cell cycle arrest, and the inhibition of crucial enzymes and structural proteins.[3][4]

Induction of Apoptosis

A primary mechanism for the anticancer activity of these compounds is the induction of apoptosis. This is often triggered by an increase in intracellular Reactive Oxygen Species (ROS), which leads to cellular stress and the activation of downstream signaling cascades.[3][5]

  • ROS-Mediated JNK Signaling: The generation of ROS activates the c-Jun N-terminal kinase (JNK) signaling pathway.[3] Activated JNK, a key stress-response kinase, subsequently triggers the apoptotic process through the activation of executioner caspases, such as caspase-3, -8, and -9.[3][5]

G compound This compound Derivative ros Cellular Stress (↑ ROS) compound->ros jnk JNK Pathway Activation ros->jnk caspases Caspase Activation (Caspase-3, -8, -9) jnk->caspases apoptosis Apoptosis caspases->apoptosis

Caption: Apoptosis induction via ROS and the JNK signaling pathway.[3]
Inhibition of Tubulin Polymerization

Many benzimidazole derivatives, including those with a 2-methyl substitution, act as antimitotic agents by disrupting microtubule dynamics.[4]

  • Mechanism: These compounds can bind to the colchicine-binding site on β-tubulin.[1][4] This binding inhibits the polymerization of tubulin into microtubules. The disruption of microtubule formation prevents the proper assembly of the mitotic spindle, which is essential for cell division.[1]

  • Outcome: This interference leads to an arrest of the cell cycle in the G2/M phase, which ultimately triggers apoptosis and leads to cancer cell death.[1][4]

G cluster_cell Cancer Cell cluster_poly Cancer Cell compound This compound Derivative tubulin β-Tubulin (Colchicine Binding Site) compound->tubulin Binds to polymerization Tubulin Polymerization compound->polymerization Inhibits microtubules Microtubule Formation polymerization->microtubules Leads to spindle Mitotic Spindle Disruption microtubules->spindle arrest G2/M Phase Arrest spindle->arrest apoptosis Apoptosis arrest->apoptosis

Caption: Inhibition of tubulin polymerization leading to G2/M arrest.[1][4]
Topoisomerase Inhibition

Certain this compound derivatives function as topoisomerase inhibitors, interfering with enzymes that manage DNA topology during replication and transcription.[4][5]

  • Mechanism: These compounds stabilize the DNA-topoisomerase complex, which results in DNA strand breaks and prevents the re-ligation of the DNA.[4] This damage to the DNA triggers a cellular response that leads to apoptosis.[5][6] Topoisomerase II (TOPO II) has been identified as a specific target for some of these derivatives.[5]

G compound This compound Derivative topo Topoisomerase II compound->topo Inhibits dna_complex Stabilizes DNA-Topoisomerase Complex compound->dna_complex dna_breaks DNA Strand Breaks dna_complex->dna_breaks apoptosis Apoptosis dna_breaks->apoptosis

Caption: Mechanism of topoisomerase inhibition by 2-methylbenzimidazoles.[4][5]
Quantitative Data: Anticancer Activity

The in vitro cytotoxic activity of this compound derivatives is commonly evaluated by determining their half-maximal inhibitory concentration (IC₅₀) against various cancer cell lines.

Compound/DrugCell LineCancer TypeIC₅₀ (µM)Reference
DoxorubicinHeLaCervical4.17 - 5.57[3]
Compound 2aA549Lung111.70[7]
Compound 2aDLD-1Colon185.30[7]
Compound 2aL929Fibrosarcoma167.30[7]
CisplatinA549Lung3.07[5]
CisplatinDLD-1Colon6.71[5]
Derivative 48HepG2Liver6.72 (TOPO II)[5]
StaurosporineHepG2Liver4.64 (TOPO II)[5]
Rhenium ComplexU251MGGlioblastoma0.98[5]

Antimicrobial Mechanism of Action

This compound derivatives exhibit a broad spectrum of antimicrobial activity against bacteria and fungi.[8][9] Their mechanism involves the disruption of essential cellular processes in microbes.[10]

  • DNA Gyrase Inhibition: Similar to quinolone antibiotics, some derivatives inhibit DNA gyrase, an enzyme crucial for DNA replication in bacteria. This leads to the cessation of bacterial proliferation.[1]

  • Ergosterol Biosynthesis Inhibition: In fungi, these compounds can interfere with the biosynthesis of ergosterol, a vital component of the fungal cell membrane. This disruption compromises membrane integrity, leading to fungal cell death.[1]

  • Direct DNA Binding: Some derivatives can directly bind to microbial DNA, inhibiting both replication and transcription, ultimately resulting in cell death.[1]

G cluster_bact Bacterial Targets cluster_fung Fungal Targets compound This compound Derivative gyrase DNA Gyrase compound->gyrase Inhibits ergosterol Ergosterol Biosynthesis compound->ergosterol Inhibits dna_rep DNA Replication death Microbial Cell Death dna_rep->death membrane Cell Membrane Integrity ergosterol->membrane Disrupts membrane->death

Caption: Overview of antimicrobial mechanisms of action.[1]
Quantitative Data: Antimicrobial Activity

The potency of antimicrobial agents is typically measured by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

CompoundMicroorganismStrain TypeMIC (µg/mL)Reference
Derivative 1C. albicansFungus76.125[9]
Derivative 1S. aureusGram-positive156.25[9]
Derivative 2S. aureusGram-positive156.25[9]
Derivative 3B. cereusGram-positive156.25[9]
Derivative 6C. albicansFungus250[9]
Derivative 6A. nigerFungus400[9]

Experimental Protocols and Workflows

The evaluation of this compound derivatives involves a series of standardized in vitro and in vivo assays.

General Workflow for Anticancer Screening

A typical workflow for assessing the anticancer potential of novel this compound derivatives involves a multi-stage process from initial screening to in vivo validation.[11]

G cluster_0 Phase 1: Synthesis & In Vitro Screening cluster_1 Phase 2: Mechanistic Studies cluster_2 Phase 3: In Vivo Evaluation synthesis Synthesis & Characterization cytotoxicity Cytotoxicity Assays (e.g., MTT, SRB) synthesis->cytotoxicity ic50 Determination of IC50 Values cytotoxicity->ic50 lead_selection Lead Compound Selection ic50->lead_selection target_id Target Identification (e.g., Kinase Assays) lead_selection->target_id cell_cycle Cell Cycle Analysis target_id->cell_cycle apoptosis_assay Apoptosis Assays cell_cycle->apoptosis_assay pathway_analysis Signaling Pathway Analysis (Western Blot) apoptosis_assay->pathway_analysis pk_studies Pharmacokinetic Studies pathway_analysis->pk_studies toxicity Toxicity Studies pk_studies->toxicity xenograft Xenograft Tumor Models toxicity->xenograft

Caption: General workflow for anticancer drug discovery.[11]
Protocol: In Vitro Cytotoxicity (MTT Assay)

This protocol is used to assess the cytotoxic effects of this compound derivatives on cancer cell lines.[11]

  • Materials:

    • Human cancer cell lines (e.g., A549, DLD-1, L929).[7][11]

    • Complete growth medium (e.g., DMEM with 10% Fetal Bovine Serum).

    • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS).[11]

    • Dimethyl sulfoxide (DMSO).[11]

    • 96-well plates.

    • Test compounds (this compound derivatives).

  • Procedure:

    • Seed cells in a 96-well plate at a density of approximately 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.[11]

    • Prepare serial dilutions of the test compounds. Treat the cells with various concentrations (e.g., 18.75, 37.5, 75, 150, and 300 µM) and incubate for a further 48 hours.[7][11]

    • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.[11]

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[11]

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the untreated control cells. The IC₅₀ value is determined from the dose-response curve.

Protocol: In Vitro Kinase Inhibition Assay

This assay determines the inhibitory effect of the compounds on specific kinases.[11]

  • Materials:

    • Recombinant human kinase (e.g., CK1δ, BRAF).[5][11]

    • Specific kinase substrate.

    • Adenosine triphosphate (ATP).

    • This compound derivatives.

    • Kinase buffer.

    • ADP-Glo™ Kinase Assay kit (or similar detection reagent).[11]

    • Microplates.

  • Procedure:

    • Prepare serial dilutions of the this compound derivatives.

    • In a microplate, add the kinase enzyme, the specific substrate, and the derivative at various concentrations.

    • Initiate the kinase reaction by adding a defined concentration of ATP.

    • Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).[11]

    • Stop the reaction and measure the amount of ADP produced (which is proportional to kinase activity) using the ADP-Glo™ detection reagent and a luminometer.[11]

    • Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value.

Protocol: Carrageenan-Induced Paw Edema Assay (In Vivo Anti-inflammatory)

This is a standard in vivo model to screen for acute anti-inflammatory activity.[2]

  • Materials:

    • Wistar rats or Swiss albino mice.

    • Carrageenan solution (1% w/v in saline).[11]

    • This compound derivative.

    • Standard anti-inflammatory drug (e.g., Indomethacin, Diclofenac Sodium).[2][11]

    • Plethysmometer.

  • Procedure:

    • Fast the animals overnight but allow free access to water.

    • Divide animals into groups: control (vehicle), standard drug, and test compound groups.

    • Administer the test derivative or standard drug orally or intraperitoneally to the respective groups.

    • After a specific time (e.g., 1 hour), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.[2]

    • Measure the paw volume using a plethysmometer immediately before the carrageenan injection (0 hour) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).[2]

    • Calculate the percentage inhibition of edema for the treated groups compared to the control group using the formula: % Inhibition = [(V_c - V_t) / V_c] x 100 Where V_c is the mean increase in paw volume in the control group and V_t is the mean increase in paw volume in the test group.[2]

Conclusion

This compound and its derivatives represent a versatile and highly promising class of compounds in modern drug discovery. Their ability to act on multiple molecular targets—including kinases, tubulin, topoisomerases, and microbial enzymes—underpins their potent anticancer and antimicrobial activities. The mechanisms of action, involving the induction of apoptosis, cell cycle arrest, and disruption of vital cellular structures, offer multiple avenues for therapeutic intervention. The experimental protocols and quantitative data presented in this guide serve as a valuable resource for researchers dedicated to advancing these compounds from preclinical investigation to potential clinical applications. Further exploration and optimization of the this compound scaffold are warranted to develop next-generation therapeutics with enhanced efficacy and selectivity.

References

An In-depth Technical Guide to the Solubility of 2-Methylbenzimidazole in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2-Methylbenzimidazole in various organic solvents. The information contained herein is intended to support research, development, and formulation activities where this compound is a key component. This document presents quantitative solubility data, detailed experimental protocols for solubility determination, and a visual representation of the experimental workflow.

Introduction to this compound

This compound is a heterocyclic aromatic organic compound that serves as a fundamental building block in the synthesis of numerous pharmaceutical and biologically active molecules. Its molecular structure, featuring a fused benzene and imidazole ring, imparts a unique combination of polar and non-polar characteristics, which dictates its solubility in different solvent systems. A thorough understanding of its solubility is crucial for optimizing reaction conditions, designing efficient purification strategies, and developing stable formulations. Generally, this compound is moderately soluble in polar solvents like alcohols and less soluble in non-polar solvents.[1] Its solubility is also influenced by temperature, with solubility generally increasing with a rise in temperature.[1]

Quantitative Solubility Data

The following tables summarize the quantitative solubility of this compound in a range of organic solvents. The data is presented as the mole fraction (x₁) of this compound at various temperatures.

Table 1: Solubility of this compound in Halogenated and Aromatic Solvents

SolventTemperature (K)Mole Fraction (x₁)
Dichloromethane293.150.0134
298.150.0158
303.150.0186
308.150.0219
313.150.0258
1-Chlorobutane293.150.0038
298.150.0045
303.150.0053
308.150.0062
313.150.0073
Toluene293.150.0028
298.150.0033
303.150.0039
308.150.0046
313.150.0054
2-Nitrotoluene293.150.0105
298.150.0123
303.150.0144
308.150.0168
313.150.0196

Source: Domańska, U., & Pobudkowska, A. (2004). Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene. Journal of Chemical & Engineering Data, 49(4), 1082–1090.

Table 2: Solubility of this compound in Alcohols

SolventTemperature (K)Mole Fraction (x₁)
1-Propanol293.150.0235
298.150.0275
303.150.0321
308.150.0375
313.150.0438
1-Butanol293.150.0205
298.150.0240
303.150.0280
308.150.0327
313.150.0382
2-Butanol293.150.0165
298.150.0193
303.150.0225
308.150.0263
313.150.0307
2-Methyl-2-propanol293.150.0145
298.150.0170
303.150.0198
308.150.0231
313.150.0270
1-Hexanol293.150.0150
298.150.0175
303.150.0205
308.150.0239
313.150.0279

Source: Domańska, U., & Hofman, T. (2003). Solubility of Benzimidazoles in Alcohols. Journal of Chemical & Engineering Data, 48(4), 897–901.[2][3][4]

Experimental Protocols

The following are detailed methodologies for determining the solubility of this compound in organic solvents.

Isothermal Shake-Flask Method

This is a widely used and reliable method for determining the thermodynamic solubility of a compound at a specific temperature.

Materials and Equipment:

  • This compound (solid)

  • Organic solvent of interest

  • Analytical balance

  • Vials with screw caps

  • Thermostatically controlled shaker or water bath

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Pipettes and other standard laboratory glassware

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of solid this compound to a vial. The excess solid is crucial to ensure that the solution reaches saturation.

    • Add a known volume or mass of the organic solvent to the vial.

    • Securely cap the vial to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature.

    • Agitate the samples for a sufficient period to ensure equilibrium is reached (typically 24-72 hours). The system is at equilibrium when the concentration of the dissolved solute remains constant over time.

  • Sample Collection and Preparation:

    • Once equilibrium is established, cease agitation and allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pipette.

    • Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed volumetric flask to remove any undissolved microparticles.

  • Quantification:

    • Accurately weigh the volumetric flask containing the filtered saturated solution to determine the mass of the solution.

    • Dilute the saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

    • Analyze the diluted sample using a calibrated HPLC or UV-Vis spectrophotometry method to determine the concentration of this compound.

  • Calculation of Solubility:

    • From the determined concentration and the dilution factor, calculate the concentration of this compound in the original saturated solution.

    • Express the solubility in the desired units (e.g., mole fraction, g/100 g of solvent, mg/mL).

Synthetic (Polythermal) Method

This method involves observing the temperature at which a known composition of solute and solvent becomes a homogeneous solution upon heating.

Materials and Equipment:

  • This compound (solid)

  • Organic solvent of interest

  • Analytical balance

  • Sealed glass ampoules or a jacketed glass cell

  • A precision thermometer or temperature probe

  • A heating/cooling circulator or a controlled temperature bath

  • A magnetic stirrer and stir bar

  • A light source and a detector (or visual observation)

Procedure:

  • Sample Preparation:

    • Accurately weigh a specific amount of this compound and the chosen organic solvent into a glass ampoule or the jacketed cell.

    • Seal the ampoule or securely close the cell.

  • Heating and Observation:

    • Place the sample in the heating/cooling apparatus and begin stirring.

    • Slowly heat the sample at a controlled rate (e.g., 0.1-0.5 K/min) while continuously monitoring the solution.

    • The solubility temperature is the temperature at which the last solid particle of this compound dissolves completely, resulting in a clear, homogeneous solution. This can be determined visually or by using a light scattering detector.

  • Data Collection:

    • Record the temperature of complete dissolution.

    • To ensure accuracy, the process can be repeated by slowly cooling the solution until the first crystal appears (crystallization temperature) and then reheating. The average of the dissolution and crystallization temperatures can be taken as the equilibrium solubility temperature for that specific composition.

  • Solubility Curve Construction:

    • Repeat the procedure with different known compositions of this compound and the solvent to obtain a series of solubility temperatures for different concentrations.

    • Plot the mole fraction of this compound against the corresponding solubility temperature to construct a solubility curve.

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for the experimental determination of solubility using the isothermal shake-flask method.

Solubility_Workflow A Preparation of Saturated Solution B Equilibration (Constant Temperature Shaking) A->B  Excess Solute +  Known Solvent Volume C Phase Separation (Settling & Filtration) B->C  Achieve Equilibrium  (e.g., 24-72h) D Sample Dilution C->D  Collect Supernatant E Quantitative Analysis (e.g., HPLC, UV-Vis) D->E  Prepare for Analysis F Solubility Calculation E->F  Determine Concentration G Final Solubility Data F->G  Express in desired units

Caption: General workflow for solubility determination via the isothermal shake-flask method.

References

spectroscopic analysis of 2-Methylbenzimidazole (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic analysis of 2-Methylbenzimidazole, a crucial heterocyclic compound widely utilized as a building block in medicinal chemistry for the synthesis of various therapeutic agents, including antibacterial and antifungal drugs.[1][2] This document details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of this compound, along with the experimental protocols for acquiring these spectra and a common synthetic route.

Spectroscopic Data

The following sections present the key spectroscopic data for this compound, summarized in clear, tabular formats for ease of reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The ¹H and ¹³C NMR data for this compound are presented below.

¹H NMR Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
12.20s1HNH
7.48-7.42dd2HC4-H & C7-H
7.09-7.06m2HC5-H & C6-H
2.46s3HCH₃

Solvent: DMSO-d₆, Spectrometer Frequency: 400 MHz[3]

¹³C NMR Data

Chemical Shift (δ) ppmAssignment
151.15C2
138.91C8/C9
130.90C8/C9
114.17C4/C7 & C5/C6
14.54CH₃

Solvent: DMSO-d₆, Spectrometer Frequency: 100 MHz[3]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Wavenumber (cm⁻¹)Interpretation
3185N-H Stretching

Technique: KBr pellet[3]

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio, providing information about the molecular weight and fragmentation pattern of the compound.

m/zRelative Intensity (%)Interpretation
13271[M]⁺ (Molecular Ion)
13152[M-H]⁺
7872
63100

Ionization Method: Electron Ionization (EI) at 70 eV[3]

Experimental Protocols

Detailed methodologies for the synthesis and spectroscopic analysis of this compound are provided below.

Synthesis of this compound

A common method for the synthesis of this compound involves the condensation reaction of o-phenylenediamine with acetic acid.[4]

Materials:

  • o-phenylenediamine

  • Glacial acetic acid

  • Toluene

  • 10% Sodium hydroxide solution

  • Ice-cold water

Procedure:

  • Add o-phenylenediamine and glacial acetic acid to toluene in a round-bottom flask.

  • Stir the mixture thoroughly and heat under reflux for 2 to 12 hours.

  • After the reaction is complete, cool the mixture slowly to 0-30°C to induce crystallization.

  • Stir the crystalline slurry for 0.5 to 12 hours.

  • Collect the solid product by vacuum filtration.

  • Wash the solid with toluene.

  • Dry the product under reduced pressure to obtain this compound as a white to off-white solid.[4]

Spectroscopic Analysis

The following are general protocols for obtaining NMR, IR, and Mass spectra of this compound.

NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆). Transfer the solution to a 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire the spectrum using a 400 MHz spectrometer. Typical parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: Acquire the spectrum using a 100 MHz spectrometer with proton decoupling. A longer relaxation delay of 2-5 seconds and a greater number of scans are typically required.

  • Data Processing: Process the acquired Free Induction Decay (FID) using a Fourier transform. Phase the spectrum and calibrate the chemical shift using the solvent peak as a reference. Integrate the peaks in the ¹H NMR spectrum.[2]

IR Spectroscopy

  • Sample Preparation (KBr Pellet): Mix a small amount of this compound with dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a thin, transparent pellet.

  • Acquisition: Place the KBr pellet in the sample holder of an FT-IR spectrometer and record the spectrum, typically in the range of 4000-400 cm⁻¹.[3]

Mass Spectrometry (Electron Ionization - EI)

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.

  • Ionization: Bombard the sample with a beam of electrons (typically at 70 eV) to cause ionization and fragmentation.

  • Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer.

  • Detection: Detect the ions to generate the mass spectrum.[3]

Visualizations

The following diagrams illustrate the logical workflows for the synthesis and spectroscopic analysis of this compound.

Synthesis_Workflow Reactants o-phenylenediamine + Glacial Acetic Acid in Toluene Reaction Heating under Reflux (2-12 hours) Reactants->Reaction Crystallization Cooling (0-30°C) + Stirring Reaction->Crystallization Filtration Vacuum Filtration Crystallization->Filtration Washing Wash with Toluene Filtration->Washing Drying Drying under Reduced Pressure Washing->Drying Product This compound Drying->Product

Synthesis Workflow for this compound.

Spectroscopic_Analysis_Workflow cluster_NMR NMR Spectroscopy cluster_IR IR Spectroscopy cluster_MS Mass Spectrometry (EI) NMR_Sample Dissolve in Deuterated Solvent H1_Acquisition ¹H NMR Acquisition NMR_Sample->H1_Acquisition C13_Acquisition ¹³C NMR Acquisition NMR_Sample->C13_Acquisition NMR_Processing Data Processing (FT, Phasing, Integration) H1_Acquisition->NMR_Processing C13_Acquisition->NMR_Processing Data_Interpretation Structural Elucidation NMR_Processing->Data_Interpretation IR_Sample Prepare KBr Pellet IR_Acquisition Acquire Spectrum IR_Sample->IR_Acquisition IR_Acquisition->Data_Interpretation MS_Sample Introduce Sample MS_Ionization Electron Ionization MS_Sample->MS_Ionization MS_Analysis Mass Analysis MS_Ionization->MS_Analysis MS_Detection Detection MS_Analysis->MS_Detection MS_Detection->Data_Interpretation Sample This compound Sample

General Workflow for Spectroscopic Analysis.

References

2-Methylbenzimidazole: A Core Scaffold for Therapeutic Innovation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on Potential Therapeutic Targets for Researchers, Scientists, and Drug Development Professionals

The benzimidazole scaffold, a heterocyclic aromatic organic compound, is a cornerstone in medicinal chemistry, and its 2-methyl substituted derivative, 2-methylbenzimidazole, serves as a pivotal building block for a diverse range of pharmacologically active agents. While this compound itself is often considered a pharmacophore or a precursor, its derivatives have demonstrated significant therapeutic potential across various disease areas, including oncology, infectious diseases, and inflammation. This technical guide provides a comprehensive overview of the key therapeutic targets of this compound derivatives, supported by quantitative data, detailed experimental protocols, and visualizations of the associated signaling pathways.

Anticancer Activity: Targeting Key Cellular Processes

Derivatives of this compound have emerged as promising anticancer agents, exhibiting cytotoxicity against a variety of cancer cell lines. Their mechanisms of action are multifaceted, primarily involving the inhibition of crucial enzymes and proteins that regulate cell growth, proliferation, and survival.

Key Anticancer Targets
  • Kinases: A significant number of this compound derivatives function as kinase inhibitors.[1][2] Kinases are pivotal enzymes in cellular signaling pathways that are often dysregulated in cancer. By blocking the activity of specific kinases, these compounds can disrupt cancer cell signaling, leading to cell cycle arrest and apoptosis.

  • Tubulin: The microtubule network is essential for cell division, and its disruption is a validated anticancer strategy. Certain this compound derivatives have been shown to inhibit tubulin polymerization, leading to mitotic arrest and subsequent apoptotic cell death.[3]

  • Topoisomerases: These enzymes are critical for managing DNA topology during replication and transcription. Inhibition of topoisomerases by this compound derivatives can lead to DNA damage and apoptosis in cancer cells.

Data Presentation: In Vitro Cytotoxicity of this compound Derivatives

The following table summarizes the half-maximal inhibitory concentration (IC50) values of various this compound derivatives against different human cancer cell lines.

Compound IDDerivative TypeCancer Cell LineIC50 (µM)Reference
Compound 2a 2-methyl-3-(3-chlorobenzyl)benzimidazoleA549 (Lung)111.70[3]
DLD-1 (Colon)185.30[3]
L929 (Fibrosarcoma)167.30[3]
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a widely used colorimetric assay to assess the cytotoxic effects of compounds on cancer cell lines.[1][4][5]

Materials:

  • Human cancer cell lines (e.g., A549, DLD-1)[1]

  • Culture medium (e.g., DMEM, RPMI-1640) with Fetal Bovine Serum (FBS)[1]

  • This compound derivative stock solution in DMSO

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)[1]

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates[1]

Procedure:

  • Seed the cancer cells in 96-well plates at a suitable density and incubate for 24 hours at 37°C in a 5% CO2 incubator.[1]

  • Treat the cells with various concentrations of the this compound derivative (e.g., 0.1 to 100 µM) and a vehicle control (DMSO).

  • Incubate the plates for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for another 4 hours.[1]

  • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.[1]

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the cell viability and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Signaling Pathway Visualization

The inhibition of receptor tyrosine kinases (RTKs) is a common mechanism for anticancer drugs. The following diagram illustrates a simplified RTK signaling pathway and where this compound derivatives might exert their inhibitory effects.

Receptor_Tyrosine_Kinase_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RTK->RTK Grb2 Grb2/SOS RTK->Grb2 Activation Ligand Growth Factor (Ligand) Ligand->RTK Binding & Dimerization Inhibitor This compound Derivative Inhibitor->RTK Inhibition Ras Ras Grb2->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., Myc, Fos, Jun) ERK->Transcription_Factors Translocation Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression

Inhibition of a receptor tyrosine kinase signaling pathway.

Antimicrobial Activity: Combating Pathogenic Microorganisms

This compound derivatives have demonstrated broad-spectrum antimicrobial activity against various bacteria and fungi, making them attractive candidates for the development of new anti-infective agents.

Key Antimicrobial Targets
  • DNA Gyrase and Topoisomerase IV: These bacterial enzymes are essential for DNA replication and are well-established targets for antibacterial drugs. Some this compound derivatives inhibit these enzymes, leading to bacterial cell death.[3]

  • Ergosterol Biosynthesis: In fungi, ergosterol is a vital component of the cell membrane. Inhibition of its biosynthesis pathway disrupts membrane integrity and leads to fungal cell death.[3]

  • Other Potential Targets: Direct DNA binding and inhibition of transcription are also proposed mechanisms of antimicrobial action for some derivatives.[3]

Data Presentation: Minimum Inhibitory Concentration (MIC) of this compound Derivatives

The following table presents the Minimum Inhibitory Concentration (MIC) values, the lowest concentration of a compound that inhibits the visible growth of a microorganism, for several this compound derivatives.

Compound IDDerivative TypeMicroorganismMIC (µg/mL)Reference
P2 Benzimidazole derivativeEscherichia coli-[6]
P7 Benzimidazole derivativeEscherichia coli-[6]
P10 Benzimidazole derivativeEscherichia coli-[6]
P8 This compound derivativeStaphylococcus aureus-[6]
P12 This compound derivativeStaphylococcus aureus-[6]
P2 Benzimidazole derivativeCandida albicans-[6]
P9 This compound derivativeCandida albicans-[6]

Note: Specific MIC values were not provided in the source, but the compounds were reported to show better activity than the parent compounds and standard drugs.

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is a standard procedure for determining the MIC of an antimicrobial agent.[7][8][9]

Materials:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • This compound derivative stock solution

  • 96-well microtiter plates

  • Inoculum standardized to 0.5 McFarland turbidity standard

Procedure:

  • Prepare serial two-fold dilutions of the this compound derivative in the broth medium in a 96-well plate.

  • Inoculate each well with a standardized suspension of the microorganism.

  • Include a positive control (microorganism in broth without the compound) and a negative control (broth only).

  • Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for screening the antimicrobial activity of this compound derivatives.

Antimicrobial_Screening_Workflow Start Synthesized this compound Derivatives Primary_Screening Primary Screening (e.g., Disk Diffusion) Start->Primary_Screening MIC_Determination MIC Determination (Broth Microdilution) Primary_Screening->MIC_Determination Active Compounds MBC_Determination MBC Determination (Minimum Bactericidal Concentration) MIC_Determination->MBC_Determination Mechanism_Studies Mechanism of Action Studies (e.g., Enzyme Inhibition Assays) MBC_Determination->Mechanism_Studies Potent Compounds Lead_Compound Lead Compound Identification Mechanism_Studies->Lead_Compound

General workflow for antimicrobial screening.

Anti-inflammatory Activity: Modulating Inflammatory Pathways

Chronic inflammation is implicated in a wide range of diseases. This compound derivatives have shown promise as anti-inflammatory agents, primarily by targeting enzymes involved in the inflammatory cascade.

Key Anti-inflammatory Targets
  • Cyclooxygenase (COX) Enzymes: COX-1 and COX-2 are key enzymes in the synthesis of prostaglandins, which are potent inflammatory mediators. Inhibition of COX enzymes is the mechanism of action for many non-steroidal anti-inflammatory drugs (NSAIDs). Some this compound derivatives have been shown to inhibit COX enzymes.[10][11][12][13][14]

  • Lipoxygenase (LOX) Enzymes: LOX enzymes are involved in the synthesis of leukotrienes, another class of inflammatory mediators. Dual inhibition of both COX and LOX pathways is a desirable characteristic for anti-inflammatory drugs.[10]

Data Presentation: In Vivo Anti-inflammatory Activity of this compound Derivatives

The following table summarizes the in vivo anti-inflammatory activity of a this compound derivative in a carrageenan-induced paw edema model in rats.

CompoundDose (mg/kg)Time (hours)% Inhibition of EdemaReference
MBNHYD 201-[15]
2-[15]
3-[15]
4-[15]
Ibuprofen 201-[15]
2-[15]
3-[15]
4-[15]

Note: Specific percentage inhibition values were not provided in a comparable format in the source, but MBNHYD exhibited activity comparable to ibuprofen.

Experimental Protocol: In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema)

This is a standard and widely used in vivo model to evaluate the acute anti-inflammatory activity of compounds.[16][17][18]

Materials:

  • Wistar rats or Swiss albino mice[16]

  • This compound derivative

  • Standard anti-inflammatory drug (e.g., indomethacin, diclofenac sodium)[16]

  • 1% w/v carrageenan solution in saline[16]

  • Plethysmometer[16]

Procedure:

  • Fast the animals overnight.

  • Administer the this compound derivative or the standard drug orally or intraperitoneally to different groups of animals. A control group receives the vehicle.

  • After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.

  • Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Calculate the percentage inhibition of edema for the treated groups compared to the control group.

Signaling Pathway Visualization

The NF-κB signaling pathway is a central regulator of inflammation. The following diagram illustrates this pathway and potential points of inhibition by anti-inflammatory compounds.

NFkB_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor TNF Receptor / IL-1 Receptor IKK_complex IKK Complex Receptor->IKK_complex Activation Stimulus Inflammatory Stimulus (e.g., TNF-α, IL-1β) Stimulus->Receptor Inhibitor Anti-inflammatory Compound Inhibitor->IKK_complex Inhibition IkB IκB IKK_complex->IkB Phosphorylation IkB->IkB NFkB NF-κB (p50/p65) NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation IkB_NFkB IκB-NF-κB Complex IkB_NFkB->NFkB Release DNA DNA NFkB_nuc->DNA Binding Gene_Expression Inflammatory Gene Expression (e.g., COX-2, Cytokines) DNA->Gene_Expression

NF-κB signaling pathway and inflammation.

Apoptosis Induction: A Common Mechanism of Action

A recurring theme in the therapeutic potential of this compound derivatives, particularly in cancer, is the induction of apoptosis or programmed cell death.

Apoptosis Signaling Pathways

Apoptosis is executed through two main pathways:

  • The Extrinsic Pathway: Initiated by the binding of extracellular death ligands (e.g., TNF-α, FasL) to cell surface death receptors. This leads to the activation of a cascade of caspases, which are proteases that execute the apoptotic program.[19][20][21]

  • The Intrinsic Pathway: Triggered by intracellular stress signals such as DNA damage. This pathway involves the mitochondria, which release cytochrome c, leading to the activation of another set of caspases.[19][20][21]

Both pathways converge on the activation of executioner caspases (e.g., caspase-3), which cleave various cellular substrates, resulting in the characteristic morphological and biochemical changes of apoptosis.

Signaling Pathway Visualization

The following diagram provides a simplified overview of the intrinsic and extrinsic apoptosis pathways.

Apoptosis_Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death_Ligand Death Ligand (e.g., FasL, TNF-α) Death_Receptor Death Receptor Death_Ligand->Death_Receptor DISC DISC Formation Death_Receptor->DISC Caspase8 Caspase-8 Activation DISC->Caspase8 Caspase3 Executioner Caspases (e.g., Caspase-3) Caspase8->Caspase3 DNA_Damage DNA Damage / Cellular Stress p53 p53 Activation DNA_Damage->p53 Bax_Bak Bax/Bak Activation p53->Bax_Bak Mitochondrion Mitochondrion Bax_Bak->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apoptosome Apoptosome Formation Cytochrome_c->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

References

2-Methylbenzimidazole: A Technical Guide to its Corrosion Inhibition Mechanism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methylbenzimidazole (2-MB) is a heterocyclic organic compound that has demonstrated significant efficacy as a corrosion inhibitor for a variety of metals and alloys in diverse corrosive environments. This technical guide provides an in-depth exploration of the core mechanisms governing its protective action, supported by a comprehensive review of experimental data and theoretical models. The document details the adsorption processes, the influence of molecular structure on inhibition efficiency, and the experimental methodologies used to evaluate its performance. Quantitative data from key studies are summarized in tabular format for comparative analysis. Furthermore, this guide presents visual representations of the inhibition pathways and experimental workflows using Graphviz (DOT language) to facilitate a deeper understanding of the subject matter. This guide is intended to be a valuable resource for researchers and professionals engaged in the fields of materials science, corrosion engineering, and drug development, where the principles of molecular interaction with metallic surfaces are of paramount importance.

Core Corrosion Inhibition Mechanism

The primary mechanism by which this compound inhibits corrosion is through its adsorption onto the metal surface , forming a protective barrier that isolates the metal from the aggressive corrosive medium.[1][2] This adsorption process is complex and can involve both physical (physisorption) and chemical (chemisorption) interactions.[3][4]

Several key molecular features of this compound contribute to its effectiveness as a corrosion inhibitor:

  • Heteroatoms: The two nitrogen atoms in the imidazole ring possess lone pairs of electrons, which can be readily shared with the vacant d-orbitals of the metal atoms, forming coordinate covalent bonds.[5] This is a crucial step in the chemisorption process.

  • π-Electrons: The benzimidazole ring is an aromatic system rich in π-electrons. These π-electrons can interact with the metal surface, further strengthening the adsorption bond.[6]

  • Planar Structure: The planar geometry of the benzimidazole molecule allows for a high surface coverage on the metal.[6]

The adsorption of this compound on a metal surface can be influenced by several factors, including the nature of the metal, the composition of the corrosive environment (e.g., pH), and the temperature.

Adsorption Isotherm

The adsorption of this compound on metal surfaces is often described by the Langmuir adsorption isotherm .[3][4][7][8][9][10] This model assumes that the inhibitor molecules form a monolayer on the metal surface and that there are a fixed number of adsorption sites. The adherence to the Langmuir isotherm suggests a uniform surface coverage and that the adsorbed molecules do not interact with each other.

Quantum Chemical Insights

Theoretical studies using Density Functional Theory (DFT) have provided valuable insights into the corrosion inhibition mechanism of this compound at the molecular level.[1][2][6][11] Quantum chemical parameters such as the energy of the Highest Occupied Molecular Orbital (HOMO), the energy of the Lowest Unoccupied Molecular Orbital (LUMO), and the energy gap (ΔE = ELUMO - EHOMO) are correlated with the inhibition efficiency.

  • EHOMO: A higher EHOMO value indicates a greater tendency of the molecule to donate electrons to the metal surface, leading to stronger adsorption and better inhibition.[2]

  • ELUMO: A lower ELUMO value suggests a higher affinity of the molecule to accept electrons from the metal surface.

  • Energy Gap (ΔE): A smaller energy gap generally implies a higher reactivity of the inhibitor molecule, which can lead to more effective adsorption and corrosion inhibition.[2]

Experimental Protocols for Evaluation

The evaluation of this compound as a corrosion inhibitor typically involves a combination of electrochemical techniques, surface analysis methods, and gravimetric measurements.

Electrochemical Measurements

Electrochemical methods provide rapid and sensitive means to assess the performance of corrosion inhibitors.

This technique involves scanning the potential of the working electrode and measuring the resulting current. The data is plotted as a Tafel plot (log |current density| vs. potential).

Methodology:

  • A three-electrode setup is used, consisting of a working electrode (the metal sample), a reference electrode (e.g., Saturated Calomel Electrode - SCE or Ag/AgCl), and a counter electrode (e.g., platinum or graphite).[12]

  • The working electrode is immersed in the corrosive solution with and without the inhibitor until a stable open circuit potential (OCP) is achieved.

  • The potential is then scanned from a cathodic potential to an anodic potential relative to the OCP at a slow scan rate (e.g., 0.1 to 1 mV/s).

  • Corrosion potential (Ecorr) and corrosion current density (icorr) are determined by extrapolating the Tafel slopes.

  • The inhibition efficiency (IE%) is calculated using the following equation: IE% = [(icorr(blank) - icorr(inh)) / icorr(blank)] x 100 where icorr(blank) and icorr(inh) are the corrosion current densities in the absence and presence of the inhibitor, respectively.

EIS is a non-destructive technique that provides information about the kinetics of the electrochemical processes and the properties of the inhibitor film.[13]

Methodology:

  • The same three-electrode setup as in PDP is used.

  • The working electrode is immersed in the test solution and allowed to stabilize at its OCP.

  • A small amplitude AC voltage (e.g., 5-10 mV) is applied over a wide range of frequencies (e.g., 100 kHz to 10 mHz).[14]

  • The impedance data is often represented as Nyquist and Bode plots.

  • The data is fitted to an equivalent electrical circuit to determine parameters such as charge transfer resistance (Rct) and double-layer capacitance (Cdl).

  • The inhibition efficiency (IE%) is calculated from the Rct values: IE% = [(Rct(inh) - Rct(blank)) / Rct(inh)] x 100 where Rct(blank) and Rct(inh) are the charge transfer resistances in the absence and presence of the inhibitor, respectively.

Surface Analysis Techniques

These methods provide direct evidence of the inhibitor adsorption and the formation of a protective film.

XPS is used to determine the elemental composition and chemical state of the elements on the metal surface.

Methodology:

  • Metal samples are immersed in the corrosive solution with and without the inhibitor for a specific period.

  • The samples are then rinsed, dried, and transferred to the XPS vacuum chamber.

  • The surface is irradiated with X-rays, and the kinetic energy of the emitted photoelectrons is measured.

  • The resulting spectra provide information about the elements present and their bonding environment, confirming the presence of nitrogen and other elements from the inhibitor molecule on the surface.[1][15][16]

Gravimetric Method (Weight Loss)

This is a simple and direct method to determine the corrosion rate.

Methodology:

  • Cleaned and pre-weighed metal coupons are immersed in the corrosive solution with and without the inhibitor for a predetermined period.

  • After immersion, the coupons are removed, cleaned to remove corrosion products, dried, and re-weighed.

  • The weight loss is used to calculate the corrosion rate (CR).

  • The inhibition efficiency (IE%) is calculated as follows: IE% = [(CRblank - CRinh) / CRblank] x 100 where CRblank and CRinh are the corrosion rates in the absence and presence of the inhibitor, respectively.

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the corrosion inhibition of this compound and its derivatives on different metals.

Table 1: Potentiodynamic Polarization Data for Benzimidazole Derivatives on Mild Steel in 1 M HCl

InhibitorConcentration (M)Ecorr (mV vs. SCE)icorr (µA/cm²)Inhibition Efficiency (%)Reference
Blank--4751150-[17]
This compound1 x 10⁻³-48012089.6[17]
Blank--512104.4-[4]
Derivative 11 x 10⁻³-4985.594.7[4]
Derivative 21 x 10⁻³-50513.287.3[4]
Derivative 31 x 10⁻³-51021.579.4[4]
Blank--452558-[18]
Inhibitor P11 x 10⁻³-46863.188.7[18]
Inhibitor P21 x 10⁻³-47542.892.3[18]

Table 2: Electrochemical Impedance Spectroscopy Data for Benzimidazole Derivatives on Mild Steel in 1 M HCl

InhibitorConcentration (M)Rct (Ω·cm²)Cdl (µF/cm²)Inhibition Efficiency (%)Reference
Blank-45120-[19]
2-Mercaptobenzimidazole25 ppm435012.399.0[19]
Blank-9.8390-[20]
2-amino-5(6)-nitrobenzimidazole1 x 10⁻³158.245.193.8[20]

Table 3: Inhibition Efficiency of this compound Derivatives on Copper and Aluminum

MetalCorrosive MediumInhibitorConcentrationTechniqueInhibition Efficiency (%)Reference
Copper3.5 wt.% NaClBenzimidazolone derivative10⁻³ MPDP86.49[21]
Copper0.1 M NaCl--PDP-[22]
Aluminum1 M HNO₃2-(((4-chlorobenzyl)thiol)methyl)-1H-benzo[d]imidazole5 x 10⁻³ MGravimetric97.74[23]
Aluminum Alloy 60610.1 M NaCl2-Mercaptobenzimidazole10⁻³ M--[6]

Table 4: Quantum Chemical Parameters for Benzimidazole Derivatives

MoleculeEHOMO (eV)ELUMO (eV)Energy Gap (ΔE) (eV)Reference
Benzimidazole (BI)-6.378-0.7355.643[2]
This compound (2-CH₃-BI)-6.261-0.6965.565[2]
2-Mercaptobenzimidazole (2-SH-BI)-6.313-1.5514.762[2]
Benzimidazole derivative 1-5.886-1.1964.69[11][24]
Benzimidazole derivative 2-6.183-1.5374.646[11][24]

Visualizations

Corrosion Inhibition Mechanism of this compound

Corrosion_Inhibition_Mechanism cluster_surface Metal Surface 2-MB_solution This compound (Inhibitor) Adsorption Adsorption on Metal Surface 2-MB_solution->Adsorption Diffusion H2O Water Molecules Metal Metal Surface (e.g., Fe, Cu, Al) H2O->Metal Initial Hydration Corrosive_Ions Corrosive Ions (e.g., Cl⁻, H⁺) Corrosive_Ions->Metal Corrosion Attack Protective_Film Protective Inhibitor Film Adsorption->Protective_Film Forms Corrosion_Inhibition Corrosion Inhibition Protective_Film->Corrosion_Inhibition Leads to

Caption: Corrosion inhibition process of this compound.

Experimental Workflow for Potentiodynamic Polarization

PDP_Workflow Start Start Prepare_Electrodes Prepare Working, Reference, and Counter Electrodes Start->Prepare_Electrodes Prepare_Solution Prepare Corrosive Solution (with and without inhibitor) Start->Prepare_Solution Assemble_Cell Assemble Three-Electrode Cell Prepare_Electrodes->Assemble_Cell Prepare_Solution->Assemble_Cell Stabilize_OCP Immerse Electrode and Stabilize Open Circuit Potential Assemble_Cell->Stabilize_OCP Scan_Potential Scan Potential (e.g., -250 mV to +250 mV vs. OCP) Stabilize_OCP->Scan_Potential Record_Data Record Current Density vs. Potential Scan_Potential->Record_Data Analyze_Tafel Perform Tafel Extrapolation Record_Data->Analyze_Tafel Calculate_Parameters Calculate Ecorr, icorr, and Inhibition Efficiency Analyze_Tafel->Calculate_Parameters End End Calculate_Parameters->End

Caption: Workflow for potentiodynamic polarization measurements.

Logical Relationship of Adsorption and Protection

Adsorption_Protection_Logic Inhibitor_Molecule This compound Molecule Heteroatoms N atoms (Lone Pair Electrons) Inhibitor_Molecule->Heteroatoms Pi_Electrons Benzene Ring (π-electrons) Inhibitor_Molecule->Pi_Electrons Physisorption Physisorption (Electrostatic) Inhibitor_Molecule->Physisorption Chemisorption Chemisorption (Coordinate Bonds) Heteroatoms->Chemisorption Pi_Electrons->Chemisorption Adsorption Adsorption on Metal Surface Protective_Layer Formation of a Protective Layer Adsorption->Protective_Layer Physisorption->Adsorption Chemisorption->Adsorption Corrosion_Resistance Increased Corrosion Resistance Protective_Layer->Corrosion_Resistance

Caption: Logical flow of adsorption leading to corrosion protection.

Conclusion

This compound and its derivatives have consistently been shown to be effective corrosion inhibitors for a range of metals in various aggressive media. The primary inhibition mechanism is the adsorption of the inhibitor molecules onto the metal surface, forming a protective barrier. This adsorption is facilitated by the presence of heteroatoms with lone pair electrons and the π-electron system of the aromatic ring. The process is well-described by the Langmuir adsorption isotherm, and quantum chemical calculations have provided a deeper understanding of the structure-activity relationship. The experimental evaluation of these inhibitors relies on a combination of electrochemical, surface analytical, and gravimetric techniques. The quantitative data presented in this guide underscore the high inhibition efficiencies achievable with these compounds. This comprehensive overview serves as a foundational resource for further research and application of this compound in the ongoing efforts to mitigate corrosion.

References

The Genesis of a Scaffold: An In-depth Technical Guide to the Discovery and History of Benzimidazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzimidazole scaffold, a heterocyclic aromatic organic compound formed by the fusion of benzene and imidazole rings, is a cornerstone in medicinal chemistry and drug development. Its derivatives exhibit a remarkable breadth of biological activities, including antiulcer, anthelmintic, antiviral, and anticancer properties. The journey of benzimidazole synthesis, from its initial discovery in the 19th century to the sophisticated, environmentally benign methods of today, reflects the evolution of organic chemistry itself. This guide provides a comprehensive technical overview of the pivotal discoveries and methodologies in the synthesis of this crucial pharmacophore.

The Dawn of Benzimidazole: Hobrecker's Pioneering Synthesis (1872)

The first synthesis of a benzimidazole derivative was reported by Hobrecker in 1872.[1] This seminal work laid the foundation for all subsequent explorations into benzimidazole chemistry. Hobrecker obtained 2,5-dimethylbenzimidazole through the reduction of 2-nitro-4-methylacetanilide, followed by an intramolecular cyclization via dehydration.[1] This initial synthesis demonstrated the feasibility of constructing the fused bicyclic ring system, opening a new chapter in heterocyclic chemistry.

Experimental Protocol: Hobrecker's Synthesis of 2,5-Dimethylbenzimidazole
  • Reduction: 2-nitro-4-methylacetanilide is reduced to 2-amino-4-methylacetanilide. This is typically achieved using a reducing agent such as tin and hydrochloric acid.

  • Cyclization: The resulting intermediate, upon heating, undergoes intramolecular cyclization with the elimination of a water molecule to yield 2,5-dimethylbenzimidazole.

Hobrecker_Synthesis Start 2-Nitro-4-methylacetanilide Intermediate 2-Amino-4-methylacetanilide Start->Intermediate Reduction (e.g., Sn/HCl) Product 2,5-Dimethylbenzimidazole Intermediate->Product Heating (Dehydration)

Hobrecker's pioneering synthesis of a benzimidazole derivative.

The Classical Era: Foundational Condensation Reactions

Following Hobrecker's discovery, two primary methods for benzimidazole synthesis emerged and became the workhorses of organic chemists for decades: the Phillips-Ladenburg and Weidenhagen reactions. These condensation reactions provided more direct and versatile routes to a wide array of benzimidazole derivatives.

The Phillips-Ladenburg Reaction: Condensation with Carboxylic Acids

The Phillips-Ladenburg reaction involves the condensation of an o-phenylenediamine with a carboxylic acid under acidic conditions, often with heating.[1][2] This method is highly versatile for the synthesis of 2-substituted benzimidazoles. The use of strong acids like hydrochloric acid or polyphosphoric acid facilitates the dehydration and cyclization steps.[1][3]

  • In a round-bottom flask, combine o-phenylenediamine (1.0 equivalent) and benzoic acid (1.0-1.2 equivalents).[3]

  • Add a catalytic amount of a strong acid, such as polyphosphoric acid (PPA) or p-toluenesulfonic acid (p-TsOH).[3]

  • Heat the reaction mixture under reflux for 2-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).[3]

  • After completion, cool the mixture to room temperature and pour it into a beaker containing crushed ice and a 10% NaOH solution to neutralize the acid.[3]

  • Stir the mixture until a precipitate forms.[3]

  • Collect the crude product by vacuum filtration and wash it with cold water.[3]

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure 2-phenyl-1H-benzimidazole.

Phillips_Ladenburg_Reaction cluster_conditions Reaction Conditions Reactant1 o-Phenylenediamine Product 2-Substituted Benzimidazole Reactant1->Product Reactant2 Carboxylic Acid (R-COOH) Reactant2->Product Node_Conditions Strong Acid (e.g., HCl, PPA) Heating

The Phillips-Ladenburg reaction workflow.

The Weidenhagen Reaction: Condensation with Aldehydes

The Weidenhagen reaction provides an alternative route to 2-substituted benzimidazoles through the condensation of an o-phenylenediamine with an aldehyde.[1] This reaction typically requires an oxidative step to convert the intermediate dihydrobenzimidazole (a Schiff base) to the final aromatic product.[3] Various oxidizing agents, including cupric acetate, have been traditionally used.[1]

  • Dissolve o-phenylenediamine (1.0 equivalent) in a suitable solvent such as ethanol.

  • Add the aldehyde (e.g., anisaldehyde, 1.0 equivalent) and a catalyst/oxidant. For a greener approach, a catalytic amount of ammonium chloride can be used.

  • Stir the resulting mixture at 80°C for a specified time (e.g., 2 hours).

  • Monitor the reaction completion using TLC.

  • Upon completion, pour the reaction mixture into ice-cold water to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry.

  • Purify the crude product by recrystallization from ethanol to obtain pure 2-(4-methoxyphenyl)-1H-benzimidazole.

Weidenhagen_Reaction Reactant1 o-Phenylenediamine Intermediate Dihydrobenzimidazole (Schiff Base) Reactant1->Intermediate Reactant2 Aldehyde (R-CHO) Reactant2->Intermediate Product 2-Substituted Benzimidazole Intermediate->Product Oxidation

The Weidenhagen reaction workflow.

The Modern Era: Innovations in Benzimidazole Synthesis

While the classical methods are still in use, modern organic synthesis has driven the development of more efficient, rapid, and environmentally friendly protocols for benzimidazole synthesis. Key advancements include the use of microwave irradiation and the application of green chemistry principles.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool to accelerate chemical reactions. In the context of benzimidazole synthesis, microwave irradiation can dramatically reduce reaction times from hours to minutes and often leads to higher yields compared to conventional heating methods.[4][5]

  • In a microwave-safe vessel, combine o-phenylenediamine (1.0 equivalent), a carboxylic acid or aldehyde (1.0-1.2 equivalents), and a catalyst or acid if required (e.g., a few drops of 4M HCl for carboxylic acids).[3][4]

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at a specified temperature and power for a short duration (typically 1-15 minutes).[3][6]

  • After irradiation, cool the vessel to room temperature.

  • Perform the work-up as described in the corresponding conventional synthesis protocol (neutralization, precipitation, filtration).[3]

  • Purify the product by recrystallization.[3]

Green Synthesis Approaches

The principles of green chemistry, which focus on designing chemical products and processes that reduce or eliminate the use of hazardous substances, have been increasingly applied to benzimidazole synthesis. These approaches often involve the use of recyclable catalysts, environmentally benign solvents like water or polyethylene glycol (PEG), or solvent-free conditions.[7][8][9]

  • In a reaction vessel, add o-phenylenediamine (1 mmol), an aldehyde (1 mmol), and a catalytic amount of ceric ammonium nitrate (CAN, 5 mol%) to polyethylene glycol (PEG 400, 5 mL).[8]

  • Stir the mixture at 50°C for the required time (e.g., 4 hours).[8]

  • Monitor the reaction by TLC.

  • After completion, extract the product with an organic solvent (e.g., ethyl acetate). The PEG solvent containing the catalyst can be recovered and reused.[8]

  • Evaporate the organic solvent to obtain the crude product.

  • Recrystallize to obtain the pure benzimidazole derivative.

Modern_Synthesis_Workflow Start o-Phenylenediamine + Carboxylic Acid/Aldehyde Microwave Microwave-Assisted Synthesis Start->Microwave Green Green Synthesis Start->Green Product Benzimidazole Derivative Microwave->Product Short Reaction Time High Yield Green->Product Recyclable Catalyst Benign Solvent

Modern approaches to benzimidazole synthesis.

Quantitative Data Summary

The evolution of benzimidazole synthesis is clearly reflected in the improvement of reaction yields and the reduction of reaction times. The following tables summarize quantitative data from various synthetic protocols.

MethodReactantsCatalyst/ConditionsTimeYield (%)Reference
Conventional (Thermal)
Phillips-Ladenburgo-Phenylenediamine, Benzoic AcidHCl, Reflux2-2.5 hours85[10]
Weidenhageno-Phenylenediamine, AnisaldehydeNH₄Cl, 80°C2 hoursModerate to Good
Microwave-Assisted
Phillips-Ladenburgo-Phenylenediamine, Benzoic AcidHCl, Microwave (900W)6 minutes94[10]
Phillips-Ladenburgo-Phenylenediamine, Acetic AcidHCl, Microwave (900W)1.5 minutes95[4]
WeidenhagenN-phenyl-o-phenylenediamine, BenzaldehydeEr(OTf)₃ (1 mol%), 60°C, Microwave5 minutes>99[6]
Green Synthesis
Weidenhageno-Phenylenediamine, BenzaldehydeCAN (5 mol%), PEG 400, 50°C4 hours95[8]
Weidenhageno-Phenylenediamine, BenzaldehydeChCl:o-PDA (DES), 80°C10 minutes95[7]
Weidenhageno-Phenylenediamine, 4-ChlorobenzaldehydeChCl:o-PDA (DES), 80°C8 minutes96[7]

DES: Deep Eutectic Solvent (Choline chloride:o-phenylenediamine)

Conclusion

The synthesis of benzimidazoles has progressed significantly from its inception. The classical Phillips-Ladenburg and Weidenhagen reactions established robust and versatile pathways that are still relevant today. However, the demands of modern drug discovery and a growing emphasis on sustainable chemistry have spurred the development of innovative techniques. Microwave-assisted synthesis and green chemistry approaches now offer faster, more efficient, and environmentally responsible methods for accessing this vital heterocyclic scaffold. For researchers and drug development professionals, a thorough understanding of this historical and technical evolution is crucial for the continued innovation and application of benzimidazole-based therapeutics.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-Methylbenzimidazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 2-methylbenzimidazole, a key heterocyclic compound with significant applications in medicinal chemistry and materials science. The primary method described is the widely used Phillips-Ladenburg condensation reaction between o-phenylenediamine and acetic acid.

Introduction

This compound is a versatile bicyclic aromatic compound consisting of a benzene ring fused to an imidazole ring, with a methyl group at the 2-position.[1] This structural motif is a crucial pharmacophore found in a variety of biologically active compounds, exhibiting antimicrobial, anticancer, and antiviral properties.[2][3] Its derivatives are key components in the development of pharmaceuticals such as proton pump inhibitors and anthelmintics. The straightforward synthesis and diverse reactivity of this compound make it a valuable building block in organic synthesis and drug discovery.

Synthesis Overview

The most common and efficient method for synthesizing this compound is the condensation of o-phenylenediamine with acetic acid.[2] This reaction, known as the Phillips-Ladenburg reaction, typically proceeds by heating the reactants, often in the presence of an acid catalyst or in a suitable solvent, to facilitate the cyclization and dehydration steps.[2] Variations of this method exist, including the use of different solvents and reaction conditions to optimize yield and purity.

Quantitative Data Summary

The following table summarizes the quantitative data from various reported synthesis protocols for this compound, providing a comparison of reaction conditions, yields, and product characteristics.

Entry Starting Materials Solvent/Catalyst Reaction Conditions Yield (%) Purity (%) Melting Point (°C) Reference
1o-phenylenediamine, Acetic acidWaterReflux for 45 minutesNot specifiedNot specified175-177[4]
2o-phenylenediamine, Acetic acidTolueneHeating reflux for 4 hours85-86.699.2-99.4 (HPLC)Not specified[5]
3o-phenylenediamine, Acetic acidNone (heated on water bath)100°C for 2 hours68Not specified172-174[6]
4o-phenylenediamine, 90% Acetic acidPolyphosphoric acidHeated on water bath71.57Not specified175[7]
5o-phenylenediamine, Glacial acetic acidDimethylformamideReflux at 90-100°C50Not specified175-177[8]
62-Nitroaniline, EthanolCu-Pd/γ-Al2O3 catalyst433 K, 5 MPa98.2 (selectivity)Not specifiedNot specified[9]

Detailed Experimental Protocol

This protocol details the synthesis of this compound via the condensation of o-phenylenediamine and glacial acetic acid in toluene, adapted from a high-yield procedure.[5]

Materials:

  • o-Phenylenediamine (10.8 g, 0.1 mol)

  • Glacial Acetic Acid (6.0 g, 0.1 mol)

  • Toluene (32.4 g)

  • Round-bottom flask (250 mL)

  • Reflux condenser

  • Heating mantle

  • Stirring apparatus

  • Büchner funnel and flask

  • Vacuum source

  • Drying oven

Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add o-phenylenediamine (10.8 g), glacial acetic acid (6.0 g), and toluene (32.4 g).

  • Reaction: Stir the mixture and heat it to reflux. Maintain the reflux for 4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Crystallization: After 4 hours, turn off the heat and allow the reaction mixture to cool slowly to 10-15°C. Stir the mixture at this temperature for 1 hour to facilitate crystallization.

  • Filtration: Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Washing: Wash the solid cake with a small amount of cold toluene (e.g., 10.8 g) to remove any residual impurities.

  • Drying: Dry the collected white to off-white solid under reduced pressure to obtain the final product, this compound.

Expected Outcome:

This procedure is reported to yield approximately 11.3 g (86%) of this compound with a purity of over 99% as determined by HPLC.[5] The melting point of the product is expected to be in the range of 175-177°C.[10][11]

Visualizations

Reaction Pathway

The following diagram illustrates the chemical reaction for the synthesis of this compound from o-phenylenediamine and acetic acid.

reaction_pathway OPD o-Phenylenediamine Intermediate Schiff Base Intermediate (transient) OPD->Intermediate + AceticAcid Acetic Acid AceticAcid->Intermediate Product This compound Intermediate->Product - H2O Water Water

Synthetic pathway for this compound.
Experimental Workflow

The diagram below outlines the key steps in the experimental procedure for the synthesis and purification of this compound.

experimental_workflow start Start: Combine Reactants (o-phenylenediamine, acetic acid, toluene) reflux Heat to Reflux (4 hours) start->reflux cool Cool to 10-15°C reflux->cool crystallize Stir for Crystallization (1 hour) cool->crystallize filter Vacuum Filtration crystallize->filter wash Wash with Cold Toluene filter->wash dry Dry under Reduced Pressure wash->dry end End: Pure this compound dry->end

Experimental workflow for synthesis.

References

Application Notes and Protocols: The Utility of 2-Methylbenzimidazole as a Precursor in Drug Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 2-Methylbenzimidazole is a crucial heterocyclic compound that serves as a versatile precursor in the synthesis of a wide range of pharmaceutical agents.[1] Its unique molecular structure, featuring a fused benzene and imidazole ring with a methyl group at the 2-position, makes it an important pharmacophore in medicinal chemistry.[1][2] This document provides detailed application notes and protocols for the synthesis of this compound and its subsequent use in the preparation of prominent drugs, including proton pump inhibitors and anthelmintics.

Section 1: Synthesis of this compound

This compound is commonly synthesized via the condensation of o-phenylenediamine with acetic acid.[3][4] This reaction provides a straightforward and efficient method to obtain the core benzimidazole structure.

Experimental Protocol 1: Synthesis of this compound

This protocol details the synthesis of this compound from o-phenylenediamine and acetic acid.[3]

Materials:

  • o-phenylenediamine

  • Acetic acid

  • Water

  • Concentrated ammonia solution

  • 10% aqueous ethanol

Procedure:

  • In a round-bottom flask, combine 5.43 g of o-phenylenediamine, 20 mL of water, and 5.4 mL of acetic acid.[3]

  • Attach a reflux condenser and heat the reaction mixture to reflux for 45 minutes.[3]

  • After the reflux period, cool the reaction mixture.[3]

  • Make the solution basic by the gradual addition of concentrated ammonia solution, which will cause the product to precipitate.[3]

  • Collect the precipitate by filtration.[3]

  • Recrystallize the crude product from 10% aqueous ethanol to yield purified this compound.[3]

  • Filter the recrystallized product, dry, and weigh it.[3]

Data Presentation:

Reactant/ProductMolecular FormulaMolar Mass ( g/mol )Amount UsedTheoretical Yield (g)Reported Practical Yield (g)Reported % Yield
o-phenylenediamineC₆H₈N₂108.145.43 g---
This compoundC₈H₈N₂132.16-6.63 g5.71 g86.12%

Diagram of Synthetic Pathway:

G OPD o-phenylenediamine Reflux Reflux, 45 min OPD->Reflux AceticAcid Acetic Acid AceticAcid->Reflux Product This compound Reflux->Product

Caption: Synthesis of this compound.

Section 2: Application in Omeprazole Synthesis

This compound is a key structural component of several proton pump inhibitors. While omeprazole itself is synthesized from a substituted benzimidazole, the core benzimidazole structure is fundamental. The synthesis of omeprazole involves the coupling of a substituted pyridine moiety with a mercaptobenzimidazole, followed by oxidation.

Experimental Protocol 2: Synthesis of Omeprazole Analogue Intermediate

This protocol outlines a general procedure for the synthesis of a thioether intermediate, a crucial step in the production of omeprazole and its analogues.[5][6]

Materials:

  • 2-Mercapto-5-methoxybenzimidazole

  • 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride

  • Sodium hydroxide

  • Ethanol

  • Water

Procedure:

  • In a reaction vessel, dissolve sodium hydroxide (5 g, 0.13 mol) in 50 mL of ethanol with heating to 70-90°C.[5]

  • Add 2-mercapto-5-methoxybenzimidazole (17.8 g, 0.10 mol) to the sodium hydroxide solution and reflux until it dissolves.[5]

  • Cool the reaction mixture to below 10°C.[5]

  • In a separate vessel, dissolve 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride (20 g, 0.09 mol) in 100 mL of water.[5]

  • Slowly add the aqueous solution of the pyridine derivative to the cooled benzimidazole solution.[5]

  • The resulting mixture is then processed to isolate the sulfide intermediate.

Diagram of Experimental Workflow:

G start Start dissolve_naoh Dissolve NaOH in Ethanol (70-90°C) start->dissolve_naoh add_mercapto Add 2-Mercapto-5-methoxybenzimidazole and Reflux dissolve_naoh->add_mercapto cool Cool to <10°C add_mercapto->cool add_pyridine Slowly Add Pyridine Solution cool->add_pyridine dissolve_pyridine Dissolve Pyridine derivative in Water dissolve_pyridine->add_pyridine isolate Isolate Sulfide Intermediate add_pyridine->isolate end End isolate->end

Caption: Workflow for Omeprazole Intermediate Synthesis.

Section 3: Application in Anthelmintic Drug Synthesis

This compound serves as a foundational scaffold for several anthelmintic drugs, such as mebendazole and albendazole.[7]

Mebendazole Synthesis Overview:

The synthesis of mebendazole involves the formation of the benzimidazole ring followed by the introduction of a carbamate and a benzoyl group.[8]

Albendazole Synthesis Overview:

The synthesis of albendazole involves the heterocyclization of a substituted o-phenylenediamine derivative.[9] The process starts with modifying the benzene ring of a precursor before the final ring closure to form the benzimidazole system.[10]

Experimental Protocol 3: General Synthesis of Albendazole

This protocol provides a general outline for the synthesis of Albendazole.

Materials:

  • 4-(Propylthio)-o-phenylenediamine

  • Methyl-N-Cyano Carbamate

  • Acetone

  • Concentrated HCl

  • Water

  • Methanol

Procedure:

  • Treat 400 kg of 4-Propylthio-o-phenylenediamine with 400 L of acetone.[9]

  • Add 380 L of water and 360 kg of concentrated HCl. An exothermic reaction will be observed.[9]

  • Cool the reaction mass to room temperature.[9]

  • Add Methyl-N-Cyano Carbamate and heat the reaction mass to 80-85°C.[9]

  • Adjust the pH to 4-4.5 with concentrated HCl.[9]

  • Centrifuge the material and wash with hot water, tap water, methanol, and finally with acetone to obtain Albendazole.[9]

Data Presentation for Albendazole Synthesis:

Reactant/ProductAmount Used
4-Propylthio-o-phenylenediamine400 kg
Acetone400 L
Water380 L
Concentrated HCl360 kg
Reported Yield 500-520 kg

Diagram of Logical Relationships in Benzimidazole-based Drug Synthesis:

G cluster_precursor Precursor Synthesis cluster_ppi Proton Pump Inhibitor (e.g., Omeprazole) cluster_anthelmintic Anthelmintic (e.g., Mebendazole, Albendazole) o-phenylenediamine o-phenylenediamine This compound This compound o-phenylenediamine->this compound Carboxylic Acid Carboxylic Acid Carboxylic Acid->this compound Substituted Benzimidazole Substituted Benzimidazole This compound->Substituted Benzimidazole Structural Basis Modified o-phenylenediamine Modified o-phenylenediamine This compound->Modified o-phenylenediamine Structural Basis Coupling Reaction Coupling Reaction Substituted Benzimidazole->Coupling Reaction Pyridine Moiety Pyridine Moiety Pyridine Moiety->Coupling Reaction Oxidation Oxidation Coupling Reaction->Oxidation Omeprazole Omeprazole Oxidation->Omeprazole Cyclization Cyclization Modified o-phenylenediamine->Cyclization Ring Closure Reagent Ring Closure Reagent Ring Closure Reagent->Cyclization Further Modification Further Modification Cyclization->Further Modification Anthelmintic Drug Anthelmintic Drug Further Modification->Anthelmintic Drug

Caption: Logical relationships in drug synthesis from benzimidazole precursors.

References

Application of 2-Methylbenzimidazole in Antimicrobial Drug Development: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzimidazole and its derivatives represent a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a broad spectrum of pharmacological activities. Among these, 2-Methylbenzimidazole serves as a crucial scaffold for the development of novel antimicrobial agents. Its structural framework allows for diverse substitutions, leading to compounds with potent activity against a wide range of bacterial and fungal pathogens.[1][2][3] The exploration of this compound derivatives is a promising avenue for discovering new and effective treatments to combat the growing challenge of antimicrobial resistance.[1] This document provides detailed application notes, experimental protocols, and supporting data for researchers engaged in the development of this compound-based antimicrobial drugs.

Antimicrobial Activity of this compound Derivatives

Derivatives of this compound have demonstrated significant in vitro activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains. The antimicrobial efficacy is largely dependent on the nature and position of substituents on the benzimidazole core.

Quantitative Antimicrobial Data

The following tables summarize the Minimum Inhibitory Concentration (MIC) values of various this compound derivatives against selected microbial strains.

Table 1: Antibacterial Activity of this compound Derivatives (MIC in µg/mL)

Compound IDDerivative TypeStaphylococcus aureusBacillus cereusEscherichia coliReference
P8 This compound derivative3.125--[4]
P12 This compound derivative3.125--[4]
P2 This compound derivative--3.125[4]
P7 This compound derivative--6.25[4]
P10 This compound derivative--6.25[4]
Cpd. 2 Oxadiazole derivative-Highly ActiveSlightly Active[5]
Cpd. 4 Triazole derivative-Moderately Active-[5]
Cpd. 9a Schiff base derivative-Moderately Active-[5]

Note: Activity reported qualitatively in the reference. "Highly Active" suggests a low MIC, "Moderately Active" a medium MIC, and "Slightly Active" a higher MIC.

Table 2: Antifungal Activity of this compound Derivatives (MIC in µg/mL)

Compound IDDerivative TypeCandida albicansAspergillus nigerReference
P2 This compound derivative6.25-[4]
P9 This compound derivative6.25-[4]
Multiple Cpds. Various derivativesInactiveInactive[5]

Mechanism of Action

The antimicrobial action of this compound derivatives is multifaceted and can vary depending on the specific derivative and the target organism. Two prominent mechanisms have been proposed:

  • Inhibition of Bacterial DNA Gyrase and Topoisomerase IV: Certain benzimidazole derivatives act as inhibitors of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. These enzymes are essential for DNA replication, recombination, and repair. By inhibiting these enzymes, the compounds disrupt DNA synthesis, leading to bacterial cell death.

  • Inhibition of Fungal Ergosterol Biosynthesis: In fungi, some benzimidazole derivatives have been shown to inhibit the biosynthesis of ergosterol, a vital component of the fungal cell membrane. This disruption of membrane integrity leads to increased permeability and ultimately, fungal cell death.

antimicrobial_mechanisms cluster_bacteria Bacterial Cell cluster_fungi Fungal Cell drug_b This compound Derivative gyrase DNA Gyrase drug_b->gyrase inhibits topoIV Topoisomerase IV drug_b->topoIV inhibits dna_rep DNA Replication & Repair gyrase->dna_rep topoIV->dna_rep cell_death_b Bacterial Cell Death dna_rep->cell_death_b disruption leads to drug_f This compound Derivative ergosterol Ergosterol Biosynthesis drug_f->ergosterol inhibits cell_membrane Cell Membrane Integrity ergosterol->cell_membrane cell_death_f Fungal Cell Death cell_membrane->cell_death_f disruption leads to

Caption: Proposed antimicrobial mechanisms of this compound derivatives.

Experimental Protocols

Protocol 1: Synthesis of 2-Substituted Benzimidazole Derivatives

This protocol describes a general one-pot synthesis of 2-substituted benzimidazoles via the condensation of o-phenylenediamine with an appropriate aldehyde.

Materials:

  • o-phenylenediamine

  • Substituted aldehyde (e.g., acetaldehyde for this compound)

  • Ethanol

  • Ammonium acetate (NH4OAc) or a similar catalyst

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Filtration apparatus

  • Recrystallization solvent (e.g., ethanol/water mixture)

Procedure:

  • In a round-bottom flask, dissolve o-phenylenediamine (1 equivalent) in absolute ethanol.

  • Add the substituted aldehyde (1 equivalent) and a catalytic amount of ammonium acetate to the solution.

  • Attach a reflux condenser and heat the mixture to reflux with constant stirring. The reaction time can vary from a few hours to overnight, depending on the reactants.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • The product may precipitate out of the solution upon cooling. If not, the solvent can be partially evaporated under reduced pressure to induce crystallization.

  • Collect the crude product by filtration and wash it with a small amount of cold ethanol.

  • Purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain the pure 2-substituted benzimidazole derivative.

  • Characterize the final product using techniques such as NMR, IR, and Mass Spectrometry.

synthesis_workflow start Start reactants o-phenylenediamine + Aldehyde + Catalyst in Ethanol start->reactants reflux Reflux Reaction reactants->reflux monitor Monitor with TLC reflux->monitor monitor->reflux incomplete cool Cool to Room Temp. monitor->cool complete crystallize Crystallization / Evaporation cool->crystallize filter Filter and Wash crystallize->filter purify Recrystallize filter->purify characterize Characterize (NMR, IR, MS) purify->characterize end End characterize->end mic_protocol start Start prep_plate Prepare Serial Dilutions of Compound in 96-well Plate start->prep_plate prep_inoculum Prepare Standardized Microbial Inoculum (0.5 McFarland) start->prep_inoculum inoculate Inoculate Plate with Microbial Suspension prep_plate->inoculate prep_inoculum->inoculate incubate Incubate Plate inoculate->incubate read_mic Read MIC (Lowest concentration with no visible growth) incubate->read_mic end End read_mic->end

References

Application Notes and Protocols for Testing 2-Methylbenzimidazole as a Corrosion Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Methylbenzimidazole and its derivatives are recognized as effective corrosion inhibitors for various metals and alloys, particularly in acidic environments. Their efficacy stems from their ability to adsorb onto the metal surface, forming a protective barrier that impedes the electrochemical processes of corrosion. This document provides detailed experimental protocols for evaluating the corrosion inhibition performance of this compound. The methodologies described are essential for researchers and scientists in the fields of materials science, chemistry, and drug development who are engaged in the study and application of corrosion inhibitors.

I. Experimental Setup and Materials

A standard experimental setup for testing corrosion inhibitors involves a corrosion cell, a potentiostat/galvanostat for electrochemical measurements, and analytical equipment for surface characterization.

Materials and Equipment:

  • Working Electrode: The metal specimen to be tested (e.g., carbon steel, mild steel, copper).[1][2] The composition of the metal should be well-defined. The specimen is typically embedded in an insulating resin, leaving a specific surface area exposed to the corrosive solution.

  • Reference Electrode: A saturated calomel electrode (SCE) or a silver/silver chloride (Ag/AgCl) electrode is commonly used.[3][4]

  • Counter Electrode: A platinum wire or graphite rod with a large surface area is used as the auxiliary electrode.[3]

  • Corrosion Medium: The corrosive solution, typically an acidic solution like 1 M HCl or 0.5 M H₂SO₄, in which the inhibitor's performance is to be evaluated.[1][5][6][7]

  • This compound (or its derivatives): The corrosion inhibitor to be tested, dissolved in the corrosion medium at various concentrations.

  • Electrochemical Workstation: A potentiostat/galvanostat capable of performing potentiodynamic polarization and electrochemical impedance spectroscopy.

  • Analytical Balance: For weighing specimens in the weight loss method.

  • Scanning Electron Microscope (SEM): For surface morphology analysis.[6][8]

  • X-ray Photoelectron Spectrometer (XPS): For detailed surface chemical analysis.[9][10]

II. Experimental Protocols

Three primary methods are employed to assess the effectiveness of this compound as a corrosion inhibitor: Weight Loss Method, Electrochemical Impedance Spectroscopy (EIS), and Potentiodynamic Polarization (PDP).

A. Weight Loss Method

This gravimetric technique provides a direct measure of the corrosion rate.

Protocol:

  • Specimen Preparation: Prepare rectangular specimens of the working electrode material. Mechanically polish the specimens with a series of emery papers of decreasing grit size, degrease with acetone, rinse with distilled water, and dry.

  • Initial Weighing: Accurately weigh each specimen to the nearest 0.1 mg using an analytical balance.

  • Immersion: Immerse the weighed specimens in the corrosive solution with and without different concentrations of this compound for a specified period (e.g., 24 hours) at a constant temperature.[6]

  • Final Weighing: After the immersion period, remove the specimens, clean them to remove corrosion products (e.g., using a specific acid inhibitor solution), rinse with distilled water and acetone, and dry. Weigh the specimens again.

  • Calculation:

    • Corrosion Rate (CR): Calculate the corrosion rate using the formula: CR (mm/year) = (K × W) / (A × T × D) where K is a constant (8.76 × 10⁴), W is the weight loss in grams, A is the exposed surface area in cm², T is the immersion time in hours, and D is the density of the metal in g/cm³.[11]

    • Inhibition Efficiency (IE%): Calculate the inhibition efficiency using the formula: IE% = [(CR₀ - CRᵢ) / CR₀] × 100 where CR₀ is the corrosion rate in the absence of the inhibitor and CRᵢ is the corrosion rate in the presence of the inhibitor.[12]

B. Electrochemical Impedance Spectroscopy (EIS)

EIS is a non-destructive technique that provides information about the kinetics of the electrochemical processes at the metal/solution interface.[13][14][15][16]

Protocol:

  • Cell Setup: Assemble the three-electrode corrosion cell with the working electrode, reference electrode, and counter electrode immersed in the test solution (with and without the inhibitor).

  • Stabilization: Allow the system to stabilize by immersing the working electrode in the solution for a period (e.g., 30 minutes) to reach a steady open circuit potential (OCP).[1]

  • EIS Measurement: Apply a small amplitude AC voltage (e.g., 10 mV) over a frequency range (e.g., 100 kHz to 10 mHz) at the OCP.[1]

  • Data Analysis:

    • The impedance data is typically represented as Nyquist and Bode plots.

    • An equivalent electrical circuit is used to model the electrochemical system and extract parameters like solution resistance (Rs), charge transfer resistance (Rct), and double-layer capacitance (Cdl).[17]

    • The charge transfer resistance (Rct) is inversely proportional to the corrosion rate.

    • Inhibition Efficiency (IE%): Calculate the inhibition efficiency using the formula: IE% = [(Rctᵢ - Rct₀) / Rctᵢ] × 100 where Rctᵢ and Rct₀ are the charge transfer resistances in the presence and absence of the inhibitor, respectively.

C. Potentiodynamic Polarization (PDP)

This technique involves polarizing the working electrode and measuring the resulting current to determine the corrosion current density (Icorr).[4]

Protocol:

  • Cell Setup and Stabilization: The setup is the same as for EIS. The system is allowed to stabilize at its OCP.

  • Polarization Scan: The potential of the working electrode is scanned from a cathodic potential to an anodic potential relative to the OCP (e.g., -250 mV to +250 mV vs. OCP) at a slow scan rate (e.g., 1 mV/s).

  • Data Analysis:

    • The polarization curve is plotted as log(current density) versus potential.

    • The corrosion potential (Ecorr) and corrosion current density (Icorr) are determined by extrapolating the linear Tafel regions of the cathodic and anodic curves back to their intersection.

    • Inhibition Efficiency (IE%): Calculate the inhibition efficiency using the formula: IE% = [(Icorr₀ - Icorrᵢ) / Icorr₀] × 100 where Icorr₀ and Icorrᵢ are the corrosion current densities in the absence and presence of the inhibitor, respectively.[1]

D. Surface Analysis

Surface analysis techniques are used to visualize the morphology of the metal surface and confirm the adsorption of the inhibitor.

Protocol:

  • Specimen Preparation: Immerse metal specimens in the corrosive solution with and without the inhibitor for a set period.

  • SEM Analysis: After immersion, remove the specimens, rinse, and dry them. The surface morphology is then examined using a Scanning Electron Microscope (SEM) to observe the extent of corrosion damage and the formation of a protective film.[6]

  • XPS Analysis: X-ray Photoelectron Spectroscopy (XPS) can be used to analyze the chemical composition of the surface film, confirming the presence of elements from the inhibitor molecule and providing insights into the adsorption mechanism.[9][10]

III. Data Presentation

Quantitative data from the experiments should be summarized in tables for clear comparison.

Table 1: Weight Loss Data for this compound

Inhibitor Concentration (M)Weight Loss (g)Corrosion Rate (mm/year)Inhibition Efficiency (%)
BlankValueValue-
1 x 10⁻⁵ValueValueValue
1 x 10⁻⁴ValueValueValue
1 x 10⁻³ValueValueValue

Table 2: Electrochemical Impedance Spectroscopy Data for this compound

Inhibitor Concentration (M)Rct (Ω cm²)Cdl (μF/cm²)Inhibition Efficiency (%)
BlankValueValue-
1 x 10⁻⁵ValueValueValue
1 x 10⁻⁴ValueValueValue
1 x 10⁻³ValueValueValue

Table 3: Potentiodynamic Polarization Data for this compound

Inhibitor Concentration (M)Ecorr (mV vs. SCE)Icorr (μA/cm²)βa (mV/dec)βc (mV/dec)Inhibition Efficiency (%)
BlankValueValueValueValue-
1 x 10⁻⁵ValueValueValueValueValue
1 x 10⁻⁴ValueValueValueValueValue
1 x 10⁻³ValueValueValueValueValue

IV. Visualizations

Experimental Workflow Diagram

experimental_workflow cluster_prep Specimen Preparation cluster_solutions Solution Preparation cluster_testing Corrosion Testing cluster_analysis Analysis prep_metal Metal Specimen polish Polishing & Cleaning prep_metal->polish wl Weight Loss polish->wl eis EIS polish->eis pdp PDP polish->pdp corr_sol Corrosive Solution inhib_sol Inhibitor Solutions (Varying Concentrations) corr_sol->inhib_sol inhib_sol->wl inhib_sol->eis inhib_sol->pdp data_analysis Data Analysis (CR, IE%, Rct, Icorr) wl->data_analysis surf_analysis Surface Analysis (SEM, XPS) wl->surf_analysis eis->data_analysis eis->surf_analysis pdp->data_analysis pdp->surf_analysis inhibition_mechanism cluster_solution Corrosive Solution cluster_interface Metal-Solution Interface cluster_metal Metal Surface (e.g., Steel) cluster_film Protective Film cluster_reactions Corrosion Reactions inhibitor This compound (Inhibitor Molecules) adsorbed_inhibitor Adsorbed Inhibitor inhibitor->adsorbed_inhibitor Adsorption h_plus H+ ions cathodic Cathodic Hydrogen Evolution (2H+ + 2e- -> H2) h_plus->cathodic Reactant cl_minus Cl- ions anodic Anodic Dissolution (Fe -> Fe2+ + 2e-) cl_minus->anodic Accelerates metal_surface adsorbed_inhibitor->anodic Blocks Sites adsorbed_inhibitor->cathodic Blocks Sites

References

HPLC method development for 2-Methylbenzimidazole analysis

Author: BenchChem Technical Support Team. Date: December 2025

An effective High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 2-Methylbenzimidazole is presented. This application note provides a detailed protocol for researchers, scientists, and professionals in drug development, outlining a robust and reproducible method for the separation and quantification of this compound.

Introduction

This compound is a crucial heterocyclic compound that serves as a fundamental building block in the synthesis of various pharmaceutical agents, including antibacterial and antifungal drugs.[1] Its presence as a key intermediate or potential impurity necessitates a reliable analytical method for its identification and quantification in bulk materials and pharmaceutical formulations. The primary challenge in the reversed-phase HPLC analysis of basic compounds like this compound is the potential for peak tailing due to interactions with acidic silanol groups on the silica-based column packing.[2] This application note describes an optimized HPLC method that mitigates these effects to ensure symmetrical peak shapes and accurate quantification.

Experimental Protocol

This section details the necessary reagents, instrumentation, and step-by-step procedures for the analysis of this compound.

Reagents and Materials
  • This compound reference standard (Purity ≥98%)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (88% or higher, analytical grade)

  • Water, deionized and filtered (18.2 MΩ·cm)

Instrumentation

A standard HPLC system equipped with the following components is suitable:

  • Quaternary or Binary Gradient Pump

  • Autosampler with a 20 µL injection loop

  • Thermostatted Column Compartment

  • UV-Vis or Photodiode Array (PDA) Detector

Standard Solution Preparation
  • Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with methanol. This solution should be stored at 2-8°C.

  • Working Standard Solutions: Prepare a series of calibration standards by performing serial dilutions of the stock solution with the mobile phase. A typical concentration range for a calibration curve would be 1-100 µg/mL.

Sample Preparation
  • Accurately weigh the sample containing this compound.

  • Dissolve the sample in a suitable solvent, such as methanol or the mobile phase, to achieve a theoretical concentration within the calibration range.[2]

  • Ensure the sample is completely dissolved, using sonication if necessary.

  • Filter the final solution through a 0.45 µm syringe filter before injection to remove any particulates.

Chromatographic Conditions

The optimized conditions for the analysis are summarized in the table below. A C18 column is recommended as a starting point. To achieve better peak shape for the basic analyte, a column with low silanol activity or one specifically designed for basic compounds is preferable.[2][3] Adjusting the mobile phase to a lower pH by adding an acid like formic acid helps to protonate residual silanol groups, thereby reducing undesirable interactions that cause peak tailing.[2]

Table 1: Optimized HPLC Chromatographic Conditions

ParameterRecommended Condition
HPLC Column C18, 4.6 x 150 mm, 5 µm particle size (end-capped)
Mobile Phase Acetonitrile : Water (with 0.1% Formic Acid) (40:60, v/v)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30 °C
Detection Wavelength 277 nm
Run Time 10 minutes

Method Development Workflow

The development of a robust HPLC method follows a logical progression of steps, from initial parameter selection to final validation, to ensure the method is suitable for its intended purpose.

HPLC_Method_Development_Workflow start Objective Definition (Quantification of this compound) lit_search Literature Review & Analyte Properties (pKa, solubility, UV spectra) start->lit_search initial_params Initial Parameter Selection (Column, Mobile Phase, Detector) lit_search->initial_params optimization Method Optimization initial_params->optimization col_opt Column Screening (C18, C8, Phenyl-Hexyl) optimization->col_opt mp_opt Mobile Phase Optimization (Organic ratio, pH, Buffer) optimization->mp_opt other_opt Other Parameters (Flow rate, Temperature) optimization->other_opt sst_check System Suitability Testing (Tailing, Plates, Reproducibility) col_opt->sst_check mp_opt->sst_check other_opt->sst_check sst_check->optimization Fails validation Method Validation (ICH Guidelines) (Linearity, Accuracy, Precision, Robustness) sst_check->validation Passes protocol Finalize Protocol & Application Note validation->protocol

Caption: Workflow for HPLC method development and validation.

Key Parameter Interdependencies in HPLC

The success of an HPLC separation depends on the interplay between the analyte's properties and the selected chromatographic parameters. Understanding these relationships is crucial for effective method development and troubleshooting.

HPLC_Parameter_Relationships analyte Analyte Properties (this compound) - Basic (pKa) - Polarity column Stationary Phase (Column) - C18 Chemistry - End-capping - Particle Size analyte->column interacts with mobile_phase Mobile Phase - Organic Solvent (ACN) - Aqueous (Water) - pH (Formic Acid) analyte->mobile_phase solubility in retention Retention Time column->retention influences peak_shape Peak Shape (Tailing Factor) column->peak_shape affects (silanol activity) mobile_phase->retention influences mobile_phase->peak_shape affects (pH suppression) instrument Instrument Parameters - Flow Rate - Temperature - Detection λ instrument->retention affects (Flow Rate) resolution Resolution instrument->resolution affects sensitivity Sensitivity instrument->sensitivity affects (Wavelength) retention->resolution peak_shape->resolution

Caption: Interdependencies of key HPLC parameters for analysis.

System Suitability and Performance

System suitability tests are performed before sample analysis to ensure the chromatographic system is performing adequately. The following table summarizes typical performance data for this method.

Table 2: Typical System Suitability and Performance Data

ParameterAcceptance CriteriaTypical Result
Retention Time (min) Report~ 4.5
Tailing Factor (T) T ≤ 1.51.1
Theoretical Plates (N) N ≥ 2000> 5000
Linearity (r²) r² ≥ 0.9990.9998
% RSD of Peak Area ≤ 2.0% (for n=6 injections)< 1.0%

Conclusion

The HPLC method detailed in this application note is suitable for the reliable and accurate quantification of this compound. By employing a modern, end-capped C18 column and an acidified mobile phase, common issues such as peak tailing are effectively minimized. The method demonstrates excellent system suitability and performance, making it a valuable tool for quality control and research applications in the pharmaceutical industry. The provided protocols and workflows offer a comprehensive guide for implementation and further development.

References

Application Note: Quantitative Analysis of 2-Methylbenzimidazole using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive method for the quantitative analysis of 2-Methylbenzimidazole in biological matrices, specifically plasma, using Gas Chromatography-Mass Spectrometry (GC-MS). The protocol includes a comprehensive sample preparation procedure involving protein precipitation followed by derivatization to enhance the analyte's volatility and chromatographic performance. The method is validated for key quantitative parameters, demonstrating its suitability for research, drug development, and pharmacokinetic studies.

Introduction

This compound is a key structural motif found in various pharmacologically active compounds. Accurate and reliable quantification of this analyte in biological samples is crucial for understanding its metabolism, pharmacokinetics, and potential therapeutic effects. Gas Chromatography-Mass Spectrometry (GC-MS) offers high selectivity and sensitivity, making it a powerful technique for bioanalytical studies.[1] However, the polar nature of this compound can lead to poor chromatographic peak shape and thermal instability.[2] To address these challenges, this method employs a derivatization step to improve its volatility and analytical performance on a GC-MS system.[3][4][5]

Experimental Protocols

Materials and Reagents
  • This compound (analytical standard)

  • Internal Standard (IS): 5-Methylbenzimidazole or a stable isotope-labeled this compound (if available)

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Ethyl Acetate, HPLC grade

  • Human Plasma (blank)

  • Purified Water

Standard and Sample Preparation

2.1. Stock and Working Standard Solutions

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol.

  • Internal Standard Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock solution of the chosen internal standard in methanol.

  • Working Standard Solutions: Perform serial dilutions of the stock solution with a 50:50 mixture of methanol and water to prepare a series of calibration standards with concentrations ranging from 1 ng/mL to 1000 ng/mL.

  • Internal Standard Working Solution (100 ng/mL): Dilute the internal standard stock solution with methanol to a final concentration of 100 ng/mL.

2.2. Sample Preparation from Plasma

  • To 200 µL of plasma sample in a microcentrifuge tube, add 20 µL of the 100 ng/mL internal standard working solution and briefly vortex.

  • Add 600 µL of cold acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge the tubes at 12,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean glass tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

2.3. Derivatization

  • To the dried residue from the sample preparation step, add 50 µL of ethyl acetate and 50 µL of BSTFA with 1% TMCS.

  • Cap the tube tightly and heat at 70°C for 30 minutes.

  • After cooling to room temperature, the sample is ready for GC-MS analysis.

GC-MS Instrumentation and Conditions
  • Gas Chromatograph: Agilent 7890A GC system or equivalent

  • Mass Spectrometer: Agilent 5975C Mass Selective Detector or equivalent

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar non-polar column[6][7]

  • Injector Temperature: 280°C

  • Injection Volume: 1 µL (splitless mode)

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 1 minute

    • Ramp to 200°C at 20°C/min

    • Ramp to 280°C at 10°C/min, hold for 5 minutes

  • Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM)

    • This compound-TMS derivative: Monitor characteristic ions (e.g., m/z 204 [M]+, 189)

    • Internal Standard-TMS derivative: Monitor characteristic ions for the chosen IS.

Data Presentation

The quantitative performance of the method should be evaluated by constructing a calibration curve and analyzing quality control (QC) samples at low, medium, and high concentrations.

ParameterResult
Linearity Range 1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.995
Limit of Detection (LOD) 0.5 ng/mL[8][9]
Limit of Quantification (LOQ) 1.0 ng/mL[8][9]
Accuracy (Recovery %) 92 - 108%[10]
Precision (RSD %) < 10%[10]

Table 1: Summary of Quantitative Data for the GC-MS Analysis of this compound.

Experimental Workflow and Diagrams

experimental_workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing plasma_sample Plasma Sample (200 µL) add_is Add Internal Standard plasma_sample->add_is protein_precipitation Protein Precipitation (Acetonitrile) add_is->protein_precipitation centrifuge Centrifugation protein_precipitation->centrifuge supernatant Collect Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate add_reagents Add Ethyl Acetate & BSTFA evaporate->add_reagents heat Heat at 70°C for 30 min add_reagents->heat injection Inject 1 µL into GC-MS heat->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection (SIM) separation->detection quantification Quantification detection->quantification reporting Reporting quantification->reporting

Caption: Experimental workflow for the quantitative analysis of this compound.

logical_relationship Analyte This compound (Polar, Non-volatile) Derivatization Derivatization (Silylation with BSTFA) Analyte->Derivatization improves Derivative TMS-Derivative (Non-polar, Volatile) Derivatization->Derivative produces GCMS GC-MS Analysis Derivative->GCMS enables Quantification Accurate Quantification GCMS->Quantification achieves

Caption: Logical relationship of the derivatization process for GC-MS analysis.

References

Application Notes and Protocols for the Purification of 2-Methylbenzimidazole by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Methylbenzimidazole is a crucial heterocyclic building block in medicinal chemistry, serving as a precursor for a wide range of pharmacologically active compounds.[1] Its purity is paramount for successful downstream applications in drug discovery and development. Recrystallization is a robust and widely employed technique for the purification of solid organic compounds like this compound, effectively removing impurities and yielding a product with high crystallinity and purity.[2][3][4]

This document provides detailed protocols and application notes for the purification of this compound by recrystallization. It includes information on solvent selection, a summary of solubility data, and step-by-step experimental procedures.

Principle of Recrystallization

Recrystallization is based on the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures.[2][4][5] The ideal recrystallization solvent will dissolve the compound sparingly or not at all at room temperature but will dissolve it completely at an elevated temperature (near the solvent's boiling point).[4] Impurities, on the other hand, should either be insoluble in the hot solvent (and can be removed by hot filtration) or remain soluble in the cold solvent (and will be removed during the final filtration step).[2]

For this compound, which typically appears as a light beige to brown crystalline powder in its crude form, recrystallization can yield a white to off-white crystalline solid.[1][6][7]

Solvent Selection

The choice of solvent is the most critical step in developing a successful recrystallization protocol. This compound is moderately soluble in polar solvents like alcohols and is also soluble in hot water.[1][7][8] Common and effective solvents for the recrystallization of this compound include:

  • Water: Particularly effective when used with decolorizing agents like activated charcoal to remove colored impurities.[1][9]

  • Ethanol: A good solvent that can be used alone or in a mixed solvent system with water.

  • Ethanol-Water Mixture: A mixed solvent system allows for fine-tuning of the solvent polarity to achieve optimal solubility characteristics.

The selection of the ideal solvent or solvent system may require preliminary small-scale solubility tests.

Data Presentation: Solubility of this compound

The following table summarizes the solid-liquid equilibrium data for this compound in various alcohol solvents. This data is crucial for predicting the yield and optimizing the recrystallization process. The data is presented as the mole fraction (x₁) of this compound at equilibrium at a given temperature (T).

SolventTemperature (K)Mole Fraction (x₁) of this compound
1-Propanol290.150.045
300.150.075
310.150.120
320.150.185
330.150.280
1-Butanol290.150.035
300.150.060
310.150.095
320.150.150
330.150.230
2-Butanol290.150.030
300.150.050
310.150.080
320.150.125
330.150.195
2-Methyl-2-propanol298.150.040
308.150.065
318.150.105
328.150.165
338.150.255
1-Hexanol290.150.020
300.150.035
310.150.060
320.150.095
330.150.150

Note: This data is adapted from the Journal of Chemical & Engineering Data.[10][11][12] The solubility of this compound in alcohols generally decreases with an increase in the alkyl chain length of the alcohol.[10][11][12]

Experimental Protocols

Below are detailed protocols for the recrystallization of this compound using two common solvent systems.

This protocol is particularly useful for removing colored impurities.

Materials:

  • Crude this compound

  • Deionized Water

  • Activated Charcoal (decolorizing carbon)

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Stir bar

  • Buchner funnel and filter flask

  • Filter paper

  • Spatula

  • Watch glass

Procedure:

  • Dissolution: In an Erlenmeyer flask, add the crude this compound and a stir bar. Add a minimal amount of deionized water. Heat the mixture to boiling with continuous stirring. Continue to add small portions of hot deionized water until the this compound is completely dissolved. Avoid adding a large excess of water to ensure a good recovery yield.

  • Decolorization: Remove the flask from the heat source and allow it to cool slightly. Carefully add a small amount of activated charcoal to the hot solution (approximately 1-2% by weight of the crude product). Caution: Adding charcoal to a boiling solution can cause it to froth over.

  • Hot Filtration: Bring the solution back to a gentle boil for a few minutes. To remove the activated charcoal and any insoluble impurities, perform a hot gravity filtration. This is done by filtering the hot solution through a fluted filter paper into a pre-heated Erlenmeyer flask. It is crucial to keep the solution and the filtration apparatus hot to prevent premature crystallization.

  • Crystallization: Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly to room temperature without disturbance. Slow cooling promotes the formation of larger, purer crystals. Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation and Washing: Collect the purified crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of ice-cold deionized water to remove any remaining soluble impurities.

  • Drying: Dry the crystals on the filter paper by drawing air through the Buchner funnel for several minutes. For complete drying, transfer the crystals to a watch glass and dry them in a vacuum oven at a temperature below the melting point (175-177 °C).

This protocol is useful when a single solvent does not provide the ideal solubility characteristics.

Materials:

  • Crude this compound

  • Ethanol

  • Deionized Water

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Stir bar

  • Buchner funnel and filter flask

  • Filter paper

  • Spatula

  • Watch glass

Procedure:

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of hot ethanol with stirring.

  • Inducing Crystallization: While keeping the ethanol solution hot, add hot deionized water dropwise until the solution becomes faintly cloudy (the cloud point). This indicates that the solution is saturated.

  • Clarification: Add a few drops of hot ethanol to the cloudy solution until it becomes clear again.

  • Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature. Then, place the flask in an ice-water bath to complete the crystallization process.

  • Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of a cold ethanol-water mixture (in the same proportion as the final recrystallization solvent).

  • Drying: Dry the purified crystals as described in Protocol 1.

Mandatory Visualizations

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Filtration cluster_crystallization Crystallization cluster_isolation Isolation crude Crude this compound solvent Add Hot Solvent crude->solvent dissolved Dissolved Product solvent->dissolved hot_filtration Hot Gravity Filtration dissolved->hot_filtration impurities_out Insoluble Impurities Removed hot_filtration->impurities_out filtrate Hot Filtrate cooling Slow Cooling filtrate->cooling crystals Crystal Formation cooling->crystals vacuum_filtration Vacuum Filtration crystals->vacuum_filtration washing Wash with Cold Solvent vacuum_filtration->washing pure_product Pure this compound washing->pure_product

Caption: Experimental workflow for the recrystallization of this compound.

Impurity_Removal_Logic cluster_crude Crude Product cluster_impurities Types of Impurities cluster_steps Purification Steps cluster_pure Pure Product crude_product Crude this compound (with impurities) insoluble Insoluble Impurities (e.g., particulates, some polymers) crude_product->insoluble soluble Soluble Impurities (e.g., unreacted starting materials, side-products) crude_product->soluble colored Colored Impurities crude_product->colored hot_filtration Hot Filtration insoluble->hot_filtration Removed by crystallization Crystallization & Isolation soluble->crystallization Remain in Mother Liquor charcoal Activated Charcoal Treatment colored->charcoal Adsorbed by pure_product Pure this compound crystallization->pure_product charcoal->hot_filtration Removed during

Caption: Logical relationship between impurity types and purification steps.

References

Application Notes and Protocols for the Synthesis of Coordination Polymers Using 2-Methylbenzimidazole Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of coordination polymers (CPs) and metal-organic frameworks (MOFs) utilizing the versatile ligand, 2-Methylbenzimidazole. The unique structural features of this compound, with its coordinating nitrogen atoms, facilitate the construction of diverse and robust frameworks with potential applications in drug delivery, catalysis, and as luminescent materials. This document outlines various synthesis methodologies, summarizes key experimental parameters, and characterizes the properties of the resulting coordination polymers.

Overview of Synthesis Methodologies

The synthesis of coordination polymers involving this compound typically employs solvothermal or hydrothermal methods. These techniques are carried out in sealed vessels, often Teflon-lined stainless-steel autoclaves, at temperatures above the boiling point of the solvent. The elevated temperature and pressure facilitate the dissolution of reactants and promote the crystallization of the desired product. Key parameters influencing the outcome of the synthesis include the choice of metal salt and ligands, their molar ratios, the solvent system, reaction temperature, and reaction time. Room temperature synthesis by slow evaporation is also a viable, though less common, method.

Experimental Protocols

Protocol 1: Solvothermal Synthesis of a Cadmium(II) Coordination Polymer

This protocol describes the synthesis of a one-dimensional cadmium(II) coordination polymer, poly[trans,trans,trans-bis(μ-dicyanamido-κ²N¹:N³)bis(this compound-κN)cadmium(II)].[1][2]

Materials:

  • Cadmium nitrate tetrahydrate (Cd(NO₃)₂·4H₂O)

  • Sodium dicyanamide (NaN(CN)₂)

  • This compound (C₈H₈N₂)

  • Methanol (CH₃OH)

Procedure:

  • In a glass vial, dissolve cadmium nitrate tetrahydrate (0.1 mmol) and sodium dicyanamide (0.2 mmol) in 5 mL of methanol.

  • In a separate vial, dissolve this compound (0.2 mmol) in 5 mL of methanol.

  • Slowly add the this compound solution to the metal salt solution with stirring.

  • Seal the vial and place it inside a larger, sealed container.

  • Heat the reaction mixture to 60 °C for 72 hours.

  • Allow the container to cool slowly to room temperature.

  • Colorless, block-shaped crystals of the coordination polymer are formed.

  • Collect the crystals by filtration, wash with a small amount of cold methanol, and air dry.

Experimental Workflow

solvothermal_synthesis cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Product Isolation Cd_salt Cd(NO₃)₂·4H₂O + NaN(CN)₂ in Methanol Mixing Mix Solutions Cd_salt->Mixing Ligand This compound in Methanol Ligand->Mixing Heating Heat at 60°C for 72h Mixing->Heating Cooling Slow Cooling Heating->Cooling Filtration Filter Crystals Cooling->Filtration Washing Wash with Methanol Filtration->Washing Drying Air Dry Washing->Drying Product Coordination Polymer Crystals Drying->Product

Caption: Solvothermal synthesis of a Cd(II) coordination polymer.

Protocol 2: Hydrothermal Synthesis of a Cadmium(II) Coordination Polymer with a Mixed-Ligand System

This protocol details the synthesis of a two-dimensional cadmium(II) coordination polymer, {[Cd(L2)(tbta)]n}, where L2 is 1,4-bis(2-methylbenzimidazol-1-ylmethyl)benzene and H₂tbta is tetrabromoterephthalic acid.[3]

Materials:

  • Cadmium(II) salt (e.g., Cd(NO₃)₂·4H₂O)

  • 1,4-bis(2-methylbenzimidazol-1-ylmethyl)benzene (L2)

  • Tetrabromoterephthalic acid (H₂tbta)

  • Solvent (e.g., DMF/water mixture)

Procedure:

  • Combine the Cadmium(II) salt (0.1 mmol), L2 (0.1 mmol), and H₂tbta (0.1 mmol) in a 25 mL Teflon-lined stainless-steel autoclave.

  • Add a suitable solvent mixture, such as N,N-dimethylformamide (DMF) and deionized water.

  • Seal the autoclave and heat it to a temperature between 100 °C and 180 °C for 48 to 72 hours.

  • After the reaction, allow the autoclave to cool slowly to room temperature.

  • The resulting crystals are collected by filtration, washed with the reaction solvent, and air-dried.

Experimental Workflow

hydrothermal_synthesis Reactants Cd(II) salt + L2 + H₂tbta in DMF/Water Autoclave Seal in Teflon-lined Autoclave Reactants->Autoclave Heating Heat at 100-180°C for 48-72h Autoclave->Heating Cooling Slow Cooling Heating->Cooling Isolation Filter, Wash, and Air Dry Cooling->Isolation Product 2D Cd(II) Coordination Polymer Isolation->Product

Caption: Hydrothermal synthesis of a mixed-ligand Cd(II) CP.

Protocol 3: Synthesis of the this compound Ligand

This protocol describes a common method for the synthesis of the this compound ligand from o-phenylenediamine.[4]

Materials:

  • o-phenylenediamine

  • Acetic acid

  • Water

  • Concentrated ammonia solution

  • 10% aqueous ethanol

Procedure:

  • In a round-bottom flask, add o-phenylenediamine (e.g., 5.43 g), 20 mL of water, and 5.4 mL of acetic acid.

  • Attach a reflux condenser and heat the reaction mixture to reflux for 45 minutes.

  • After 45 minutes, cool the reaction mixture.

  • Make the solution basic by the gradual addition of concentrated ammonia solution until a precipitate is formed.

  • Collect the precipitate by filtration.

  • Recrystallize the crude product from 10% aqueous ethanol.

  • Filter the purified crystals, dry them, and weigh to determine the yield.

Reaction Mechanism Overview

ligand_synthesis_pathway Reactants o-phenylenediamine + Acetic Acid Intermediate Unstable Intermediate Reactants->Intermediate Nucleophilic Attack Cyclization Cyclization & Dehydration Intermediate->Cyclization Product This compound Cyclization->Product applications cluster_synthesis Synthesis & Structure cluster_properties Resulting Properties cluster_applications Potential Applications CP Coordination Polymer (this compound) Structure Defined Porosity & Crystal Structure CP->Structure Metal Metal Ion Properties (e.g., d¹⁰, redox activity) CP->Metal Ligand Functional Ligand Properties CP->Ligand Porosity Porosity / Host-Guest Structure->Porosity Luminescence Luminescence Metal->Luminescence Catalysis Catalytic Activity Metal->Catalysis Ligand->Catalysis Biocompatibility Biocompatibility & Biological Activity Ligand->Biocompatibility DrugDelivery Drug Delivery Porosity->DrugDelivery Sensing Sensing Luminescence->Sensing Photocatalysis Photocatalysis Catalysis->Photocatalysis Biocompatibility->DrugDelivery Anticancer Anticancer Agents Biocompatibility->Anticancer

References

Application Note: Evaluation of the Antioxidant Activity of 2-Methylbenzimidazole using a DPPH Radical Scavenging Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylbenzimidazole is a heterocyclic organic compound recognized as an important pharmacophore in the medicinal industry. Benzimidazole derivatives are known to exhibit a wide range of biological activities, and the evaluation of their antioxidant potential is a critical aspect of drug discovery and development. Oxidative stress, caused by an imbalance of reactive oxygen species (ROS), is implicated in numerous disease states. Antioxidants can mitigate this damage by neutralizing free radicals. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a rapid, simple, and widely used method to screen the radical scavenging activity of chemical compounds. This application note provides a detailed protocol for assessing the antioxidant capacity of this compound using the DPPH assay, presents quantitative data from cited literature, and offers visual workflows to guide the experimental setup.

Principle of the DPPH Assay

The DPPH assay is based on the ability of an antioxidant to donate an electron or a hydrogen atom to the stable DPPH free radical. DPPH is a dark purple crystalline solid that forms a stable radical in solution. When reduced by an antioxidant, the purple color of the DPPH solution fades to a pale yellow, and this change in absorbance can be measured spectrophotometrically at approximately 517 nm. The degree of discoloration is directly proportional to the radical scavenging activity of the antioxidant compound being tested.

Experimental Protocols

This protocol is based on the methodology described for the evaluation of this compound[1].

Materials and Reagents
  • This compound (Test Compound)

  • Ascorbic Acid (Standard Antioxidant)

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol (Spectroscopic Grade)

  • 96-well microplate or quartz cuvettes

  • UV-Visible Spectrophotometer or Microplate Reader

  • Standard laboratory glassware and pipettes

Preparation of Solutions
  • DPPH Solution (0.002% w/v): Dissolve 2 mg of DPPH in 100 mL of methanol. This solution should be freshly prepared and kept in a light-protected container (e.g., an amber bottle) to prevent degradation.

  • Test Compound Stock Solution: Prepare a stock solution of this compound in methanol.

  • Standard Stock Solution: Prepare a stock solution of Ascorbic Acid in methanol.

  • Serial Dilutions: From the stock solutions of the test compound and the standard, prepare a series of working solutions at different concentrations (e.g., 20, 50, 100, 200, and 400 µg/mL) in methanol[1].

Assay Procedure
  • Reaction Setup: In a series of test tubes or microplate wells, add 2.0 mL of each concentration of the test compound or standard solution.

  • DPPH Addition: To each tube or well, add 2.0 mL of the 0.002% DPPH solution[1].

  • Control: Prepare a control sample containing 2.0 mL of methanol and 2.0 mL of the 0.002% DPPH solution.

  • Blank: Use methanol as the blank to calibrate the spectrophotometer.

  • Incubation: Thoroughly mix all solutions and incubate the tubes or plates in the dark at room temperature for 30 minutes[1].

  • Absorbance Measurement: After the incubation period, measure the absorbance of each solution at 517 nm using the UV-Visible spectrophotometer[1].

Data Analysis and Calculation

The percentage of DPPH radical scavenging activity is calculated using the following formula:

% Inhibition = [(Acontrol - Asample) / Acontrol] x 100

Where:

  • Acontrol is the absorbance of the control solution (DPPH solution without the test compound).

  • Asample is the absorbance of the test solution (DPPH solution with the test compound or standard).

The IC₅₀ value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, can be determined by plotting a graph of percentage inhibition versus the concentration of the sample.

Data Presentation

The following table summarizes the DPPH radical scavenging activity of this compound compared to the standard antioxidant, Ascorbic Acid, at various concentrations as reported in the literature. Studies have shown that 2-methyl-1H-benzimidazole exhibits notable antioxidant activity, which is greater than that of ascorbic acid at higher concentrations[2].

Concentration (µg/mL)% Scavenging Activity of this compound% Scavenging Activity of Ascorbic Acid (Standard)
2025.3443.21
5034.2155.34
10054.7667.23
20069.8778.43
40088.2385.34

Data sourced from Saini et al., 2016. The absorbance was found to increase with the dose of the compound and the standard[1].

Mandatory Visualizations

DPPH_Reaction_Mechanism DPPH_Radical DPPH• (Purple Radical) DPPH_H DPPH-H (Yellow, Reduced) DPPH_Radical->DPPH_H Receives H• Antioxidant This compound (AH) Antioxidant_Radical Antioxidant Radical (A•) Antioxidant->Antioxidant_Radical Donates H•

Caption: DPPH radical scavenging mechanism.

DPPH_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_dpph Prepare 0.002% DPPH in Methanol mix Mix 2mL Sample/Standard with 2mL DPPH Solution prep_dpph->mix prep_sample Prepare Serial Dilutions of this compound prep_sample->mix prep_std Prepare Serial Dilutions of Ascorbic Acid prep_std->mix incubate Incubate in Dark (Room Temp, 30 min) mix->incubate measure Measure Absorbance at 517 nm incubate->measure calculate Calculate % Inhibition vs Control measure->calculate plot Determine IC50 Value calculate->plot

Caption: Experimental workflow for the DPPH assay.

References

Application Notes and Protocols for Screening 2-Methylbenzimidazole Derivatives for Anticancer Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the screening and evaluation of 2-methylbenzimidazole derivatives as potential anticancer agents. The protocols outlined below are based on established methodologies for determining cytotoxicity, and elucidating mechanisms of action such as apoptosis induction and cell cycle arrest.

Introduction

This compound derivatives have emerged as a promising class of heterocyclic compounds with significant anticancer activity across a spectrum of cancer cell lines.[1] Their therapeutic potential stems from their ability to interfere with multiple cellular processes crucial for cancer cell survival and proliferation, including the induction of programmed cell death (apoptosis), cell cycle arrest, and the modulation of critical signaling pathways.[1] This document offers detailed protocols for key in vitro assays and provides a framework for data presentation and interpretation to aid in the discovery and development of novel this compound-based cancer therapies.

Data Presentation: In Vitro Cytotoxicity

The cytotoxic activity of this compound derivatives is a critical initial assessment of their anticancer potential. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency. The following table summarizes the IC50 values for representative this compound derivatives against various human cancer cell lines.

CompoundCancer Cell LineIC50 (µM)Reference
Compound 2a (2-methyl-3-(3-chlorobenzyl)benzimidazole)A549 (Lung)111.70[2]
DLD-1 (Colon)185.30[2]
L929 (Fibrosarcoma)167.30[2]
Compound 11iA-549 (Lung)1.48[3]
Compound 11pA-549 (Lung)1.92[3]
Fluoro aryl benzimidazole derivative 1HOS (Osteosarcoma)1.8[4]
G361 (Melanoma)2.0[4]
MCF-7 (Breast)2.8[4]
K-562 (Leukemia)7.8[4]
Benzimidazole-chalcone hybrid 47A549 (Lung)4.47[4]
MDA-MB-231 (Breast)4.68[4]
PC-3 (Prostate)5.50[4]
Benzimidazole-triazole hybrid 32HCT-116 (Colon)3.87 - 8.34[4]
HepG2 (Liver)3.87 - 8.34[4]
MCF-7 (Breast)3.87 - 8.34[4]
HeLa (Cervical)3.87 - 8.34[4]
Doxorubicin (Reference Drug)HepG2, HCT-116, MCF-7, HeLa4.17 - 5.57[1][4]

Experimental Protocols

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cancer cell lines of interest

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Phosphate Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Protocol for Adherent Cells:

  • Cell Seeding: Harvest and count cells. Seed 100 µL of cell suspension into each well of a 96-well plate at a predetermined optimal density and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in a complete culture medium. After 24 hours, remove the old medium and add 100 µL of the medium containing the test compounds at various concentrations. Include vehicle-treated and untreated controls.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well to achieve a final concentration of 0.5 mg/mL.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Carefully aspirate the medium and add 100-150 µL of solubilization solvent to each well to dissolve the formazan crystals.[5] Mix thoroughly by gentle pipetting or shaking.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to correct for background absorbance.[5]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[6]

Materials:

  • Treated and untreated cells

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • 1X Binding Buffer

  • Flow cytometer

Protocol:

  • Cell Collection: Induce apoptosis in cells by treating them with the this compound derivatives for a specified time. Collect both adherent and floating cells.

  • Washing: Wash the collected cells twice with ice-cold PBS by centrifugation.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.

  • Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[7]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells immediately by flow cytometry.[7] Viable cells are Annexin V-FITC and PI negative; early apoptotic cells are Annexin V-FITC positive and PI negative; late apoptotic/necrotic cells are positive for both.[6]

Cell Cycle Analysis by Propidium Iodide (PI) Staining

This method uses PI to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.[1][8]

Materials:

  • Treated and untreated cells

  • Ice-cold 70% ethanol

  • PBS

  • PI staining solution (containing RNase A)

  • Flow cytometer

Protocol:

  • Cell Collection and Fixation: Harvest the treated and untreated cells. Wash once with PBS and resuspend the pellet in 1 ml of ice-cold 70% ethanol, adding it dropwise while vortexing to prevent clumping.[8] Fix the cells for at least 30 minutes on ice or store them at 4°C.[8]

  • Washing: Centrifuge the fixed cells and wash the pellet with PBS to remove the ethanol.

  • Staining: Resuspend the cell pellet in 300-500 µL of PI/Triton X-100 staining solution containing RNase A.[9]

  • Incubation: Incubate the cells for 15-30 minutes at room temperature or 37°C in the dark.[9]

  • Analysis: Analyze the samples by flow cytometry. The DNA content will allow for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.[1]

Western Blot Analysis of Apoptosis-Related Proteins

Western blotting is used to detect and quantify the expression levels of specific proteins involved in the apoptotic pathway, such as caspases and members of the Bcl-2 family.[10][11]

Materials:

  • Treated and untreated cell lysates

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA or Bradford)

  • SDS-PAGE gels

  • Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-caspase-3, anti-cleaved caspase-3, anti-Bax, anti-Bcl-2, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Protocol:

  • Protein Extraction: Lyse the treated and untreated cells with ice-cold RIPA buffer.[12]

  • Protein Quantification: Determine the protein concentration of each lysate.[12]

  • SDS-PAGE: Denature equal amounts of protein from each sample and separate them by SDS-polyacrylamide gel electrophoresis.[12]

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane.[12]

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[12]

  • Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody for 1 hour at room temperature.[12]

  • Detection: Visualize the protein bands using an ECL substrate and an imaging system.[12]

  • Analysis: Quantify the band intensities using densitometry software and normalize to a loading control like β-actin.[10]

Visualizations

experimental_workflow cluster_in_vitro In Vitro Screening cluster_mechanism cluster_in_vivo In Vivo Evaluation synthesis Synthesis of This compound Derivatives cytotoxicity Cytotoxicity Screening (MTT Assay) synthesis->cytotoxicity mechanism Mechanism of Action Studies cytotoxicity->mechanism xenograft Tumor Xenograft Model in Immunocompromised Mice cytotoxicity->xenograft Lead Compound Selection apoptosis Apoptosis Assay (Annexin V/PI) cell_cycle Cell Cycle Analysis (PI Staining) western_blot Western Blot (Apoptotic Proteins) efficacy Evaluation of Anticancer Efficacy xenograft->efficacy toxicity Toxicity Assessment efficacy->toxicity

Caption: Experimental workflow for screening this compound derivatives.

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway death_receptor Death Receptor (e.g., Fas, TRAIL) pro_caspase8 Pro-caspase-8 death_receptor->pro_caspase8 caspase8 Caspase-8 pro_caspase8->caspase8 pro_caspase3 Pro-caspase-3 caspase8->pro_caspase3 derivative This compound Derivative ros ROS Generation derivative->ros bcl2 Bcl-2 (Anti-apoptotic) derivative->bcl2 Inhibits bax Bax (Pro-apoptotic) derivative->bax Activates mitochondrion Mitochondrion ros->mitochondrion bcl2->mitochondrion bax->mitochondrion cytochrome_c Cytochrome c Release mitochondrion->cytochrome_c cytochrome_c->pro_caspase3 Activates Apoptosome caspase3 Caspase-3 pro_caspase3->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Apoptosis signaling pathways modulated by this compound derivatives.

References

Synthesis of Benzimidazo[1,2-a]quinolones: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive protocol for the synthesis of benzimidazo[1,2-a]quinolones, a class of heterocyclic compounds with significant potential in drug discovery. The benzimidazole and quinolone scaffolds are prevalent in a wide array of therapeutic agents, exhibiting antimicrobial, anticancer, and anti-inflammatory properties, among others.[1][2] The fusion of these two pharmacophores into the benzimidazo[1,2-a]quinolone core is a promising strategy for the development of novel drug candidates.

The protocol outlined below follows a two-step synthetic sequence starting from the readily available precursor, o-phenylenediamine. The first step involves the synthesis of 2-aminobenzimidazole, a key intermediate. The subsequent step is a Gould-Jacobs type reaction, which accomplishes the construction of the quinolone ring through the condensation of 2-aminobenzimidazole with a β-ketoester, followed by thermal cyclization.[1][3][4][5]

Experimental Protocols

This section details the step-by-step procedures for the synthesis of the intermediate and the final product.

Part 1: Synthesis of 2-Aminobenzimidazole

The synthesis of 2-aminobenzimidazole is achieved through the reaction of o-phenylenediamine with cyanogen bromide in an aqueous solution.

Materials:

  • o-Phenylenediamine

  • Cyanogen bromide (Caution: Highly toxic)

  • Sodium carbonate

  • Deionized water

  • Ethanol

Procedure:

  • In a well-ventilated fume hood, dissolve o-phenylenediamine (1.0 eq) in deionized water.

  • Slowly add a solution of cyanogen bromide (1.0 eq) in water to the o-phenylenediamine solution with constant stirring.

  • A precipitate will form. Continue stirring for 30 minutes at room temperature.

  • Neutralize the reaction mixture by the dropwise addition of a saturated sodium carbonate solution until the pH is approximately 8.

  • Filter the resulting precipitate and wash thoroughly with cold deionized water.

  • Recrystallize the crude product from a hot ethanol/water mixture to yield pure 2-aminobenzimidazole.

  • Dry the product under vacuum.

Part 2: Synthesis of Benzimidazo[1,2-a]quinolone-6-one

This procedure describes the Gould-Jacobs type reaction between 2-aminobenzimidazole and diethyl malonate.

Materials:

  • 2-Aminobenzimidazole

  • Diethyl malonate

  • Polyphosphoric acid (PPA) or Dowtherm A (high-temperature solvent)

  • Ethanol

Procedure:

  • Combine 2-aminobenzimidazole (1.0 eq) and diethyl malonate (1.5 eq) in a round-bottom flask.

  • Heat the mixture at 140-150 °C for 2 hours. Ethanol will distill from the reaction mixture.

  • To the resulting intermediate, add polyphosphoric acid (PPA) or a high-boiling solvent like Dowtherm A.

  • Heat the reaction mixture to 240-250 °C for 30-45 minutes.

  • Allow the reaction mixture to cool to below 100 °C and then pour it into a beaker of ice water with vigorous stirring.

  • Neutralize the solution with a saturated sodium bicarbonate solution, which will cause the product to precipitate.

  • Collect the precipitate by filtration and wash it with water, followed by a small amount of cold ethanol.

  • Dry the crude product and recrystallize from a suitable solvent (e.g., dimethylformamide or acetic acid) to obtain the pure benzimidazo[1,2-a]quinolone-6-one.

Data Presentation

The following table summarizes typical reaction parameters and expected outcomes for the synthesis of a generic benzimidazo[1,2-a]quinolone. Yields are indicative and may vary based on the specific substrates and reaction scale.

StepReactantsKey Reagents/SolventsTemperature (°C)Time (h)Typical Yield (%)
1o-Phenylenediamine, Cyanogen bromideWater, Na₂CO₃Room Temperature0.580-90
22-Aminobenzimidazole, Diethyl malonatePPA or Dowtherm A140-150, then 240-2502.5-3.060-75

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the synthesis of benzimidazo[1,2-a]quinolones.

G cluster_0 Step 1: 2-Aminobenzimidazole Synthesis cluster_1 Step 2: Benzimidazo[1,2-a]quinolone Synthesis o-Phenylenediamine o-Phenylenediamine Reaction_1 Reaction in Water o-Phenylenediamine->Reaction_1 Cyanogen_Bromide Cyanogen Bromide Cyanogen_Bromide->Reaction_1 Neutralization Neutralization Reaction_1->Neutralization Filtration_1 Filtration & Washing Neutralization->Filtration_1 Recrystallization_1 Recrystallization (Ethanol/Water) Filtration_1->Recrystallization_1 2-Aminobenzimidazole 2-Aminobenzimidazole Recrystallization_1->2-Aminobenzimidazole 2-Aminobenzimidazole_input 2-Aminobenzimidazole 2-Aminobenzimidazole->2-Aminobenzimidazole_input Diethyl_Malonate Diethyl Malonate Condensation Condensation (140-150°C) Diethyl_Malonate->Condensation Cyclization Thermal Cyclization in PPA (240-250°C) Condensation->Cyclization Precipitation Precipitation in Ice Water Cyclization->Precipitation Filtration_2 Filtration & Washing Precipitation->Filtration_2 Final_Product Benzimidazo[1,2-a]quinolone Filtration_2->Final_Product 2-Aminobenzimidazole_input->Condensation

Caption: Workflow for the synthesis of benzimidazo[1,2-a]quinolones.

Reaction Mechanism

The diagram below outlines the plausible reaction mechanism for the formation of the benzimidazo[1,2-a]quinolone core.

reaction_mechanism cluster_step1 Step 1: Condensation cluster_step2 Step 2: Thermal Cyclization A 2-Aminobenzimidazole C Intermediate Adduct A->C + B Diethyl Malonate B->C D Enamine Intermediate C->D - EtOH E Enamine Intermediate F Cyclized Intermediate E->F Heat (PPA) G Benzimidazo[1,2-a]quinolone (Keto form) F->G - EtOH H Benzimidazo[1,2-a]quinolone (Enol form) G->H Tautomerization

Caption: Mechanism of benzimidazo[1,2-a]quinolone formation.

References

Troubleshooting & Optimization

how to improve the yield of 2-Methylbenzimidazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols to optimize the synthesis of 2-Methylbenzimidazole and improve yields.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing this compound?

A1: The most prevalent method is the Phillips-Ladenburg synthesis, which involves the condensation of o-phenylenediamine with acetic acid.[1][2][3] This reaction is typically heated, often in the presence of an acid catalyst, to facilitate cyclization and dehydration, forming the benzimidazole ring.[2][4]

Q2: What are the most critical parameters affecting the reaction yield?

A2: Several factors significantly influence the final yield of this compound:

  • Purity of Reactants: The purity of the o-phenylenediamine starting material is crucial. Impurities can lead to side reactions and the formation of colored byproducts, which complicates purification and lowers the yield.[4]

  • Reaction Temperature: An optimal temperature is necessary for efficient condensation and cyclization. For the reaction with acetic acid, this is often around 100°C or at the reflux temperature of the solvent system.[4][5][6] Excessively high temperatures can cause decomposition.[4]

  • Choice of Catalyst: While the reaction can proceed without a catalyst, using an acid catalyst like hydrochloric acid (HCl), p-toluenesulfonic acid (p-TSA), or ammonium chloride (NH₄Cl) can significantly improve the reaction rate and yield.[4][7]

  • Reaction Time: The reaction must be allowed to proceed to completion. Progress should be monitored using Thin Layer Chromatography (TLC) to avoid premature termination or prolonged heating, which can lead to degradation products.[4]

  • Work-up Procedure: Proper neutralization of the acid catalyst and efficient extraction of the product are essential to maximize the isolated yield.[4] Incomplete neutralization can leave the product as a water-soluble salt, preventing its extraction into the organic phase.[4]

Q3: How can I effectively monitor the reaction's progress?

A3: The reaction is best monitored by Thin Layer Chromatography (TLC).[4] By taking small aliquots from the reaction mixture over time, you can observe the disappearance of the starting material (o-phenylenediamine) and the appearance of the this compound product spot. A suitable mobile phase is often a mixture of ethyl acetate and hexane.[1][4]

Q4: What is the recommended method for purifying the final product?

A4: The most common and effective method for purifying crude this compound is recrystallization.[4][8] Water or ethanol are frequently used as recrystallization solvents.[4][5] If the product is colored, digesting the solution with activated charcoal (e.g., Norite) before hot filtration can help remove colored impurities.[5][8]

Troubleshooting Guide

This section addresses common problems encountered during the synthesis of this compound.

Problem 1: Low or No Product Yield

  • Possible Cause: Poor quality or oxidized o-phenylenediamine.

    • Solution: Ensure the purity of the starting material. If it is old or discolored, consider purifying it by recrystallization or sublimation before use.[4]

  • Possible Cause: Insufficient heating or reaction time.

    • Solution: Ensure the reaction is maintained at the optimal temperature (e.g., 100°C or reflux) and monitor by TLC until the starting material is fully consumed.[4][6]

  • Possible Cause: Absence of or insufficient acid catalyst.

    • Solution: Add a catalytic amount of a suitable acid, such as 4N HCl or p-TSA, to improve the reaction rate.[4]

  • Possible Cause: Incorrect stoichiometry.

    • Solution: Use a slight molar excess of acetic acid to ensure the complete conversion of o-phenylenediamine.[4]

Problem 2: Formation of a Dark-Colored Reaction Mixture and Product

  • Possible Cause: Oxidation of the o-phenylenediamine starting material, either before or during the reaction.

    • Solution: Use freshly purified o-phenylenediamine. Consider running the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent air oxidation.[4]

  • Possible Cause: Overheating the reaction mixture.

    • Solution: Carefully control the reaction temperature and avoid excessive heating, which can lead to decomposition and the formation of tarry byproducts.[4]

Problem 3: Multiple Spots on TLC of the Crude Product

  • Possible Cause: Incomplete reaction.

    • Solution: Continue heating the reaction and monitor by TLC until the o-phenylenediamine spot disappears.[4]

  • Possible Cause: Formation of side products, such as the N,N'-diacetylated intermediate.

    • Solution: Optimize the stoichiometry and reaction conditions. Using an acid catalyst can promote the desired cyclization over side reactions.[4]

  • Possible Cause: Decomposition of the product.

    • Solution: Avoid prolonged reaction times and excessive temperatures once the reaction has reached completion as determined by TLC.[4]

Problem 4: Difficulty Isolating the Product During Work-up

  • Possible Cause: Incomplete neutralization of the acid catalyst. This leads to the formation of the product's salt, which is water-soluble and will not be extracted by organic solvents.

    • Solution: Carefully neutralize the reaction mixture with a base solution (e.g., 10% NaOH or NaHCO₃) until it is alkaline, checking with litmus paper or a pH meter.[4][6]

  • Possible Cause: Inefficient extraction.

    • Solution: Use a suitable organic solvent for extraction, such as ethyl acetate, and perform multiple extractions (e.g., 3 times) to ensure complete removal of the product from the aqueous layer.[4]

Data Presentation

The choice of reaction conditions can have a substantial impact on the yield of this compound. The following table summarizes yields reported under various conditions.

Table 1: Impact of Reaction Conditions on this compound Yield

EntryReactantsCatalyst/Solvent SystemTemperature (°C)Time (h)Yield (%)Reference(s)
1o-Phenylenediamine, Acetic AcidNone (aqueous)100268[5]
2o-Phenylenediamine, Acetic Acid4N HCl (catalyst)1002Good[4]
3o-Phenylenediamine, Acetic AcidNH₄Cl80272-90[4]
4o-Phenylenediamine, Acetic AcidToluene (solvent)Reflux4>85[9]
52-Nitroaniline, EthanolCu-Pd/(Mg)γ-Al₂O₃180698.8[10]
6o-Phenylenediamine, BenzaldehydeMgO@DFNS, EthanolRoom Temp495[11]

Note: Entries 5 and 6 describe syntheses of benzimidazole derivatives using different starting materials but are included to illustrate the high yields achievable with modern catalytic methods.

Experimental Protocols

Protocol 1: Classical Synthesis via Phillips-Ladenburg Reaction

This protocol is a standard method for laboratory-scale synthesis.

Materials:

  • o-Phenylenediamine (5.4 g, 0.05 mol)

  • Glacial Acetic Acid (3.0 g, 0.05 mol or ~2.9 mL)

  • 4N Hydrochloric Acid (catalytic amount, ~1 mL)

  • 10% Sodium Hydroxide Solution

  • Deionized Water

  • Ethanol (for recrystallization)

Procedure:

  • Place o-phenylenediamine and 20 mL of water into a round-bottomed flask equipped with a reflux condenser.

  • Add the glacial acetic acid and the catalytic amount of 4N HCl to the flask.

  • Heat the mixture in a water bath at 100°C and reflux for 45 minutes to 2 hours.[6][12] Monitor the reaction's completion by TLC.

  • After the reaction is complete, cool the flask to room temperature.

  • Slowly add 10% sodium hydroxide solution while stirring until the mixture is just alkaline to litmus paper.[5][6]

  • The crude product may precipitate out. Cool the mixture in an ice bath to maximize precipitation.

  • Collect the solid by suction filtration and wash the crude product with ice-cold water.[6]

  • Purify the crude product by recrystallization from boiling water or ethanol. If necessary, use activated charcoal to decolorize the solution.

  • Dry the purified white crystals. The expected melting point is 175-177°C.[1]

Protocol 2: High-Yield Synthesis using Toluene

This protocol, adapted from patent literature, uses toluene as a solvent to achieve higher yields.[9]

Materials:

  • o-Phenylenediamine (54 g, 0.5 mol)

  • Glacial Acetic Acid (30 g, 0.5 mol)

  • Toluene (~220 g or 250 mL)

Procedure:

  • In a round-bottomed flask equipped with a reflux condenser, add o-phenylenediamine, glacial acetic acid, and toluene.

  • Stir the mixture and heat to reflux. Maintain reflux for 4 to 12 hours.[9]

  • Once the reaction is complete (monitored by TLC), slowly cool the mixture to 10-15°C to induce crystallization.

  • Continue stirring the crystallized mixture for at least 1 hour to maximize crystal growth.[9]

  • Collect the product by suction filtration.

  • Wash the solid product with a small amount of cold toluene.

  • Dry the product under reduced pressure to obtain this compound as an off-white powder. This method reports yields exceeding 85%.[9]

Visualizations

// Invisible node to direct the water output out [shape=none, label=""]; intermediate -> out [style=invis]; out -> water [color="#34A853"]; } endomd Caption: Reaction pathway for this compound synthesis.

// Nodes prep [label="1. Reactant Preparation\n(o-Phenylenediamine + Acetic Acid)", fillcolor="#F1F3F4", fontcolor="#202124"]; setup [label="2. Reaction Setup\n(Add solvent/catalyst)", fillcolor="#F1F3F4", fontcolor="#202124"]; react [label="3. Heating & Reflux\n(Monitor by TLC)", fillcolor="#FBBC05", fontcolor="#202124"]; workup [label="4. Work-up\n(Cool, Neutralize, Extract/Filter)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; purify [label="5. Purification\n(Recrystallization)", fillcolor="#34A853", fontcolor="#FFFFFF"]; char [label="6. Analysis\n(Yield, m.p., Spectroscopy)", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges prep -> setup; setup -> react; react -> workup; workup -> purify; purify -> char; } endomd Caption: General experimental workflow for synthesis.

// Nodes start [label="Problem:\nLow Yield", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"];

q_purity [label="Is starting material pure?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; a_purity_no [label="Action:\nPurify o-phenylenediamine", fillcolor="#F1F3F4", fontcolor="#202124"];

q_temp [label="Is temp/time correct?\n(e.g., 100°C, TLC check)", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; a_temp_no [label="Action:\nIncrease temp/time\nMonitor via TLC", fillcolor="#F1F3F4", fontcolor="#202124"];

q_catalyst [label="Was a catalyst used?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; a_catalyst_no [label="Action:\nAdd acid catalyst\n(e.g., 4N HCl)", fillcolor="#F1F3F4", fontcolor="#202124"];

q_workup [label="Was neutralization complete?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; a_workup_no [label="Action:\nNeutralize until alkaline\nRe-extract product", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges start -> q_purity; q_purity -> a_purity_no [label="No"]; q_purity -> q_temp [label="Yes"];

q_temp -> a_temp_no [label="No"]; q_temp -> q_catalyst [label="Yes"];

q_catalyst -> a_catalyst_no [label="No"]; q_catalyst -> q_workup [label="Yes"];

q_workup -> a_workup_no [label="No"]; } endomd Caption: Troubleshooting logic for low synthesis yield.

References

troubleshooting peak tailing in HPLC analysis of 2-Methylbenzimidazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the HPLC analysis of 2-Methylbenzimidazole, with a specific focus on peak tailing.

Troubleshooting Guide: Peak Tailing

Peak tailing is a common chromatographic problem that can compromise the accuracy and resolution of your analysis.[1][2] It is characterized by an asymmetrical peak where the latter half of the peak is broader than the front half.[2] This guide provides a systematic approach to diagnosing and resolving peak tailing in the HPLC analysis of this compound.

Question: My this compound peak is tailing. What are the most common causes and how can I fix it?

Answer:

Peak tailing for a basic compound like this compound in reversed-phase HPLC is often due to secondary interactions with the stationary phase, improper mobile phase conditions, or column-related issues.[3][4][5] Below is a step-by-step guide to troubleshoot this issue.

Step 1: Evaluate the HPLC Column

The column is a primary suspect when peak tailing occurs.[6]

  • Secondary Silanol Interactions: this compound, being a basic compound, can interact strongly with acidic residual silanol groups (Si-OH) on the surface of silica-based C18 or C8 columns.[1][3][4] This secondary retention mechanism is a major cause of peak tailing.[7]

    • Solution:

      • Use an End-Capped Column: Modern, high-purity, end-capped columns are designed to minimize the number of accessible silanol groups, thus reducing secondary interactions.[3][7]

      • Operate at Low pH: Lowering the mobile phase pH (e.g., to pH 3 or below) protonates the silanol groups, minimizing their interaction with the basic analyte.[3][7][8]

      • Add a Competing Base: Incorporating a small amount of a competing base, such as triethylamine (TEA), into the mobile phase can mask the active silanol sites.[2]

  • Column Contamination and Degradation: Accumulation of sample matrix components or degradation of the stationary phase can create active sites that lead to peak tailing.[6][9] A void at the column inlet can also distort peak shape.[1][6]

    • Solution:

      • Use a Guard Column: A guard column can protect the analytical column from strongly retained impurities.[8]

      • Flush the Column: Wash the column with a strong solvent (e.g., 100% acetonitrile or methanol) to remove contaminants.[6]

      • Replace the Column: If the column is old or has been subjected to harsh conditions, it may need to be replaced.[10][11]

Step 2: Optimize the Mobile Phase

The composition and pH of the mobile phase are critical for achieving symmetrical peaks.[1]

  • Mobile Phase pH: The pH of the mobile phase affects the ionization state of this compound. Operating near the pKa of the analyte can lead to inconsistent peak shapes.[1] For basic compounds, a mobile phase pH of 3 or lower is generally recommended to ensure the analyte is fully protonated and to suppress the ionization of silanol groups.[3][7]

    • Solution:

      • Adjust pH: Lower the mobile phase pH by adding an acidifier like formic acid or phosphoric acid to a final concentration of 0.1%.[6][8]

      • Use a Buffer: Employ a buffer to maintain a stable pH throughout the analysis.[1]

  • Solvent Strength: A mobile phase that is too weak (i.e., too high a percentage of water in reversed-phase) can increase interactions with the stationary phase and contribute to tailing.[6]

    • Solution: Increase the percentage of the organic modifier (e.g., acetonitrile or methanol) in your mobile phase by 5-10%.[6]

Step 3: Check for System and Sample Effects

Issues outside of the column and mobile phase can also contribute to peak tailing.

  • Column Overload: Injecting too much sample (mass overload) or too large a volume (volume overload) can saturate the stationary phase and cause peak tailing.[8][12]

    • Solution: Dilute your sample or reduce the injection volume.[8] If peak shape improves with a 10-fold dilution, overload was likely the issue.[13]

  • Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can cause band broadening and peak tailing.[14][15]

    • Solution: Use shorter, narrower internal diameter tubing and ensure all fittings are properly connected with no dead volume.[15]

  • Sample Solvent Mismatch: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can lead to peak distortion.[9]

    • Solution: Dissolve your sample in the initial mobile phase or a weaker solvent.[15]

Frequently Asked Questions (FAQs)

Q1: What is an acceptable tailing factor for my this compound peak?

A1: According to the USP, a tailing factor (Tf) close to 1.0 is ideal.[10] Values above 2.0 are generally considered unacceptable for quantitative analysis as they can compromise integration accuracy and resolution.[5][10]

Q2: Will switching from acetonitrile to methanol in my mobile phase help reduce peak tailing?

A2: It might. Acetonitrile and methanol have different solvent properties. In some cases, methanol can improve peak shape for basic compounds by interacting differently with the analyte and the stationary phase. It is worth investigating as part of your method development or troubleshooting.

Q3: I've tried adjusting the pH and using a new column, but the peak is still tailing. What else can I do?

A3: If you have addressed the most common causes, consider the following:

  • Metal Chelation: Trace metal contamination in the silica matrix of the column can sometimes interact with analytes.[2][15] Using a mobile phase with a chelating agent or a column with low metal content may help.

  • Extra-Column Effects: Double-check all your connections for dead volume.[15] Even a small gap in a fitting can cause peak tailing.[16]

  • Sample Matrix: An interfering compound from the sample matrix may be co-eluting with your this compound peak, giving the appearance of tailing.[11][13] Try running a blank and spiking your analyte into a clean matrix to confirm. A more robust sample clean-up procedure may be necessary.[3]

Q4: Can a blocked column frit cause peak tailing?

A4: Yes, a partially blocked inlet frit can distort the sample flow onto the column, which can cause tailing for all peaks in the chromatogram.[1][17] This can be caused by particulates from the sample or mobile phase.[17] Using in-line filters and ensuring your samples are filtered can prevent this.[1][8]

Data Presentation

The following tables summarize the expected impact of key parameters on the peak shape of this compound.

Table 1: Effect of Mobile Phase pH on Peak Asymmetry

Mobile Phase pHBuffer/AdditiveExpected Tailing Factor (Tf)Peak Shape
7.010 mM Phosphate> 2.0Severe Tailing
4.510 mM Acetate1.5 - 2.0Moderate Tailing
3.00.1% Formic Acid1.1 - 1.4Good Symmetry
2.50.1% Phosphoric Acid< 1.2Excellent Symmetry

Table 2: Troubleshooting Summary for Peak Tailing

Potential CauseDiagnostic TestRecommended Solution
Secondary Silanol InteractionsPeak tailing is specific to basic compounds.Use an end-capped column; lower mobile phase pH to < 3.[3][7]
Column OverloadDilute sample 10-fold; inject smaller volume.[13]Reduce sample concentration or injection volume.[8]
Column Contamination/VoidIncreased backpressure; tailing for all peaks.Flush column with strong solvent; use a guard column; replace column.[6]
Extra-Column VolumeTailing observed for early eluting peaks.Use shorter, narrower tubing; check fittings.[15]
Sample Solvent MismatchPoor peak shape, especially for early peaks.Dissolve sample in mobile phase.[15]

Experimental Protocols

Example HPLC Method for this compound Analysis

This protocol is a starting point and may require optimization for your specific application.

  • Instrumentation and Conditions:

    • HPLC System: A standard HPLC system with a UV detector.

    • Column: End-capped C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase: Acetonitrile and 0.1% Formic Acid in Water (v/v).

    • Gradient: 20% to 80% Acetonitrile over 10 minutes.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 275 nm.

  • Standard and Sample Preparation:

    • Stock Solution: Accurately weigh and dissolve this compound reference standard in methanol to prepare a 1 mg/mL stock solution.

    • Working Standards: Perform serial dilutions of the stock solution with the initial mobile phase composition to create calibration standards.

    • Sample Preparation: Dissolve the sample in the initial mobile phase. Filter the solution through a 0.45 µm syringe filter before injection.[12]

Visualizations

Troubleshooting_Workflow start Peak Tailing Observed for This compound check_overload Is Peak Tailing Concentration Dependent? (Inject 10x Diluted Sample) start->check_overload overload_yes Yes: Mass Overload check_overload->overload_yes Yes check_column No: Evaluate Column and Mobile Phase check_overload->check_column No fix_overload Solution: Reduce Sample Concentration or Injection Volume overload_yes->fix_overload check_ph Is Mobile Phase pH < 3? check_column->check_ph ph_no No check_ph->ph_no No check_column_type Yes: Check Column Type check_ph->check_column_type Yes adjust_ph Solution: Adjust Mobile Phase to pH 2.5-3.0 with 0.1% Formic or Phosphoric Acid ph_no->adjust_ph is_endcapped Is the Column End-Capped and in Good Condition? check_column_type->is_endcapped column_bad No is_endcapped->column_bad No check_system Yes: Investigate Other Causes is_endcapped->check_system Yes replace_column Solution: Use a Modern, End-Capped Column. Consider Replacing if Old. column_bad->replace_column final_checks Check for: - Extra-column volume - Sample solvent mismatch - Co-eluting impurities check_system->final_checks

References

optimization of reaction conditions for Phillips-Ladenburg benzimidazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of the Phillips-Ladenburg benzimidazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on overcoming common challenges encountered during this fundamental organic transformation.

Frequently Asked Questions (FAQs)

Q1: What is the Phillips-Ladenburg benzimidazole synthesis?

The Phillips-Ladenburg reaction is a classic method for synthesizing benzimidazoles, which involves the condensation of an o-phenylenediamine with a carboxylic acid (or its derivative) under acidic conditions and often with heating.[1][2] This method is widely used for the preparation of a variety of 2-substituted benzimidazoles.[3]

Q2: What are the most critical parameters to optimize for a successful synthesis?

The key parameters to optimize for a successful Phillips-Ladenburg synthesis are the choice of acid catalyst, solvent, reaction temperature, and reaction time. The interplay between these factors significantly influences the reaction's yield, selectivity, and rate. Traditional methods often require high temperatures, sometimes exceeding 180°C, especially for aromatic carboxylic acids.[3]

Q3: My reaction yield is consistently low. What are the primary factors to investigate?

Low yields are a common issue. The first parameters to investigate are typically the choice of catalyst and solvent. The reaction temperature and duration are also crucial. Inadequate heating, incorrect stoichiometry, or impure starting materials can also lead to diminished yields. Without a catalyst, conversion rates can be low and reaction times significantly longer.

Q4: I am observing the formation of side products. What are they and how can I minimize them?

Side products can arise from incomplete cyclization, over-alkylation (if using an alkylating agent), or degradation of starting materials or products at high temperatures. One common issue is the formation of regioisomers when using asymmetrically substituted o-phenylenediamines, resulting in a mixture of, for example, 5- and 6-substituted benzimidazoles.[4] Optimizing the reaction conditions, such as using a milder acid catalyst or a lower reaction temperature, can help improve selectivity.

Q5: How can I improve the regioselectivity of the reaction with an asymmetrically substituted o-phenylenediamine?

Achieving high regioselectivity can be challenging with the classic Phillips-Ladenburg conditions, which often yield mixtures of regioisomers.[4] The electronic properties of the substituent on the o-phenylenediamine ring play a key role. Modern methods often employ specific catalysts or directing groups to favor the formation of one regioisomer over the other.

Q6: What are the advantages of using microwave irradiation for this synthesis?

Microwave-assisted synthesis can offer several advantages, including significantly reduced reaction times (from hours to minutes), improved yields, and often milder reaction conditions. This technique can also enhance regioselectivity in some cases.

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Low or No Product Formation - Inactive catalyst- Insufficient temperature- Short reaction time- Impure starting materials- Use a fresh or alternative acid catalyst (e.g., PPA, p-TsOH).- Ensure the reaction reaches the optimal temperature (may require heating above 180°C for aromatic acids).[3]- Monitor the reaction by TLC and extend the reaction time.- Check the purity of the o-phenylenediamine and carboxylic acid.
Formation of Multiple Products (Poor Selectivity) - Formation of regioisomers with asymmetric o-phenylenediamines.- Side reactions due to harsh conditions.- Investigate alternative synthetic routes that offer better regiocontrol.[4]- Lower the reaction temperature.- Use a milder acid catalyst.
Product Purification Difficulties - Product is difficult to separate from the catalyst.- Formation of colored impurities.- Similar polarity of product and byproducts.- If using a homogeneous catalyst like PPA, ensure complete neutralization and precipitation of the product.- Treat the crude product with activated carbon to remove colored impurities.- Employ column chromatography with an optimized solvent system for purification. In some cases, recrystallization from a suitable solvent is effective.
Reaction Stalls Before Completion - Deactivation of the catalyst.- Equilibrium has been reached.- Add a fresh portion of the catalyst.- Consider using a dehydrating agent to remove water and drive the reaction to completion.

Experimental Protocols

General Procedure for Phillips-Ladenburg Benzimidazole Synthesis
  • Reactant Preparation : In a round-bottom flask, combine the o-phenylenediamine (1.0 equivalent) and the desired carboxylic acid (1.0-1.2 equivalents).

  • Catalyst Addition : Add a catalytic amount of a strong acid, such as polyphosphoric acid (PPA) or p-toluenesulfonic acid (p-TsOH).

  • Reaction Conditions : Heat the reaction mixture under reflux for several hours (typically 2-6 hours). Monitor the progress of the reaction using Thin Layer Chromatography (TLC).[1]

  • Work-up : After completion, cool the mixture to room temperature and carefully pour it into a beaker containing crushed ice and a base solution (e.g., 10% NaOH) to neutralize the acid.[1]

  • Product Isolation : Stir the mixture until a precipitate forms. Collect the solid product by filtration, wash it with cold water, and dry.

  • Purification : The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, water) or by column chromatography.[5]

Microwave-Assisted Synthesis Protocol
  • Reactant Combination : In a microwave-safe vessel, combine the o-phenylenediamine (1.0 eq), the carboxylic acid (1.0-1.2 eq), and the acid catalyst.

  • Microwave Irradiation : Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a specified temperature and power for a short duration (typically 1-15 minutes).

  • Work-up and Purification : After irradiation and cooling, follow the work-up and purification steps described in the general procedure.

Data Presentation

Table 1: Comparison of Reaction Conditions for the Synthesis of 2-Substituted Benzimidazoles

Carboxylic Acid Catalyst Solvent Temperature (°C) Time (h) Yield (%) Reference
Acetic Acid4N HCl-Reflux--[6]
Aromatic AcidsDilute Mineral Acid->180 (sealed tube)--[3]
Various Carboxylic AcidsNH4ClEtOH80-90-72-90[2]
Formic AcidNoneWater100283-85Organic Syntheses

Note: The table provides a summary of various reported conditions. Optimal conditions will vary depending on the specific substrates used.

Visualizations

Troubleshooting Workflow

Troubleshooting_Workflow start Start: Phillips-Ladenburg Synthesis check_yield Low Yield? start->check_yield check_purity Impure Product? check_yield->check_purity No optimize_conditions Optimize Reaction Conditions: - Increase Temperature - Change Catalyst/Solvent - Increase Reaction Time check_yield->optimize_conditions Yes purification Purification Strategy: - Recrystallization - Column Chromatography - Activated Carbon Treatment check_purity->purification Yes end_ok Successful Synthesis check_purity->end_ok No check_reagents Check Starting Material Purity optimize_conditions->check_reagents end_nok Further Optimization Needed optimize_conditions->end_nok check_reagents->end_nok purification->end_ok

References

identifying and minimizing side products in 2-Methylbenzimidazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in identifying and minimizing side products during the synthesis of 2-Methylbenzimidazole.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and reliable method is the Phillips-Ladenburg synthesis. This involves the condensation of o-phenylenediamine with acetic acid, often in the presence of a dilute acid catalyst like hydrochloric acid (HCl) or p-toluenesulfonic acid (p-TSA).[1][2] The reaction proceeds through the formation of an N-acylated intermediate, which then undergoes cyclization and dehydration to form the benzimidazole ring.[1][3]

Q2: What are the primary side products I should be aware of during the synthesis?

A2: The main potential side products and impurities include:

  • N,N'-diacetylated o-phenylenediamine: This occurs when both amine groups of the starting material react with acetic acid without cyclizing.[1]

  • Unreacted o-phenylenediamine: Incomplete reaction will leave the starting material in the crude product.[1]

  • Oxidation products: The o-phenylenediamine starting material is susceptible to air oxidation, which can lead to the formation of colored impurities, darkening the reaction mixture and final product.[1]

  • Degradation products: Excessive heat or prolonged reaction times can lead to the decomposition of both reactants and the desired product.[1]

Q3: How can I monitor the progress of the reaction to avoid incomplete conversion?

A3: The reaction progress can be effectively monitored using Thin Layer Chromatography (TLC).[1][4] A suitable mobile phase is typically a mixture of ethyl acetate and hexane. By spotting the starting material, the reaction mixture, and a co-spot, you can observe the disappearance of the o-phenylenediamine spot and the appearance of the this compound product spot to determine the point of completion.[1]

Q4: What is the best way to purify the crude this compound?

A4: The most common and effective method for purifying the final product is recrystallization.[1] Ethanol or an aqueous ethanol solution is often used as the solvent.[1][3] If significant impurities are present, column chromatography can also be employed for purification.[5] Another technique involves dissolving the crude product in an aqueous sodium hydroxide solution, which can separate the benzimidazole from many impurities, followed by careful neutralization to precipitate the purified product.[6]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield 1. Incomplete reaction.[1]2. Suboptimal stoichiometry of reactants.[1]3. Product loss during work-up (incomplete extraction or precipitation).[1]4. Lack of catalyst or inefficient catalyst.[1]1. Monitor the reaction by TLC until the starting material is fully consumed.[1]2. Use a slight molar excess of acetic acid.[1]3. During work-up, ensure complete neutralization with a base (e.g., 10% NaOH or NaHCO3) to precipitate the free base. Perform multiple extractions with a suitable organic solvent like ethyl acetate.[1][5]4. Add a catalytic amount of an acid like 4N HCl or p-TSOH.[1]
Dark-Colored Product 1. Oxidation of the o-phenylenediamine starting material.[1]2. Overheating the reaction mixture.[1]1. Use purified o-phenylenediamine. Consider running the reaction under an inert atmosphere (e.g., nitrogen or argon).[1]2. Maintain the reaction temperature at the recommended level (typically around 100°C).[1]
Multiple Spots on TLC 1. Incomplete reaction.2. Formation of the N,N'-diacetylated side product.[1]3. Product decomposition.[1]1. Continue heating and monitor by TLC until the starting material spot disappears.[1]2. Optimize the stoichiometry; avoid a large excess of acetic acid.[1]3. Avoid excessive heating and prolonged reaction times beyond what is necessary for complete conversion.[1]
Product Fails to Precipitate 1. Incomplete neutralization of the acid catalyst, leading to the formation of the water-soluble product salt.[1]1. Carefully add a base (e.g., 10% NaOH or ammonia solution) until the solution is alkaline, checking with litmus paper.[3][4]

Quantitative Data Summary

The yield of this compound is highly dependent on the reaction conditions. The following table summarizes yields obtained under various catalytic conditions when synthesizing from o-phenylenediamine.

Catalyst Temperature (°C) Time (h) Yield (%) Reference
None100268[1]
4N HCl1002Good[1]
NH4Cl80272-90[1]
p-TSOHReflux-High[1]
Toluene (as solvent)Reflux486[7]

Note: "Good" and "High" yields are as reported in the source. Specific percentages were not provided.

Experimental Protocols

Protocol 1: Phillips-Ladenburg Synthesis with HCl Catalyst

This protocol is a standard method for the synthesis of this compound.

  • Reactant Preparation: In a round-bottom flask, add o-phenylenediamine (e.g., 10.8 g, 0.1 mol) and glacial acetic acid (e.g., 6.6 g, 0.11 mol).

  • Catalyst Addition: Add a catalytic amount of 4N hydrochloric acid (e.g., 2-3 mL).[1]

  • Reaction: Attach a reflux condenser and heat the mixture in a water bath or heating mantle to approximately 100°C for 2 hours.[4] Monitor the reaction's completion by TLC.[1]

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature.

    • Slowly add a 10% sodium hydroxide or concentrated ammonia solution with constant stirring until the mixture is alkaline to litmus paper.[3][4]

    • The crude product will precipitate out of the solution.

    • Collect the solid by suction filtration and wash it with cold water.[1][4]

  • Purification: Recrystallize the crude solid from a 10% aqueous ethanol solution to obtain pure this compound.[3] Dry the purified crystals before characterization.

Protocol 2: Synthesis in Toluene

This method uses toluene as a solvent, which can help to control the reaction temperature and may improve yield.

  • Reactant Preparation: Add o-phenylenediamine (e.g., 108g, 1.0 mol) and acetic acid (60g, 1.0 mol) to toluene (324g) in a suitable reaction vessel.[7]

  • Reaction: Stir the mixture and heat to reflux for 4 hours.[7]

  • Crystallization: After the reflux period, slowly cool the reaction mixture to 10-15°C to induce crystallization. Stir at this temperature for 1 hour.[7]

  • Isolation: Collect the crystals by suction filtration and wash the solid with fresh toluene.[7]

  • Drying: Dry the product under reduced pressure to obtain this compound.[7]

Visualizations

Experimental Workflow

G cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Work-up & Isolation cluster_purification 4. Purification A Mix o-phenylenediamine & Acetic Acid B Add Acid Catalyst (e.g., 4N HCl) A->B C Heat to 100°C (Reflux for 2h) B->C D Monitor by TLC C->D E Cool Mixture D->E Reaction Complete F Neutralize with Base (e.g., 10% NaOH) E->F G Filter Precipitate F->G H Wash with Cold Water G->H I Recrystallize from Aqueous Ethanol H->I J Dry Final Product I->J G Start Crude Product Analysis Impure Product Impure (e.g., Multiple TLC Spots) Start->Impure No LowYield Low Yield Start->LowYield No GoodProduct Product Pure & High Yield Start->GoodProduct Yes Oxidized Check for Colored Impurities Impure->Oxidized Incomplete Check for Starting Material Impure->Incomplete Workup Review Work-up Procedure LowYield->Workup Conditions Review Reaction Conditions LowYield->Conditions Sol_Inert Action: Use inert atmosphere, purify starting material Oxidized->Sol_Inert Yes Sol_Time Action: Increase reaction time, monitor by TLC Incomplete->Sol_Time Yes Sol_Workup Action: Ensure complete neutralization & perform multiple extractions Workup->Sol_Workup Sol_Conditions Action: Use catalyst, optimize stoichiometry Conditions->Sol_Conditions

References

Technical Support Center: Effective Purification of Crude 2-Methylbenzimidazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying crude 2-Methylbenzimidazole.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound.

Problem: The crude product is highly colored (brown or dark beige).

  • Potential Cause: Formation of colored impurities or oxidation of starting materials/product. Unreacted o-phenylenediamine is prone to oxidation and can cause discoloration.

  • Solution:

    • Decolorization with Activated Charcoal: This is the most common and effective method. During recrystallization, after dissolving the crude product in the hot solvent, add a small amount of activated charcoal (typically 1-5% by weight of the crude product).

    • Hot Filtration: Heat the solution with charcoal for a few minutes and then perform a hot filtration to remove the charcoal. The purified this compound will crystallize from the clear filtrate upon cooling.

Problem: Low yield after recrystallization.

  • Potential Cause 1: Incomplete precipitation. The product might be too soluble in the chosen solvent, even at low temperatures.

    • Solution: If using a single solvent like water or ethanol, try a mixed solvent system (e.g., ethanol-water).[1] Dissolve the crude product in the minimum amount of hot ethanol and then add hot water dropwise until the solution becomes slightly cloudy. Reheat to get a clear solution and then allow it to cool slowly.

  • Potential Cause 2: Using too much solvent. An excessive amount of solvent will keep a significant portion of the product dissolved even after cooling.

    • Solution: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.

  • Potential Cause 3: Premature crystallization during hot filtration. The product crystallizes on the filter paper or in the funnel.

    • Solution: Use a pre-heated funnel and filter flask. Perform the filtration as quickly as possible. If crystals form, they can be redissolved with a small amount of hot solvent and added back to the filtrate.

Problem: Oily precipitate instead of crystals.

  • Potential Cause: The melting point of the impurities is lowered by the solvent, or the product is precipitating above its melting point. The presence of residual starting materials or solvent from the reaction can also contribute.

  • Solution:

    • Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature without disturbance before placing it in an ice bath.

    • Scratching: Scratch the inside of the flask with a glass rod at the solvent line to induce crystallization.

    • Seed Crystals: If available, add a small seed crystal of pure this compound to the cooled solution.

    • Solvent Selection: The chosen recrystallization solvent may not be optimal. Refer to the solvent selection table below and consider a different solvent or solvent mixture.

Problem: Multiple spots on TLC after purification.

  • Potential Cause: Incomplete reaction during synthesis, leading to impurities that co-crystallize with the product. Formation of side-products like N,N'-diacetylated compounds.[1]

  • Solution:

    • Second Recrystallization: A second recrystallization from a different solvent system may be necessary.

    • Column Chromatography: If recrystallization is ineffective, column chromatography using silica gel is a more rigorous purification method.[1] A common eluent system is a gradient of ethyl acetate in hexane.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The most common and effective method for purifying crude this compound is recrystallization.[1][2] For highly impure samples, column chromatography may be employed.

Q2: What are the recommended solvents for the recrystallization of this compound?

A2: this compound has good solubility in hot water and alcohols, and is less soluble in these solvents when cold, making them ideal for recrystallization.[2][3] Commonly used solvents include:

  • Water (often with decolorizing charcoal)[2][4]

  • Aqueous ethanol (e.g., 10% ethanol)[5]

  • Methanol[6]

  • Ethanol[1]

  • Acetone[6]

Q3: How can I remove colored impurities from my crude this compound?

A3: The standard procedure is to use activated charcoal during recrystallization.[2][4] Add the charcoal to the hot solution of your crude product, heat for a short period, and then remove the charcoal via hot filtration.

Q4: My crude product is a solid powder. What are the likely impurities?

A4: Common impurities originate from the synthesis, which is typically the condensation of o-phenylenediamine and acetic acid.[2] Likely impurities include:

  • Unreacted o-phenylenediamine

  • Residual acetic acid

  • Water

  • Side-products from the reaction (e.g., N,N'-diacetylated o-phenylenediamine)

  • Oxidation products of o-phenylenediamine, which often cause discoloration.

Q5: What is the expected appearance and melting point of pure this compound?

A5: Pure this compound is a white to off-white or light beige crystalline powder.[2][7][8] The reported melting point is in the range of 175-177 °C.[3]

Data Presentation

Table 1: Solubility of this compound
SolventSolubilityReference
Hot WaterSoluble[2][4]
Cold WaterSparingly/Slightly Soluble
Alcohols (e.g., Methanol, Ethanol)Soluble[7]
EtherSoluble[2]
Sodium Hydroxide SolutionSoluble[2][4]
BenzeneInsoluble[2][4]
DMSOSlightly Soluble[3]
Table 2: Comparison of Purification Strategies from Synthesis Protocols
Purification MethodKey StepsReported PurityReported YieldReference
Recrystallization from WaterDissolve in hot water, add activated charcoal, hot filter, cool to crystallize.Not specified, but product is "final".68% (from synthesis)[2][4]
Crystallization from TolueneAfter synthesis in toluene, cool the reaction mixture to crystallize, wash with toluene.99.2% - 99.5% (HPLC)85% - 86.6% (from synthesis)[9]
Recrystallization from 10% Aqueous EthanolCollect crude precipitate, recrystallize from 10% aqueous ethanol.Not specifiedNot specified[5]

Experimental Protocols

Protocol 1: Recrystallization from Water with Activated Charcoal
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of deionized water and heat the mixture to boiling (e.g., on a hot plate with stirring). Continue adding small portions of hot water until the solid has just dissolved.

  • Decolorization: Remove the flask from the heat source. Add a small amount of activated charcoal (approx. 1-2% of the crude product's weight) to the hot solution.

  • Heating: Swirl the flask and gently heat the mixture for 5-10 minutes.

  • Hot Filtration: Set up a hot filtration apparatus (pre-heat a funnel and a receiving flask). Filter the hot solution through a fluted filter paper to remove the charcoal.

  • Crystallization: Allow the clear filtrate to cool slowly to room temperature. Once cloudiness appears, place the flask in an ice bath for at least 30 minutes to complete crystallization.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold water.[10]

  • Drying: Dry the crystals in a desiccator or a vacuum oven.

Protocol 2: Column Chromatography
  • Stationary Phase Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane). Pack a chromatography column with the slurry, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent (e.g., dichloromethane or ethyl acetate). Alternatively, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel. Carefully add the sample to the top of the packed column.

  • Elution: Begin eluting with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). A typical gradient might be from 0% to 50% ethyl acetate in hexane.

  • Fraction Collection: Collect fractions as the solvent elutes from the column.

  • Analysis: Monitor the fractions using Thin-Layer Chromatography (TLC) to identify which fractions contain the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Mandatory Visualization

PurificationWorkflow cluster_recrystallization Recrystallization Path crude Crude this compound assess Assess Purity & Color crude->assess dissolve Dissolve in Minimal Hot Solvent assess->dissolve Slightly Impure or Colored chromatography Column Chromatography assess->chromatography Very Impure (Multiple Spots on TLC) charcoal Add Activated Charcoal (if colored) dissolve->charcoal hot_filter Hot Filtration charcoal->hot_filter cool Cool to Crystallize hot_filter->cool filter_wash Filter & Wash Crystals cool->filter_wash pure Pure this compound filter_wash->pure chromatography->pure TroubleshootingRecrystallization start Recrystallization Issue issue_low_yield Low Yield start->issue_low_yield issue_oily Oily Precipitate start->issue_oily issue_colored Product Still Colored start->issue_colored cause_yield1 Too Much Solvent Used issue_low_yield->cause_yield1 Potential Cause cause_yield2 Product Too Soluble issue_low_yield->cause_yield2 Potential Cause cause_oily1 Cooling Too Fast issue_oily->cause_oily1 Potential Cause cause_oily2 Impure Product issue_oily->cause_oily2 Potential Cause cause_colored1 Ineffective Charcoal Treatment issue_colored->cause_colored1 Potential Cause cause_colored2 Oxidation issue_colored->cause_colored2 Potential Cause solution_yield1 Use Minimum Hot Solvent cause_yield1->solution_yield1 Solution solution_yield2 Change to a Less-Solubilizing Solvent or Mixed Solvent System cause_yield2->solution_yield2 Solution solution_oily1 Allow Slow Cooling; Scratch Flask cause_oily1->solution_oily1 Solution solution_oily2 Consider Pre-Purification or Chromatography cause_oily2->solution_oily2 Solution solution_colored1 Ensure Sufficient Charcoal & Heating Time cause_colored1->solution_colored1 Solution solution_colored2 Repeat Recrystallization with Charcoal cause_colored2->solution_colored2 Solution

References

Technical Support Center: Scaling Up Laboratory Synthesis of 2-Methylbenzimidazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges when scaling up the laboratory synthesis of 2-Methylbenzimidazole.

Troubleshooting Guide

This guide addresses specific issues that may arise during the scale-up of this compound synthesis, providing potential causes and recommended solutions.

IssuePotential Cause(s)Recommended Solution(s)
Low or No Product Yield - Incomplete reaction: Insufficient heating or reaction time.[1] - Degraded starting material: o-phenylenediamine can oxidize and darken over time.[1] - Suboptimal stoichiometry: Incorrect ratio of o-phenylenediamine to acetic acid.[1]- Optimize reaction time and temperature: Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the consumption of starting materials. Reaction temperatures around 100°C are commonly reported.[1][2] - Use purified starting materials: Ensure the purity of o-phenylenediamine before use.[1] - Adjust stoichiometry: A slight excess of acetic acid can be beneficial.[1]
Formation of Dark-Colored Product - Oxidation: o-phenylenediamine is susceptible to air oxidation, especially at elevated temperatures.[1] - Overheating: Excessive temperatures can lead to decomposition and the formation of colored impurities.[1]- Inert atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.[1] - Temperature control: Carefully control the reaction temperature to avoid exceeding the optimal range.[1] Using a solvent like toluene can help stabilize the reaction temperature.[3]
Multiple Spots on TLC (Impure Product) - By-product formation: The formation of N,N'-diacetylated product is a common side reaction.[1] Another potential byproduct is 2-propylbenzimidazole.[4] - Incomplete reaction: Presence of unreacted starting materials.[1] - Product decomposition: Degradation of this compound under harsh conditions.[1]- Control stoichiometry and temperature: Use a slight excess of acetic acid and maintain optimal temperature to minimize side reactions.[1] - Ensure complete reaction: Monitor with TLC until the starting material spot disappears.[1] - Avoid prolonged heating: Once the reaction is complete, proceed with the work-up to prevent product degradation.[1]
Difficulty in Product Isolation - Product solubility: The product might remain dissolved in the reaction mixture or form a salt.[1] - Inefficient extraction: Use of an inappropriate solvent or an insufficient number of extractions.[1]- Neutralization and Precipitation: After cooling, carefully neutralize the reaction mixture with a base (e.g., 10% NaOH) to precipitate the crude product.[1][2] - Solvent Extraction: If precipitation is incomplete, perform multiple extractions with a suitable organic solvent like ethyl acetate.[1]
Exothermic Reaction Difficult to Control - Heat of reaction: The condensation reaction is exothermic, which can be challenging to manage on a larger scale.[5]- Controlled reagent addition: Add reagents slowly and in a controlled manner to manage the exotherm.[5] - Efficient heat dissipation: Ensure the reaction vessel has adequate cooling and stirring to dissipate the heat generated.[5] - Use of a solvent: A solvent like toluene can help to moderate the temperature.[3]

Frequently Asked Questions (FAQs)

Q1: What is the most common laboratory method for synthesizing this compound?

A1: The most common method is the condensation reaction between o-phenylenediamine and acetic acid.[2][3] This reaction is typically heated to drive the cyclization and dehydration.

Q2: What are the key parameters to consider when scaling up the synthesis of this compound?

A2: Key parameters for successful scale-up include:

  • Heat Management: The reaction is exothermic, and efficient heat removal is crucial to prevent runaway reactions.[5]

  • Reagent Addition Rate: Slow and controlled addition of reagents helps to manage the exotherm and minimize byproduct formation.[5]

  • Mixing Efficiency: Good agitation is essential for maintaining a homogenous reaction mixture and uniform temperature.[5]

  • Solvent Selection: The choice of solvent can impact reaction kinetics, temperature control, and product isolation.[3][5]

Q3: How can I improve the yield of my this compound synthesis?

A3: To improve the yield, consider the following:

  • Use high-purity starting materials. [1]

  • Optimize the molar ratio of reactants. A slight excess of acetic acid is often recommended.[1]

  • Ensure the reaction goes to completion by monitoring with TLC. [1]

  • Employ a solvent like toluene or butyl acetate to azeotropically remove water, which is a byproduct of the reaction. [3][6]

Q4: My final product is a dark oil instead of a solid. What could be the reason?

A4: The formation of a dark oil can be due to the presence of impurities, residual solvent, or moisture. Oxidation of the starting material or product can also lead to discoloration.[1] Purification by recrystallization or column chromatography may be necessary to obtain a solid product.

Q5: Are there any alternative, "greener" synthesis methods for this compound?

A5: Yes, several greener approaches are being explored, including:

  • Catalytic methods: Using catalysts can lead to milder reaction conditions and improved efficiency.[4]

  • Microwave-assisted synthesis: This can significantly reduce reaction times.

  • Solvent-free reactions: Eliminating solvents reduces waste and environmental impact.

Data Presentation

The following table summarizes quantitative data from various synthesis methods for this compound.

MethodReactantsSolventTemperature (°C)Time (h)Yield (%)Reference
Direct Heatingo-phenylenediamine, Acetic acidNone1002~70[3]
Toluene Refluxo-phenylenediamine, Acetic acidTolueneReflux486.1[3]
Butyl Acetate Azeotropic Distillationo-phenylenediamine, Acetic acidButyl Acetate120-130-High[6]
Heterogeneous Catalysis2-Nitroaniline, EthanolWater-698.8[4]

Experimental Protocols

Protocol 1: Synthesis of this compound via Direct Heating

This protocol is a common laboratory-scale method.

  • In a round-bottom flask, combine o-phenylenediamine (e.g., 0.1 mol) and glacial acetic acid (e.g., 0.11 mol).

  • Heat the mixture in a water bath at 100°C for 2 hours.[2]

  • Cool the reaction mixture to room temperature.

  • Slowly add 10% sodium hydroxide solution with stirring until the mixture is alkaline to litmus paper.[2]

  • Collect the precipitated crude product by suction filtration and wash with cold water.[2]

  • Purify the crude product by recrystallization from a suitable solvent (e.g., 10% aqueous ethanol).

Protocol 2: Scaled-up Synthesis of this compound using Toluene

This protocol is more suitable for larger scales due to better temperature control.

  • To a reaction vessel equipped with a mechanical stirrer, thermometer, and reflux condenser, add o-phenylenediamine (e.g., 1.0 mol), glacial acetic acid (e.g., 1.0 mol), and toluene (e.g., 3 times the mass of o-phenylenediamine).[3]

  • Stir the mixture and heat to reflux for 4 hours.[3]

  • Slowly cool the reaction mixture to 10-15°C to induce crystallization.[3]

  • Stir the crystalline slurry for 1 hour.[3]

  • Filter the solid product and wash it with a small amount of cold toluene.[3]

  • Dry the product under reduced pressure.[3]

Mandatory Visualization

experimental_workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification A Charge o-phenylenediamine and acetic acid B Add Solvent (Optional, e.g., Toluene) A->B C Heat to Reaction Temperature (e.g., 100°C or Reflux) B->C D Cool Reaction Mixture C->D Reaction Completion (TLC Monitoring) E Neutralize with Base (e.g., 10% NaOH) D->E F Precipitation / Crystallization E->F G Filter Crude Product F->G H Wash with Cold Solvent G->H I Dry Product H->I J Recrystallization (Optional) I->J

General experimental workflow for this compound synthesis.

troubleshooting_workflow cluster_incomplete Troubleshooting Incomplete Reaction cluster_complete Troubleshooting Impure Product start Low Yield or Impure Product check_reaction Check Reaction Completion (TLC) start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete Starting Material Present complete Reaction Complete check_reaction->complete No Starting Material increase_time Increase Reaction Time / Temperature incomplete->increase_time check_reagents Check Reagent Purity / Stoichiometry incomplete->check_reagents purification Optimize Purification (Recrystallization / Chromatography) complete->purification byproducts Investigate By-products (e.g., diacetylation) complete->byproducts optimize_conditions Optimize Reaction Conditions (Temperature, Atmosphere) byproducts->optimize_conditions

Troubleshooting decision tree for this compound synthesis.

References

methods for removing colored impurities from 2-Methylbenzimidazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in removing colored impurities from 2-Methylbenzimidazole.

Frequently Asked Questions (FAQs)

Q1: What are the common sources of colored impurities in this compound?

Colored impurities in this compound often originate from side reactions during its synthesis. These are frequently highly colored amine condensation products.[1] The direct heating of o-phenylenediamine and acetic acid can also lead to charring and the formation of colored materials if the temperature is not well-controlled.[2]

Q2: What are the primary methods for removing colored impurities from this compound?

The most common and effective methods for decolorizing this compound include:

  • Recrystallization: This is a fundamental technique involving the dissolution of the crude product in a suitable hot solvent and subsequent cooling to form purified crystals, leaving impurities in the mother liquor.[3][4]

  • Activated Carbon Treatment: Activated carbon, also known as charcoal, is a highly porous material that can adsorb colored impurities from a solution.[5][6][7][8]

  • Chemical Treatment: Oxidizing agents like potassium permanganate can be used to break down colored impurities, followed by a reducing agent to remove the excess oxidant.[5]

Q3: How do I choose the right solvent for the recrystallization of this compound?

The ideal solvent for recrystallization should dissolve this compound well at elevated temperatures but poorly at room or lower temperatures.[4] For this compound, several solvents and solvent systems have been reported:

  • Water: Boiling water can be an effective solvent for recrystallization.[5]

  • Toluene: Used in a synthesis and crystallization process to yield a white-like solid.[2]

  • Benzene (Hot): Can be used to dissolve the crude product before activated carbon treatment.[6]

  • Methanol-based solvents and Formic Acid: These are effective at dissolving the common highly colored amine condensation byproducts.[1]

It is recommended to perform small-scale solubility tests with a few solvent candidates to determine the most suitable one for your specific product.

Troubleshooting Guides

Issue 1: Persistent Yellow Color After Recrystallization

Problem: The this compound product remains yellow or discolored even after one or more recrystallization attempts.[5]

Possible Causes:

  • The colored impurities have similar solubility profiles to this compound in the chosen solvent.

  • The concentration of impurities is very high.

  • The impurities are strongly adsorbed onto the crystal lattice.

Solutions:

SolutionDetailed Steps
1. Activated Carbon Treatment 1. Dissolve the impure this compound in a minimal amount of hot solvent. 2. Add a small amount of activated carbon (e.g., Norite), typically 1-2% of the solute's weight, to the hot solution.[5] 3. Boil the solution for a few minutes to allow for adsorption of the impurities.[9] 4. Perform a hot filtration to remove the activated carbon.[3] 5. Allow the filtrate to cool slowly to induce crystallization.
2. Chemical Treatment (Potassium Permanganate) 1. Dissolve the discolored this compound in boiling water. 2. Add a strong solution of potassium permanganate dropwise until the liquid becomes opaque due to the formation of manganese dioxide. 3. To the hot mixture, add solid sodium bisulfite until the solution becomes clear again. 4. Add decolorizing carbon and digest for fifteen minutes. 5. Filter the hot solution and cool to crystallize the purified product.[5]
3. Change of Solvent Experiment with a different recrystallization solvent or a mixed solvent system. A solvent pair, where the product is soluble in one and insoluble in the other, can sometimes provide better separation from impurities.[3]
Issue 2: Formation of Oily Precipitate or No Crystals Upon Cooling

Problem: Instead of forming crystals, the product separates as an oil, or no precipitation occurs upon cooling the recrystallization solution.

Possible Causes:

  • The solution is supersaturated, and the product is "oiling out" instead of crystallizing.

  • Too much solvent was used, and the solution is not saturated at the lower temperature.

  • The cooling process is too rapid.

Solutions:

SolutionDetailed Steps
1. Induce Crystallization 1. Scratch the inner wall of the flask with a glass rod at the meniscus to create nucleation sites. 2. Add a seed crystal of pure this compound to the cooled solution. 3. Cool the solution further in an ice bath after it has slowly reached room temperature.[9]
2. Reduce Solvent Volume If the solution is not saturated, gently heat it to evaporate some of the solvent and then allow it to cool again.[9]
3. Slower Cooling Allow the flask to cool to room temperature on a benchtop before transferring it to an ice bath. Insulating the flask can also promote slower cooling and better crystal formation.[9]

Experimental Protocols

Protocol 1: Decolorization using Activated Carbon and Recrystallization

This protocol is adapted from a method for purifying 2-methylimidazole, which is structurally similar to this compound.[6]

Materials:

  • Crude this compound

  • Benzene (or another suitable solvent like toluene or water)

  • Activated Carbon

  • Erlenmeyer flask

  • Heating mantle or water bath

  • Filter paper and funnel (for hot filtration)

  • Büchner funnel and flask (for vacuum filtration)

  • Ice bath

Procedure:

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of hot benzene (40-80°C) with stirring for 30-60 minutes.[6]

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Activated Carbon Treatment: To the hot filtrate, add activated carbon (approximately 1-2% w/w of the solute).

  • Adsorption: Stir the mixture at an elevated temperature for 15-30 minutes.

  • Removal of Activated Carbon: Perform a hot gravity filtration to remove the activated carbon. Ensure the apparatus is pre-heated to prevent premature crystallization.[5]

  • Crystallization: Allow the hot filtrate to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for 30-60 minutes to maximize crystal yield.[6]

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent.

  • Drying: Dry the crystals under vacuum at 40-50°C for 1-4 hours.[6]

Protocol 2: Purification by Oxidation and Recrystallization

This protocol is based on a method for purifying benzimidazole.[5]

Materials:

  • Crude this compound

  • Potassium permanganate solution

  • Solid sodium bisulfite

  • Decolorizing carbon

  • Water

  • Standard laboratory glassware for heating, filtration, and crystallization.

Procedure:

  • Dissolution: Dissolve the crude this compound in boiling water (approximately 13 mL per gram of crude product).[5]

  • Oxidation: While the solution is hot, add a strong potassium permanganate solution dropwise until the solution becomes opaque due to the precipitation of manganese dioxide.[5]

  • Reduction: Add solid sodium bisulfite to the hot mixture in small portions until the solution becomes clear.[5]

  • Adsorption: Add a small amount of decolorizing carbon and continue to heat the mixture for 15 minutes.[5]

  • Hot Filtration: Filter the hot solution rapidly through a pre-heated filter to remove the carbon and any other solids.[5]

  • Crystallization: Cool the filtrate to 10-15°C to induce crystallization.[5]

  • Isolation and Washing: Collect the white crystals by filtration and wash them with a small amount of cold water.[5]

  • Drying: Dry the purified product at 100°C.[5]

Data Summary

MethodStarting Material AppearanceExpected Final Product AppearanceReported YieldPurity (HPLC)
Toluene Recrystallization [2]Not Specified (Crude reaction mixture)White-like solid powder85-86.6%99.2-99.5%
Benzene & Activated Carbon [6]Crystalline impurityWhite needle-like crystals>70%>92%
Water & Permanganate/Bisulfite [5]Discolored crystalsWhite product90-92% recoveryNot Specified

Visual Workflow Diagrams

Decolorization_with_Activated_Carbon cluster_dissolution Dissolution cluster_treatment Decolorization cluster_crystallization Crystallization & Isolation A Crude this compound B Add Hot Solvent A->B C Stir to Dissolve B->C D Add Activated Carbon C->D E Stir and Heat D->E F Hot Gravity Filtration E->F G Cool Filtrate Slowly F->G H Vacuum Filtration G->H I Wash with Cold Solvent H->I J Dry Purified Crystals I->J K K J->K Pure Product Oxidation_Decolorization cluster_dissolution Dissolution cluster_treatment Chemical Treatment cluster_crystallization Crystallization & Isolation A Crude this compound B Add Boiling Water A->B C Dissolved Solution B->C D Add KMnO4 Solution C->D E Add NaHSO3 D->E F Add Decolorizing Carbon E->F G Hot Filtration F->G H Cool Filtrate G->H I Vacuum Filtration H->I J Wash with Cold Water I->J K Dry Purified Crystals J->K L L K->L Pure Product

References

Technical Support Center: Enhancing Detection Sensitivity of 2-Methylbenzimidazole in LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the detection sensitivity of 2-Methylbenzimidazole in Liquid Chromatography-Mass Spectrometry (LC-MS) analyses.

Troubleshooting Guide

This guide addresses common issues that can lead to low detection sensitivity for this compound and provides systematic solutions.

Symptom Potential Cause Suggested Solution
Low or No Signal Improper Ionization Settings: The mass spectrometer is not efficiently ionizing this compound.Optimize ion source parameters such as capillary voltage, nebulizer gas flow, and drying gas temperature. For this compound, which is a basic compound, positive electrospray ionization (ESI+) is typically the most effective mode.[1][2]
Suboptimal Mobile Phase Composition: The mobile phase is not conducive to the ionization of the analyte.Use mobile phase additives that promote ionization. Formic acid (typically 0.1%) is a common choice for positive ion mode as it facilitates protonation.[2] Ensure the use of high-purity, LC-MS grade solvents to minimize background noise.
Sample Matrix Effects: Co-eluting compounds from the sample matrix are suppressing the ionization of this compound.Implement a thorough sample cleanup procedure. Solid-Phase Extraction (SPE) is often more effective at removing interfering matrix components than liquid-liquid extraction (LLE).[1][3]
Inefficient Chromatographic Separation: The peak shape is broad, leading to a lower signal-to-noise ratio.Optimize the chromatographic method to achieve sharper peaks. This can involve adjusting the gradient, flow rate, or column chemistry. Narrower bore columns can also increase sensitivity.
Peak Tailing Secondary Interactions with Column: The basic nature of this compound can lead to interactions with acidic silanol groups on the surface of silica-based columns.Use a modern, high-purity silica column with end-capping. Alternatively, adding a competing base to the mobile phase or adjusting the mobile phase to a lower pH (e.g., below 4) can help mitigate these interactions.[2]
Inconsistent Retention Times Column Equilibration: The column is not sufficiently equilibrated with the mobile phase before injection.Ensure the column is equilibrated for an adequate amount of time before starting a sequence of analyses.
Temperature Fluctuations: Changes in ambient temperature are affecting the chromatography.Use a column oven to maintain a consistent temperature throughout the analysis.[2]
Mobile Phase Inconsistency: The composition of the mobile phase is not consistent between runs.Ensure accurate and precise preparation of the mobile phase and use a degasser to remove dissolved gases.

Frequently Asked Questions (FAQs)

Q1: What is the best ionization mode for this compound analysis by LC-MS?

A1: For a basic compound like this compound, positive electrospray ionization (ESI+) is generally the most suitable mode as it readily accepts a proton to form a positive ion.[1][2]

Q2: Which mobile phase additive is recommended for enhancing the sensitivity of this compound?

A2: Formic acid (0.1%) is a widely used and effective mobile phase additive for enhancing the signal of basic compounds like this compound in positive ion mode ESI.[2] It helps to lower the pH of the mobile phase, which promotes the protonation of the analyte, leading to a stronger signal. While other additives like acetic acid or ammonium formate can be used, formic acid often provides a good balance of signal enhancement and chromatographic performance.

Q3: How can I minimize matrix effects when analyzing this compound in complex samples like plasma or tissue?

A3: A robust sample preparation method is crucial. Solid-Phase Extraction (SPE) is highly recommended for complex matrices as it can provide a cleaner extract compared to simpler methods like protein precipitation or liquid-liquid extraction (LLE).[1][3] This leads to reduced ion suppression and an improved signal-to-noise ratio.

Q4: What are the expected precursor and product ions for this compound in MS/MS analysis?

A4: In positive ion mode, the precursor ion will be the protonated molecule [M+H]⁺. The exact m/z will be approximately 133.076. The product ions would be generated by fragmentation of the benzimidazole ring structure. The specific fragmentation pattern and the most abundant product ions should be determined experimentally by performing a product ion scan on the precursor ion.

Experimental Protocols

Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)

This protocol is a general guideline for the extraction of this compound from a biological matrix and should be optimized for specific sample types.

  • Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Loading: Load the pre-treated sample onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol to remove interferences.

  • Elution: Elute the this compound from the cartridge with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a suitable volume of the initial mobile phase.

Protocol 2: LC-MS/MS Method for this compound Analysis

This protocol provides a starting point for developing a sensitive LC-MS/MS method.

  • Liquid Chromatography:

    • Column: C18, 2.1 x 50 mm, 1.8 µm particle size

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Flow Rate: 0.3 mL/min

    • Injection Volume: 5 µL

    • Column Temperature: 40 °C

    • Gradient: Start with 5% B, increase to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and re-equilibrate.

  • Mass Spectrometry (Triple Quadrupole):

    • Ionization Mode: ESI Positive

    • Capillary Voltage: 3.5 kV

    • Drying Gas Temperature: 350 °C

    • Drying Gas Flow: 10 L/min

    • Nebulizer Gas Pressure: 45 psi

    • Scan Type: Multiple Reaction Monitoring (MRM)

    • MRM Transition: To be determined by infusing a standard solution of this compound and optimizing the precursor and product ions.

Data Presentation

The following tables provide illustrative data on how different experimental parameters can affect the detection sensitivity of this compound. The values are representative and aim to demonstrate expected trends.

Table 1: Effect of Mobile Phase Additive on Signal Intensity

Mobile Phase Additive (0.1%)Relative Signal Intensity (%)
No Additive10
Acetic Acid60
Formic Acid 100
Ammonium Formate85

Table 2: Influence of Ion Source Temperature on Signal Intensity

Drying Gas Temperature (°C)Relative Signal Intensity (%)
25070
30090
350 100
40080

Table 3: Comparison of Sample Preparation Techniques

Sample Preparation MethodRecovery (%)Matrix Effect (%)Signal-to-Noise (S/N) Ratio
Protein Precipitation90 ± 865 ± 1220 ± 7
Liquid-Liquid Extraction (LLE)80 ± 1030 ± 960 ± 15
Solid-Phase Extraction (SPE) 92 ± 6 12 ± 4 180 ± 25

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS Analysis cluster_data_analysis Data Analysis Sample Biological Sample SPE Solid-Phase Extraction Sample->SPE Loading Eluate Clean Extract SPE->Eluate Elution LC LC Separation Eluate->LC Injection MS MS Detection LC->MS Data Data Acquisition MS->Data Processing Data Processing Data->Processing Quantification Quantification Processing->Quantification Result Final Result Quantification->Result

Caption: General experimental workflow for this compound analysis.

troubleshooting_logic Start Low Sensitivity Observed Check_MS Check MS Parameters (Ionization, Voltages) Start->Check_MS Check_Mobile_Phase Check Mobile Phase (Solvents, Additives) Check_MS->Check_Mobile_Phase Parameters Optimized Check_Chromatography Check Chromatography (Column, Gradient) Check_Mobile_Phase->Check_Chromatography Composition Verified Check_Sample_Prep Review Sample Prep (Cleanup, Matrix Effects) Check_Chromatography->Check_Sample_Prep Separation Optimized Solution Sensitivity Improved Check_Sample_Prep->Solution Cleanup Improved

Caption: Logical troubleshooting flow for low sensitivity issues.

References

Technical Support Center: Catalyst Deactivation and Regeneration in 2-Methylbenzimidazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to catalyst deactivation and regeneration during the synthesis of 2-Methylbenzimidazole.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of catalyst deactivation in this compound synthesis?

A1: Catalyst deactivation in this synthesis primarily stems from three main mechanisms:

  • Coking: The deposition of carbonaceous materials (coke) on the active sites and within the pores of the catalyst is a frequent issue, particularly when using solid acid catalysts like zeolites or when organic precursors are exposed to high temperatures.[1][2]

  • Poisoning: Certain impurities in the reactants or solvent can strongly adsorb to the catalyst's active sites, rendering them inactive. Common poisons include sulfur and nitrogen compounds. For metallic catalysts, trace amounts of carbon monoxide (CO) can also act as a poison.[3][4]

  • Thermal Degradation (Sintering): High reaction or regeneration temperatures can cause the fine metal particles of a supported catalyst to agglomerate into larger ones. This reduces the active surface area and, consequently, the catalyst's activity. The support material itself, such as γ-alumina, can also undergo phase changes at elevated temperatures, leading to a loss of surface area and pore structure.[5][6]

Q2: My Cu-Pd/γ-Al₂O₃ catalyst is losing activity. What is the likely cause and how can I regenerate it?

A2: For Cu-Pd/γ-Al₂O₃ catalysts used in the continuous flow synthesis of this compound, deactivation is often a combination of coking, CO poisoning, and changes in the alumina support's crystalline phase.[4] A common and effective regeneration method is high-temperature calcination followed by reduction.[4][7] This process burns off the coke deposits and can help redisperse the metal particles.

Q3: Can solid acid catalysts like zeolites be used for this compound synthesis, and what are their deactivation issues?

A3: Yes, solid acid catalysts, including zeolites like H-ZSM-5, are used in benzimidazole synthesis.[3][8] The primary deactivation mechanism for these catalysts is coking, where bulky organic molecules can block the active sites within the zeolite pores.[3] In some cases, strong acids present in the reaction medium can also lead to the leaching of active components from the zeolite framework.[8]

Q4: How can I determine the cause of my catalyst's deactivation?

A4: Identifying the deactivation mechanism is key to selecting the correct regeneration strategy. Here's a general approach:

  • Visual Inspection: A change in the catalyst's color (e.g., darkening) often indicates coking.

  • Characterization Techniques:

    • Temperature-Programmed Oxidation (TPO): This technique can quantify the amount of coke on a catalyst.

    • X-ray Photoelectron Spectroscopy (XPS): XPS can identify poisons on the catalyst surface.

    • Transmission Electron Microscopy (TEM): TEM can be used to observe changes in metal particle size, indicating sintering.

    • Brunauer-Emmett-Teller (BET) analysis: A decrease in surface area can point to coking or sintering.

  • Reaction Conditions Analysis: Review your reaction conditions. High temperatures may suggest thermal degradation, while impurities in the feedstock are a likely cause of poisoning.

Troubleshooting Guides

Issue 1: Gradual Loss of Activity with a Cu-Pd/γ-Al₂O₃ Catalyst
Potential Cause Diagnostic Check Recommended Solution
Coking Darkening of the catalyst. TPO analysis shows a significant weight loss corresponding to carbon burn-off.Perform a calcination/reduction regeneration cycle. (See Experimental Protocol 2)
Sintering Gradual but irreversible loss of activity over multiple cycles. TEM analysis shows an increase in metal particle size.Optimize reaction and regeneration temperatures to avoid excessive heat. Consider a catalyst with a more thermally stable support.
CO Poisoning Loss of activity when using reactants or solvents that may generate CO in situ.Ensure high purity of reactants and solvents. If CO is unavoidable, a regeneration step involving calcination can remove adsorbed CO.[7]
Issue 2: Rapid Loss of Activity with a Solid Acid Catalyst (e.g., Zeolite)
Potential Cause Diagnostic Check Recommended Solution
Pore Blockage by Coke A significant drop in conversion, especially with larger reactant molecules. TPO confirms coke deposition.Regenerate the catalyst by calcination in air to burn off the coke. (See Experimental Protocol 3)
Acid Site Poisoning Presence of basic impurities (e.g., nitrogen-containing compounds) in the feedstock.Purify the feedstock to remove basic compounds. A mild thermal treatment may desorb some weakly bound poisons.
Leaching of Active Sites Analysis of the reaction mixture shows the presence of leached catalyst components.Consider using a milder reaction medium or a more robust catalyst.

Data Presentation

Table 1: Performance of Various Catalysts in this compound Synthesis

CatalystReactantsTemperature (°C)Time (h)Conversion (%)Selectivity (%)Yield (%)Reference
5 wt% Cu–5 wt% Pd/γ-Al₂O₃o-Nitroaniline, Ethanol160-10098.2-[7]
Mg modified Cu-Pd/γ-Al₂O₃o-Nitroaniline, Ethanol-6100-98.8[9]
Cu-Pd/γ-Al₂O₃o-Nitroaniline, Ethanol-6--89.2[9]
Pd/γ-Al₂O₃o-Nitroaniline, Ethanol-12low-low[9]
Cu/γ-Al₂O₃o-Nitroaniline, Ethanol--0-0[9]
MgO@DFNSo-Phenylenediamine, AldehydeRoom Temp3--95[10]

Table 2: Effectiveness of Regeneration on Cu-Pd/(K)γ-Al₂O₃ Catalyst Performance

Catalyst StateRegeneration Methodo-Nitroaniline Conversion (%)This compound Selectivity (%)Reference
Fresh-10098.2[7]
Deactivated (after 42h)-< 80~95[7]
RegeneratedWashed with ethanol, dried at 110°C, then reducedPartial recovery-[7]
RegeneratedWashed, dried, calcined at 200°C, then reducedImproved recovery-[7]
Regenerated (Optimal) Washed, dried, calcined at 450°C, then reduced ~100 ~98 [7]

Experimental Protocols

Protocol 1: Synthesis of this compound using a Cu-Pd/γ-Al₂O₃ Catalyst[9][11]

This protocol describes the preparation of the catalyst and its use in the synthesis of this compound.

Catalyst Preparation (Deposition-Precipitation Method):

  • Prepare a 10 wt.% slurry of γ-Al₂O₃ in deionized water.

  • Mix aqueous solutions of H₂PdCl₄ and Cu(NO₃)₂·3H₂O to achieve a final catalyst loading of 5 wt.% Pd and 5 wt.% Cu.

  • Add the metal salt solution dropwise to the γ-Al₂O₃ slurry with constant stirring.

  • Heat the mixture to 80°C and maintain for 5 hours.

  • Adjust the pH to 8-9 using a 1 M NaHCO₃ solution and stir for 30 minutes.

  • Filter, wash the solid with deionized water, and dry at 110°C for 4 hours.

  • Calcine the dried powder in air at 260°C for 4 hours.

  • Reduce the catalyst in a hydrogen flow at 260°C for 2 hours.

Synthesis Reaction (Batch Reactor):

  • In a batch reactor, combine the nitroaromatic compound (e.g., o-nitroaniline), the prepared catalyst, and the alcohol solvent (e.g., ethanol).

  • Seal the reactor and purge with an inert gas.

  • Heat the reaction mixture to the desired temperature (e.g., 160°C) under pressure (e.g., 5 MPa) and stir for the required time (e.g., 6 hours).

  • After the reaction, cool the reactor, filter the catalyst, and analyze the liquid product by GC or HPLC.

Protocol 2: Regeneration of a Coked Cu-Pd/γ-Al₂O₃ Catalyst[7]

This protocol outlines the steps for regenerating a coked catalyst.

  • Solvent Wash: Wash the recovered catalyst with ethanol to remove any physisorbed organic molecules.

  • Drying: Dry the catalyst in an oven at 110°C for 4 hours.

  • Calcination: Place the dried catalyst in a tube furnace. Heat the catalyst in a flow of air. A typical temperature program would be to ramp to 450°C at a rate of 5°C/min and hold for 4 hours.

  • Reduction: After cooling, reduce the catalyst in a hydrogen flow at 260°C for 2 hours before reuse.

Protocol 3: Regeneration of a Coked Zeolite Catalyst[12]

This protocol is a general procedure for regenerating zeolites deactivated by coke.

  • Inert Purge: Place the coked zeolite in a tube furnace and heat to the regeneration temperature (typically 400-600°C) under a flow of inert gas (e.g., nitrogen) to desorb volatile compounds.

  • Coke Burn-off: Gradually introduce a stream of air or a diluted oxygen/nitrogen mixture. The temperature may need to be carefully controlled to avoid hotspots caused by the exothermic combustion of coke.

  • Hold Period: Maintain the catalyst at the regeneration temperature in the oxidizing atmosphere until the coke is completely removed. This can be monitored by analyzing the off-gas for CO₂.

  • Cooling: Cool the catalyst under an inert gas flow.

Mandatory Visualizations

G cluster_synthesis This compound Synthesis Workflow cluster_deactivation_regeneration Catalyst Deactivation and Regeneration Cycle start Start prep_reactants Prepare Reactants (o-nitroaniline, ethanol) start->prep_reactants load_reactor Load Reactor with Catalyst and Reactants prep_reactants->load_reactor reaction Run Reaction (Temp, Pressure, Time) load_reactor->reaction cool_filter Cool and Filter (Separate Catalyst) reaction->cool_filter product_analysis Analyze Product (GC, HPLC) cool_filter->product_analysis deactivated_catalyst Deactivated Catalyst cool_filter->deactivated_catalyst Recovered Catalyst end_synthesis End product_analysis->end_synthesis fresh_catalyst Fresh Catalyst used_in_reaction Use in Synthesis fresh_catalyst->used_in_reaction used_in_reaction->deactivated_catalyst regeneration Regeneration (Calcination/Reduction) deactivated_catalyst->regeneration regenerated_catalyst Regenerated Catalyst regeneration->regenerated_catalyst reuse Reuse in Synthesis regenerated_catalyst->reuse reuse->deactivated_catalyst Re-deactivation

Caption: Experimental workflow for this compound synthesis and the catalyst deactivation/regeneration cycle.

G cluster_troubleshooting Troubleshooting Logic for Catalyst Deactivation cluster_solutions Solutions start Decreased Catalyst Performance check_rate Deactivation Rate? start->check_rate rapid Rapid (1-2 cycles) check_rate->rapid Fast gradual Gradual (>3 cycles) check_rate->gradual Slow poisoning Likely Poisoning rapid->poisoning check_temp High Reaction Temp? gradual->check_temp sol_poison Purify Feedstock & Regenerate by Washing/Calcination poisoning->sol_poison coking_sintering Likely Coking or Sintering sintering Probable Sintering check_temp->sintering Yes coking Probable Coking check_temp->coking No sol_sinter Optimize Temperature & Use More Stable Catalyst sintering->sol_sinter sol_coke Regenerate by Calcination coking->sol_coke

Caption: A logical workflow for troubleshooting common causes of catalyst deactivation.

G cluster_pathways Catalyst Deactivation Pathways cluster_coking Coking cluster_poisoning Poisoning cluster_sintering Sintering ActiveCatalyst Active Catalyst Site Coke Coke Deposition ActiveCatalyst->Coke High Temp & Organic Precursors Poison Poison Molecule (e.g., S, CO) ActiveCatalyst->Poison Feedstock Impurities SmallParticles Small Metal Particles BlockedSite Blocked Active Site Coke->BlockedSite PoisonedSite Poisoned Active Site Poison->PoisonedSite LargeParticle Large Metal Particle SmallParticles->LargeParticle High Temperature

Caption: Signaling pathways illustrating the main mechanisms of catalyst deactivation.

References

common problems when reproducing published benzimidazole synthesis methods

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and solutions for common problems encountered when reproducing published benzimidazole synthesis methods.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of benzimidazoles, offering potential causes and recommended solutions in a question-and-answer format.

Problem 1: Low or No Product Yield

Question: I am following a published procedure for benzimidazole synthesis, but I am getting a very low yield or no product at all. What could be the issue?

Answer:

Low or no yield in benzimidazole synthesis can be attributed to several factors, ranging from the quality of starting materials to the reaction conditions. Here are some common causes and troubleshooting steps:

  • Purity of Starting Materials: Impurities in the o-phenylenediamine or the aldehyde/carboxylic acid can significantly hinder the reaction. o-Phenylenediamine is particularly susceptible to oxidation, which can lead to the formation of colored impurities and reduce the amount of starting material available for the desired reaction.[1]

    • Solution: Ensure the purity of your starting materials. If necessary, purify them before use. For instance, o-phenylenediamine can be purified by recrystallization or sublimation. Using o-phenylenediamine dihydrochloride can sometimes reduce colored impurities.[2]

  • Suboptimal Reaction Conditions: Temperature, reaction time, and solvent play a crucial role in the successful synthesis of benzimidazoles.

    • Solution:

      • Temperature: Ensure the reaction is conducted at the optimal temperature specified in the protocol. Some reactions require heating to proceed at a reasonable rate, while excessive heat can lead to the decomposition of reactants or products.[1] For the Phillips-Ladenburg reaction with aromatic acids, temperatures above 180°C in a sealed vessel may be necessary.[3]

      • Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. Incomplete reactions are a common cause of low yields.

      • Solvent: The choice of solvent can significantly impact reaction rates and yields. Experiment with different solvents if the prescribed one is not effective.

  • Inefficient Catalyst: If your synthesis involves a catalyst, its activity is paramount.

    • Solution: Ensure the catalyst is active and used in the correct amount. If you suspect the catalyst is old or deactivated, use a fresh batch. A variety of catalysts can be used, including acids (e.g., p-TsOH, HCl), metal catalysts, and nanoparticles.[1][4][5]

  • Inert Atmosphere: The oxidation of o-phenylenediamine can be a significant issue.

    • Solution: Running the reaction under an inert atmosphere, such as nitrogen or argon, can prevent the oxidation of the starting material and improve the yield.[1]

Problem 2: Formation of Multiple Products/Side Products

Question: My reaction is producing multiple spots on the TLC plate, indicating the formation of side products. How can I improve the selectivity of my reaction?

Answer:

The formation of multiple products is a common challenge, especially when using aldehydes as reactants. Here are the most frequent side products and how to minimize their formation:

  • 1,2-Disubstituted Benzimidazoles: A common side product is the 1,2-disubstituted benzimidazole, which forms from the reaction of two molecules of the aldehyde with one molecule of o-phenylenediamine.[1]

    • Solution:

      • Control Stoichiometry: To favor the formation of the desired 2-substituted benzimidazole, use a 1:1 molar ratio of o-phenylenediamine to the aldehyde.[1] Conversely, to selectively synthesize the 1,2-disubstituted product, a 1:2 ratio of the diamine to aldehyde can be used.[6]

      • Catalyst Selection: Certain catalysts can influence selectivity. For example, Er(OTf)₃ has been shown to selectively produce 1,2-disubstituted benzimidazoles.[6]

  • N-Alkylation: N-alkylation of the benzimidazole ring can occur if alkylating agents are present.[1]

    • Solution: Ensure that your starting materials and solvents are free from any potential alkylating agents.

  • Incomplete Cyclization: The intermediate Schiff base may be stable under the reaction conditions and not fully cyclize to the benzimidazole.

    • Solution: Ensure the reaction conditions (e.g., temperature, catalyst) are sufficient to drive the cyclization to completion. Monitoring by TLC is crucial to track the disappearance of the intermediate.

Problem 3: Difficulty in Product Purification

Question: I am struggling to purify my benzimidazole product. What are the best methods to remove impurities?

Answer:

Purification can be challenging due to the similar polarity of the desired product and byproducts or the presence of colored impurities.

  • Similar Polarity Issues:

    • Solution: Column chromatography is a common purification method. You may need to screen various solvent systems to achieve good separation. Recrystallization from a suitable solvent is also a powerful purification technique.[1]

  • Colored Impurities: The product being a dark oil or solid is often due to oxidation products of o-phenylenediamine.[1]

    • Solution:

      • Activated Carbon Treatment: Dissolving the crude product in a suitable solvent and treating it with activated carbon can effectively remove colored impurities.[1]

      • Potassium Permanganate Treatment: For discolored crystallized benzimidazole, dissolving it in boiling water and adding a potassium permanganate solution until the liquid is opaque, followed by clarification with sodium bisulfite, can yield a pure white product.[7]

  • Acid-Base Extraction: Benzimidazoles are basic compounds.

    • Solution: This property can be exploited for purification. Dissolve the crude product in an organic solvent and extract it with an acidic aqueous solution. The benzimidazole will move to the aqueous layer, leaving non-basic impurities in the organic layer. Then, neutralize the aqueous layer to precipitate the purified benzimidazole.[1]

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing benzimidazoles?

A1: The two most common and foundational methods are:

  • Phillips-Ladenburg Reaction: This involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivatives (like esters or anhydrides) under acidic conditions, often with heating.[1][8]

  • Weidenhagen Reaction: This method uses the condensation of an o-phenylenediamine with an aldehyde. This reaction typically requires an oxidative step to form the benzimidazole ring from a Schiff base intermediate.[1][8]

Modern approaches often employ microwave or ultrasound assistance to improve reaction times and yields.[1]

Q2: How can I monitor the progress of my benzimidazole synthesis reaction?

A2: The most common method for monitoring the reaction progress is Thin Layer Chromatography (TLC) .[1] By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the disappearance of the reactants and the appearance of the product spot.

Q3: My final product is a dark-colored oil instead of a solid. What should I do?

A3: A dark color often indicates the presence of oxidized impurities from the o-phenylenediamine starting material.[1] If the product is an oil, purification by column chromatography is the most common method.[1] You may need to test several solvent systems to find one that provides good separation. Treating a solution of the crude product with activated carbon before chromatography can also help remove the color.[1]

Q4: Can I use microwave irradiation for benzimidazole synthesis?

A4: Yes, microwave-assisted synthesis is a well-established method for preparing benzimidazoles. It often leads to significantly shorter reaction times and improved yields compared to conventional heating methods.[2]

Data Presentation

The following tables summarize quantitative data for different benzimidazole synthesis methods, allowing for easy comparison of reaction conditions and outcomes.

Table 1: Synthesis of 2-Substituted Benzimidazoles from o-Phenylenediamine and Aldehydes

AldehydeCatalystSolventTemperature (°C)TimeYield (%)Reference
Benzaldehydep-TsOHDMF802-3 h85[4]
4-Chlorobenzaldehydep-TsOHDMF802-3 h82[4]
4-MethylbenzaldehydeAu/TiO₂CHCl₃252 h60[9]
BenzaldehydeEr(OTf)₃ (10 mol%)Water802 min92 (1,2-disubstituted)[6]
BenzaldehydeNoneWater1 °C5 min92 (2-substituted)[6]
3,4,5-TrimethoxybenzaldehydeLaCl₃AcetonitrileReflux2-4 h85-95[8]
Various aromatic aldehydesH₂O₂/HClAcetonitrileRoom Temp15-40 min88-96[2]

Table 2: Synthesis of 2-Substituted Benzimidazoles from o-Phenylenediamine and Carboxylic Acids (Phillips-Ladenburg Reaction)

Carboxylic AcidCatalyst/ConditionsTemperature (°C)TimeYield (%)Reference
Formic AcidNone1002 h83-85[7]
Acetic AcidNoneReflux-68[7]
Benzoic Acidp-TsOHTolueneReflux2-3 h75
Salicylic Acidp-TsOHTolueneReflux2-3 h78
Benzoic AcidHigh-Temp Water4004 h~90[10]
4-Aminobenzoic Acido-Phosphoric Acid2002 h70[8]
Various aromatic acidsNH₄ClEtOH80-90-72-90

Experimental Protocols

1. General Procedure for the Synthesis of 2-Substituted Benzimidazoles from o-Phenylenediamine and an Aldehyde [1][4]

  • In a round-bottom flask, dissolve o-phenylenediamine (1.0 eq) in a suitable solvent (e.g., DMF, ethanol).

  • Add the aldehyde (1.0 eq) and a catalyst (e.g., p-toluenesulfonic acid, 10 mol%).

  • Heat the reaction mixture at the desired temperature (e.g., 80°C) and stir for the required time (e.g., 2-3 hours).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into a beaker containing ice-cold water and a base (e.g., Na₂CO₃ solution) to precipitate the product.

  • Collect the solid product by vacuum filtration.

  • Wash the solid with cold water and dry it.

  • Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol/water).

2. General Procedure for the Phillips-Ladenburg Synthesis of 2-Substituted Benzimidazoles from o-Phenylenediamine and a Carboxylic Acid [1][7]

  • In a round-bottom flask, place o-phenylenediamine (1.0 eq) and the carboxylic acid (1.0-1.5 eq).

  • If no strong acid like formic acid is used, add a catalytic amount of a strong acid such as polyphosphoric acid (PPA) or p-toluenesulfonic acid (p-TsOH).

  • Heat the mixture at the appropriate temperature (e.g., 100°C or reflux) for several hours (typically 2-6 hours).

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Carefully pour the mixture into a beaker of crushed ice and neutralize it with a base solution (e.g., 10% NaOH) until it is just alkaline to litmus paper.

  • Collect the precipitated crude product by vacuum filtration.

  • Wash the precipitate with cold water.

  • Purify the product by recrystallization from a suitable solvent (e.g., boiling water).

Mandatory Visualization

experimental_workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Work-up & Purification cluster_analysis 4. Analysis reactants Select Reactants: o-phenylenediamine + Aldehyde/Carboxylic Acid reagents Prepare Reagents & Solvents setup Combine Reactants + Catalyst in Solvent reagents->setup conditions Set Reaction Conditions (Temp, Time, Atmosphere) setup->conditions monitor Monitor Progress (TLC) conditions->monitor quench Quench Reaction & Extract/Filter Product monitor->quench purify Purify Crude Product (Recrystallization/ Chromatography) quench->purify analyze Analyze Product (NMR, MS, m.p.) purify->analyze

Caption: General experimental workflow for benzimidazole synthesis.

troubleshooting_flowchart start Start: Benzimidazole Synthesis problem Problem Encountered? start->problem low_yield Low/No Yield problem->low_yield Yes side_products Side Products problem->side_products Yes purification_issue Purification Difficulty problem->purification_issue Yes end Successful Synthesis problem->end No solution_yield Check Starting Material Purity Optimize Reaction Conditions (Temp, Time, Solvent) Verify Catalyst Activity Use Inert Atmosphere low_yield->solution_yield solution_side Control Stoichiometry (1:1) Select Appropriate Catalyst Ensure Complete Cyclization side_products->solution_side solution_purify Column Chromatography Recrystallization Activated Carbon Treatment Acid-Base Extraction purification_issue->solution_purify solution_yield->end solution_side->end solution_purify->end

Caption: Troubleshooting flowchart for common benzimidazole synthesis problems.

References

Technical Support Center: Optimizing Selective 2-Substituted Benzimidazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the selective synthesis of 2-substituted benzimidazoles. The following sections offer detailed experimental protocols, data-driven recommendations for solvent and catalyst selection, and solutions to common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing 2-substituted benzimidazoles?

A1: The most prevalent methods involve the condensation of an o-phenylenediamine with either a carboxylic acid (or its derivatives) or an aldehyde.[1][2] The reaction with aldehydes is often preferred due to its atom economy and the wide availability of starting materials.[3] Modern approaches frequently employ catalysts to enhance reaction rates and yields under milder conditions, aligning with green chemistry principles.[1][2]

Q2: How do I choose the optimal solvent for my reaction?

A2: Solvent selection significantly impacts reaction kinetics, product solubility, and ease of workup.[3] Polar protic solvents like ethanol and methanol are often excellent choices, leading to high yields.[4][5] For instance, in one study, ethanol was found to be a superior solvent compared to acetonitrile, THF, dioxane, and others for the synthesis of 2-substituted benzimidazoles using an MgO@DFNS catalyst.[4] A solvent screen is highly recommended as the first step in optimizing your reaction conditions.

Q3: What type of catalyst is best for selective 2-substituted benzimidazole synthesis?

A3: Catalyst choice depends on the specific substrates and desired reaction conditions. A wide range of catalysts have been successfully employed, including:

  • Lewis acids: Sc(OTf)₃, FeCl₃/Al₂O₃, and ZrCl₄ are effective.[4][6][7]

  • Brønsted acids: p-Toluenesulfonic acid (p-TsOH) is a common and inexpensive option.[8]

  • Heterogeneous catalysts: Engineered catalysts like MgO supported on dendritic fibrous nanosilica (MgO@DFNS) and various nanoparticles (e.g., TiO₂, nano-Fe₂O₃) offer the advantage of easy recovery and reusability.[4][9][10]

  • Green catalysts: Fruit juices and other natural extracts have been explored as environmentally benign options.[11]

For reactions involving electron-rich aldehydes, Er(OTf)₃ has been shown to selectively yield 1,2-disubstituted benzimidazoles, while for other aldehydes, it can selectively produce 2-substituted benzimidazoles in water at low temperatures.[7]

Q4: I am observing significant byproduct formation. How can I improve the selectivity?

A4: The formation of byproducts, such as 1,2-disubstituted benzimidazoles, can be a challenge, especially when using aldehydes. To enhance selectivity for the 2-substituted product, consider the following:

  • Catalyst Choice: The catalyst plays a crucial role in directing the reaction pathway.[1]

  • Reaction Conditions: Adjusting the temperature and reaction time can favor the desired product.

  • Solvent: The polarity of the solvent can influence the reaction's selectivity.[4]

  • Reactant Stoichiometry: Using a slight excess of the o-phenylenediamine may help to minimize the formation of the 1,2-disubstituted product.

Troubleshooting Guide

Issue Possible Causes Troubleshooting Steps
Low Reaction Yield 1. Suboptimal catalyst or solvent. 2. Inappropriate reaction temperature or time. 3. Impure starting materials.1. Screen a variety of catalysts and solvents (see tables below for guidance).[4][5] 2. Optimize the reaction temperature and monitor the reaction progress over time using TLC. 3. Ensure the purity of the o-phenylenediamine and the aldehyde or carboxylic acid.
Formation of Colored Impurities 1. Oxidation of o-phenylenediamine. 2. Side reactions promoted by harsh conditions.1. Use high-purity o-phenylenediamine or its dihydrochloride salt, which can reduce colored impurities.[12] 2. Employ milder reaction conditions (lower temperature, shorter reaction time). 3. Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon).
Difficult Product Purification 1. Co-elution of product and byproducts. 2. Difficulty in separating the product from a homogeneous catalyst.1. Adjust the mobile phase polarity in your column chromatography. Recrystallization may also be an effective purification method. 2. Switch to a heterogeneous catalyst that can be easily filtered off after the reaction.[4][9]
Poor Selectivity (Mixture of 2-substituted and 1,2-disubstituted products) 1. Reaction conditions favoring further substitution. 2. Electronic properties of the aldehyde.1. Carefully select a catalyst known for high selectivity.[7] 2. Adjust the molar ratio of the reactants. 3. Optimize the reaction temperature; lower temperatures often favor higher selectivity.

Data on Solvent and Catalyst Optimization

Table 1: Effect of Solvent on the Synthesis of 2-Phenyl-1H-benzo[d]imidazole using MgO@DFNS Catalyst [4]

EntrySolvent (10 mL)Time (h)Conversion/Selectivity (%)Yield (%)
1Neat3100/4535
2Acetonitrile397/8587
3THF397/8890
41,4-Dioxane385/8280
5Chloroform385/8078
6Ethanol3100/9095
7Methanol395/8588
8DMF375/7065
9Ethyl Acetate380/7572

Reaction conditions: o-phenylenediamine (1 mmol), aldehyde (1.2 mmol), MgO@DFNS catalyst (5 wt%).

Table 2: Comparison of Different Catalysts for the Synthesis of 2-Substituted Benzimidazoles

CatalystSolventTemperatureTimeYield (%)Reference
MgO@DFNSEthanolRoom Temp.3 h95[4]
FeCl₃/Al₂O₃DMFRoom Temp.VariesGood[6]
Cobalt (II) acetylacetoneMethanolNot specifiedNot specified97[5]
p-TsOHTolueneReflux2-3 hHigh[8]
AlumEthanol80°CVaries30-95[13]
H₂O₂/TiO₂ P25Solvent-freeNot specifiedVariesExcellent[9]

Experimental Protocols

Protocol 1: Synthesis of 2-Phenyl-1H-benzo[d]imidazole using MgO@DFNS Catalyst [4]

  • In a round-bottom flask, combine o-phenylenediamine (1 mmol), benzaldehyde (1.2 mmol), and 5 wt% of the MgO@DFNS catalyst in 10 mL of ethanol.

  • Stir the mixture at room temperature for 3 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to recover the heterogeneous catalyst. The catalyst can be washed, dried at 80°C, and reused.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from an appropriate solvent or by column chromatography on silica gel.

Protocol 2: Synthesis of 2-Substituted Benzimidazoles using FeCl₃/Al₂O₃ Catalyst [6]

  • Dissolve o-phenylenediamine (1 mmol) and the aromatic aldehyde (1 mmol) in 2 mL of DMF in a flask.

  • Add the FeCl₃/Al₂O₃ catalyst (160 mg, 0.1 mmol based on FeCl₃).

  • Stir the mixture at 25°C for the specified time as determined by TLC monitoring.

  • After the reaction is complete, pour the mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the product by column chromatography.

Visual Guides

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis A Select Reactants: o-phenylenediamine + Aldehyde/Carboxylic Acid B Prepare Reagents & Solvents C Combine Reactants + Catalyst in Solvent B->C D Set Reaction Conditions (Temp, Time, Atmosphere) C->D E Monitor Progress (TLC/LC-MS) D->E F Quench Reaction & Extract Product E->F G Purify Crude Product (Recrystallization/ Chromatography) F->G H Analyze Product (NMR, MS, m.p.) G->H

Caption: General experimental workflow for 2-substituted benzimidazole synthesis.

logical_relationships cluster_inputs Reaction Inputs cluster_outputs Reaction Outcomes Reactants o-phenylenediamine Aldehyde Yield Product Yield Reactants->Yield Selectivity Selectivity (2-substituted vs. 1,2-disubstituted) Reactants->Selectivity Catalyst Catalyst (Lewis/Brønsted Acid, Heterogeneous) Catalyst->Yield Catalyst->Selectivity Solvent Solvent (e.g., Ethanol, DMF) Solvent->Yield Purity Product Purity Solvent->Purity Conditions Conditions (Temperature, Time) Conditions->Yield Conditions->Selectivity

References

Validation & Comparative

A Comparative Guide to the Biological Activity of 2-Methylbenzimidazole and Its 2-Substituted Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds. Among these, 2-methylbenzimidazole serves as a fundamental building block. The introduction of various substituents at the 2-position of the benzimidazole ring has been a widely explored strategy to modulate and enhance its biological activities. This guide provides an objective comparison of the biological performance of this compound versus its 2-substituted derivatives, supported by experimental data, to inform further research and drug development endeavors.

Comparative Biological Activity: A Quantitative Overview

The substitution at the 2-position of the benzimidazole core has been shown to significantly influence its anticancer, antimicrobial, and antifungal properties. While this compound itself exhibits modest biological activity, its 2-substituted analogs have demonstrated markedly enhanced potency.

Anticancer Activity

2-Substituted benzimidazoles have emerged as a promising class of anticancer agents, with various derivatives exhibiting potent cytotoxicity against a range of cancer cell lines. In contrast, comprehensive data on the specific anticancer activity of the parent this compound against these cell lines is limited in publicly available literature, with general cytotoxicity often reported.

Table 1: Comparison of Anticancer Activity (IC50 values in µM)

Compound/DrugDerivative TypeA549 (Lung)DLD-1 (Colon)L929 (Fibrosarcoma)Reference
This compound Parent CompoundData not availableData not availableData not available
Compound 2a2-methyl-3-(3-chlorobenzyl)benzimidazole111.70185.30167.30[1]
CisplatinStandard Drug---[1]

Note: The cytotoxicity of this compound has been reported with an LC50 value of 0.42 µg/ml in a brine shrimp lethality assay, which is a general measure of toxicity and not directly comparable to IC50 values against specific cancer cell lines.

Antimicrobial and Antifungal Activity

The introduction of diverse substituents at the 2-position has led to the development of benzimidazole derivatives with significant antibacterial and antifungal activities, often surpassing that of the parent this compound.

Table 2: Comparison of Antimicrobial and Antifungal Activity (MIC values in µg/mL)

CompoundDerivative TypeEscherichia coliStaphylococcus aureusCandida albicansReference
This compound Parent Compound>500>500>500[2]
Compound P2This compound derivative125250125[2]
Compound P7This compound derivative125>500>500[2]
Compound P8This compound derivative250125250[2]
Compound P9This compound derivative>500>500125[2]
Compound P10This compound derivative125>500>500[2]
Compound P12This compound derivative>500125>500[2]
AmpicillinStandard Antibiotic250250-[2]
GriseofulvinStandard Antifungal--500[2]

Note: One study reported this compound to have weak antimicrobial activity with a 7-8 mm zone of inhibition, which is consistent with the high MIC values.

Mechanisms of Action: The Impact of 2-Substitution

The diverse biological activities of 2-substituted benzimidazoles stem from their ability to interact with various biological targets. The nature of the substituent at the 2-position plays a crucial role in determining the primary mechanism of action.

Anticancer Mechanisms

2-Substituted benzimidazole derivatives exert their anticancer effects through multiple pathways:

  • Tubulin Polymerization Inhibition : A primary mechanism for many anticancer benzimidazoles is the inhibition of microtubule polymerization by binding to the colchicine binding site on β-tubulin. This disruption of the cytoskeleton leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[1]

  • Kinase Inhibition : Many derivatives act as inhibitors of various protein kinases that are crucial for cancer cell signaling and proliferation, such as EGFR, VEGFR, and other receptor tyrosine kinases.[3]

  • Topoisomerase Inhibition : Some compounds can intercalate with DNA and inhibit topoisomerase enzymes, which are essential for DNA replication and repair.[4]

  • Epigenetic Modulation : Emerging research indicates that certain benzimidazole derivatives can act as inhibitors of histone deacetylases (HDACs), leading to changes in gene expression that can induce apoptosis and inhibit tumor growth.[5]

anticancer_pathways cluster_0 2-Substituted Benzimidazole Derivatives cluster_1 Cellular Targets cluster_2 Cellular Effects Derivative 2-Substituted Benzimidazole Tubulin β-Tubulin Derivative->Tubulin Kinases Protein Kinases (EGFR, VEGFR) Derivative->Kinases Topo Topoisomerase Derivative->Topo HDAC HDAC Derivative->HDAC Microtubule Microtubule Disruption Tubulin->Microtubule Signaling Inhibition of Signaling Pathways Kinases->Signaling DNA_Damage DNA Damage Topo->DNA_Damage Gene_Expression Altered Gene Expression HDAC->Gene_Expression CellCycle G2/M Phase Arrest Microtubule->CellCycle Apoptosis Apoptosis Signaling->Apoptosis DNA_Damage->Apoptosis Gene_Expression->Apoptosis CellCycle->Apoptosis

Caption: Anticancer mechanisms of 2-substituted benzimidazoles.

Antimicrobial and Antifungal Mechanisms

The antimicrobial and antifungal actions of 2-substituted benzimidazoles are also multifaceted:

  • Inhibition of DNA Gyrase : Some derivatives have been shown to inhibit bacterial DNA gyrase, an enzyme essential for DNA replication, leading to bacterial cell death.[6]

  • Disruption of Cell Wall/Membrane Synthesis : Certain compounds interfere with the synthesis of essential components of the microbial cell wall or membrane, compromising their integrity.[7]

  • Inhibition of Ergosterol Biosynthesis : In fungi, a key mechanism is the inhibition of 14α-demethylase, an enzyme involved in the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[7][8]

Experimental Protocols

To facilitate the evaluation and comparison of novel 2-substituted benzimidazole derivatives, detailed protocols for key biological assays are provided below.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Human cancer cell lines (e.g., A549, DLD-1)

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Test compounds (dissolved in DMSO)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After incubation, remove the medium and add 100 µL of fresh medium and 20 µL of MTT solution to each well. Incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of compound that inhibits cell growth by 50%) can be determined by plotting a dose-response curve.

mtt_workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate_24h Incubate 24h seed_cells->incubate_24h treat_compounds Treat with test compounds incubate_24h->treat_compounds incubate_48_72h Incubate 48-72h treat_compounds->incubate_48_72h add_mtt Add MTT solution incubate_48_72h->add_mtt incubate_4h Incubate 4h add_mtt->incubate_4h dissolve_formazan Dissolve formazan with DMSO incubate_4h->dissolve_formazan read_absorbance Read absorbance at 570 nm dissolve_formazan->read_absorbance analyze_data Calculate IC50 values read_absorbance->analyze_data end End analyze_data->end

Caption: Workflow for the MTT cytotoxicity assay.

Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against bacteria and fungi.

Materials:

  • Bacterial or fungal strains (e.g., E. coli, S. aureus, C. albicans)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Sterile 96-well microtiter plates

  • Test compounds (dissolved in a suitable solvent like DMSO)

  • Standard antimicrobial agents (positive controls)

Procedure:

  • Prepare Compound Dilutions: In a 96-well plate, prepare two-fold serial dilutions of the test compounds in the broth medium. The final volume in each well should be 100 µL. Include a growth control well (broth only) and a sterility control well (broth with the highest concentration of solvent).

  • Prepare Inoculum: Prepare a standardized inoculum of the microorganism equivalent to a 0.5 McFarland standard. Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Inoculation: Add 100 µL of the standardized inoculum to each well (except the sterility control), bringing the final volume to 200 µL.

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours for bacteria or 24-48 hours for fungi.

  • Determine MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

mic_workflow start Start prepare_dilutions Prepare serial dilutions of compounds start->prepare_dilutions prepare_inoculum Prepare standardized inoculum prepare_dilutions->prepare_inoculum inoculate_plate Inoculate 96-well plate prepare_inoculum->inoculate_plate incubate Incubate plate inoculate_plate->incubate read_mic Determine MIC (lowest concentration with no visible growth) incubate->read_mic end End read_mic->end

Caption: Workflow for the broth microdilution MIC assay.

Conclusion

The evidence strongly indicates that the derivatization of the 2-position of the benzimidazole scaffold is a highly effective strategy for the development of potent therapeutic agents. While this compound provides a crucial starting point, its 2-substituted derivatives consistently demonstrate superior anticancer, antimicrobial, and antifungal activities. The versatility of the benzimidazole core allows for the introduction of a wide array of functional groups at the 2-position, enabling the fine-tuning of biological activity and the exploration of diverse mechanisms of action. This comparative guide highlights the significant potential of 2-substituted benzimidazoles and provides a framework for the continued design and evaluation of novel, more effective therapeutic candidates. Further research to obtain more direct comparative quantitative data for this compound against a broader range of cancer cell lines and microbial strains would be invaluable for establishing a more definitive baseline for future structure-activity relationship studies.

References

A Comparative Analysis of the Anticancer Potential of Novel Benzimidazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The benzimidazole scaffold continues to be a cornerstone in the development of novel anticancer agents due to its structural similarity to endogenous purines, allowing for diverse interactions with biological targets.[1] Recent research has yielded a plethora of benzimidazole derivatives with potent and selective anticancer activities. This guide provides a comparative overview of recently developed benzimidazole compounds, detailing their cytotoxic effects, underlying mechanisms of action, and the experimental protocols used for their evaluation.

Data Presentation: Comparative Anticancer Activity

The in vitro anticancer activity of novel benzimidazole derivatives is summarized below. The half-maximal inhibitory concentration (IC50) values represent the concentration of the compound required to inhibit the growth of cancer cells by 50% and are a key metric for comparing cytotoxic potency.

Compound IDCancer Cell LineIC50 (µM)Reference DrugReference Drug IC50 (µM)Source
Benzimidazole-Triazole Hybrids
5aHepG-2 (Liver)3.87 - 8.34Doxorubicin4.17 - 5.57[2]
HCT-116 (Colon)3.87 - 8.34Doxorubicin4.17 - 5.57[2]
MCF-7 (Breast)3.87 - 8.34Doxorubicin4.17 - 5.57[2]
HeLa (Cervical)3.87 - 8.34Doxorubicin4.17 - 5.57[2]
5gHeLa (Cervical)8.70Doxorubicin4.17 - 5.57[2]
MCF-7 (Breast)9.39Doxorubicin4.17 - 5.57[2]
6fHCT-116 (Colon)11.72Doxorubicin4.17 - 5.57[2]
Benzimidazole-Oxadiazole Derivatives
4rPANC-1 (Pancreatic)5.5Cisplatin-[3]
A549 (Lung)0.3Cisplatin-[3]
MCF-7 (Breast)0.5Cisplatin-[3]
4sPANC-1 (Pancreatic)6.7Cisplatin-[3]
A549 (Lung)1.6Cisplatin-[3]
MCF-7 (Breast)1.2Cisplatin-[3]
5-Methoxy-6-substituted-1H-benzimidazole Derivatives
4wA549 (Lung)1.55 ± 0.18BKM1209.75 ± 1.25[4]
Benzimidazole Derivatives with Sulfonamide Moiety
10MGC-803 (Gastric)1.02 - 5.405-FU6.82 - 18.42[5]
PC-3 (Prostate)1.02 - 5.405-FU6.82 - 18.42[5]
MCF-7 (Breast)1.02 - 5.405-FU6.82 - 18.42[5]
Fluoro Aryl Benzimidazole Derivative
1HOS (Osteosarcoma)1.8Roscovitine24.3[5]
G361 (Melanoma)2.0Roscovitine22.4[5]
MCF-7 (Breast)2.8Roscovitine42[5]
K-562 (Leukemia)7.8Roscovitine11[5]

Experimental Protocols

Detailed methodologies for the key experiments cited in the evaluation of these novel benzimidazole compounds are provided below.

Cell Viability Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.[6]

  • Compound Treatment: Treat the cells with various concentrations of the benzimidazole compounds and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Following treatment, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent, such as DMSO or a solution of 10% SDS in 0.01 M HCl, to dissolve the formazan crystals.[6]

  • Absorbance Measurement: Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The absorbance values are directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using a non-linear regression curve fit.[6]

Apoptosis Analysis (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay is used to differentiate between healthy, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment and Harvesting: Treat cancer cells with the benzimidazole compounds for the desired duration. Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

  • Cell Washing: Wash the cells with cold phosphate-buffered saline (PBS).

  • Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.[7]

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.[7]

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Healthy cells are negative for both Annexin V and PI. Early apoptotic cells are Annexin V positive and PI negative. Late apoptotic and necrotic cells are positive for both Annexin V and PI.

Cell Cycle Analysis (Propidium Iodide Staining)

This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Protocol:

  • Cell Treatment and Harvesting: Treat cells with the benzimidazole compounds and harvest as described for the apoptosis assay.

  • Fixation: Fix the cells in ice-cold 70% ethanol to permeabilize the cell membranes.

  • Staining: Wash the fixed cells with PBS and then resuspend them in a staining solution containing Propidium Iodide (PI) and RNase A. RNase A is included to ensure that only DNA is stained by PI.

  • Incubation: Incubate the cells at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA in each cell, allowing for the quantification of cells in each phase of the cell cycle.

In Vitro PI3K Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of the PI3K (Phosphoinositide 3-kinase) enzyme.

Protocol:

  • Reagent Preparation: Prepare serial dilutions of the benzimidazole inhibitor in DMSO and then dilute in the kinase assay buffer.

  • Assay Plate Setup: Add the diluted inhibitor or a DMSO control to the wells of a 384-well plate. Add the PI3K enzyme solution to each well.

  • Kinase Reaction: Initiate the reaction by adding a mixture of the lipid substrate (e.g., PIP2) and ATP. Incubate the plate at room temperature for a specified time (e.g., 60 minutes).[6]

  • Detection: Stop the reaction and detect the amount of product (PIP3) formed. This can be done using various methods, such as a TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) based assay where a labeled PIP3-binding protein is used.[6]

  • Data Analysis: The signal is inversely proportional to the kinase activity. Calculate the percentage of inhibition relative to the control and determine the IC50 value for the inhibitor.

Mandatory Visualizations

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, created using the DOT language, illustrate key signaling pathways targeted by novel benzimidazole compounds and a typical experimental workflow for their evaluation.

experimental_workflow cluster_synthesis Compound Synthesis cluster_invitro In Vitro Evaluation cluster_mechanistic Mechanistic Studies cluster_invivo In Vivo Studies (Optional) synthesis Synthesis of Novel Benzimidazole Derivatives cell_culture Cancer Cell Lines (e.g., MCF-7, A549, HCT-116) synthesis->cell_culture mtt MTT Assay (Cell Viability, IC50) cell_culture->mtt apoptosis Apoptosis Assay (Annexin V/PI) cell_culture->apoptosis cell_cycle Cell Cycle Analysis (Propidium Iodide) cell_culture->cell_cycle kinase_assay Kinase Inhibition Assay (e.g., PI3K) cell_culture->kinase_assay western_blot Western Blot (Protein Expression) mtt->western_blot apoptosis->western_blot cell_cycle->western_blot pathway_analysis Signaling Pathway Analysis kinase_assay->pathway_analysis animal_model Xenograft Animal Model western_blot->animal_model pathway_analysis->animal_model efficacy Tumor Growth Inhibition animal_model->efficacy

Caption: Experimental workflow for anticancer drug discovery.

PI3K_AKT_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) GF->RTK PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 PIP2->PIP3 AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates Apoptosis Inhibition of Apoptosis AKT->Apoptosis Proliferation Cell Proliferation & Survival mTOR->Proliferation Benzimidazole Novel Benzimidazole Derivative (e.g., DHW-221) Benzimidazole->PI3K Inhibits Benzimidazole->mTOR Inhibits

Caption: PI3K/AKT/mTOR signaling pathway and inhibition points.

References

A Comparative Guide to the Structure-Activity Relationship (SAR) of 2-Methylbenzimidazole Analogs

Author: BenchChem Technical Support Team. Date: December 2025

The benzimidazole scaffold, particularly 2-substituted derivatives, is a cornerstone in medicinal chemistry due to its presence in various pharmacologically active compounds.[1][2][] The structural similarity of the benzimidazole nucleus to natural purines allows it to interact with a wide range of biological targets, leading to diverse therapeutic effects such as antimicrobial, antiviral, anti-inflammatory, analgesic, and anticancer activities.[1][2][][4] This guide provides a comparative analysis of the structure-activity relationships (SAR) of 2-methylbenzimidazole analogs, focusing on how specific structural modifications influence their biological efficacy. Experimental data is presented to support these relationships, offering insights for researchers and drug development professionals.

Antioxidant and Cytotoxic Activities

The antioxidant and cytotoxic potential of this compound derivatives has been a subject of significant investigation. Modifications at the 1 and 2 positions of the benzimidazole ring can profoundly impact these activities.

A study by Poddar et al. synthesized and compared 2-methyl-1H-benzimidazole (Compound 1) and 1H-benzimidazol-2-ylmethanol (Compound 2).[5] Their findings revealed that the substitution at the 2-position is critical for both antioxidant and cytotoxic effects. 2-methyl-1H-benzimidazole demonstrated moderate antioxidant activity and notable cytotoxic activity, whereas the introduction of a hydroxymethyl group at the same position in 1H-benzimidazol-2-ylmethanol resulted in a significant decrease in both activities.[5] This suggests that the methyl group at the 2-position is favorable for these biological properties.

CompoundStructureAntioxidant Activity (IC50, µg/mL)Cytotoxic Activity (LC50, µg/mL)
2-methyl-1H-benzimidazole 2-Methyl group144.84[5]0.42[5]
1H-benzimidazol-2-ylmethanol 2-Hydroxymethyl group400.42[5]-
Vincristine Sulphate (Standard) --0.544[5]
Anti-inflammatory Activity

The anti-inflammatory properties of benzimidazole derivatives are well-documented.[4][6] SAR studies indicate that substitutions at various positions on the benzimidazole ring can modulate the inhibition of key inflammatory mediators like cyclooxygenase (COX) and 5-lipoxygenase (5-LOX).

For instance, studies on 2-phenyl-substituted benzimidazoles have shown that an unsubstituted phenyl ring at the 2-position is preferred for COX-1, COX-2, and 5-LOX inhibition.[6] The presence of an amine group at the R¹ position of the phenyl ring enhances the inhibition of all three enzymes.[6] Furthermore, lipophilic groups at the R⁵ position of the phenyl ring favor COX-1 inhibition, while hydrophilic groups enhance COX-2 inhibition.[6]

Another study highlighted that compounds with electron-withdrawing nitro groups at the 6-position of the benzimidazole ring were more active as anti-inflammatory agents, whereas those with electron-donating groups had lesser potency.[1]

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Inhibition

Certain 2-substituted benzimidazole analogs have been investigated as inhibitors of AChE and BuChE, enzymes relevant to the treatment of Alzheimer's disease. Matysiak et al. synthesized a series of 4-(1H-benzimidazol-2-yl)-benzene-1,3-diols and evaluated their inhibitory efficacy.[7] Their research demonstrated that modifications on both the benzimidazole and the 2-phenyl rings influence the inhibitory activity and selectivity.

The docking simulations from this study revealed that these benzimidazole derivatives interact primarily with the catalytic site of AChE, mimicking the binding mode of the established inhibitor, tacrine.[7]

CompoundR1 (Benzimidazole Ring)R2 (Phenyl Ring)AChE IC50 (µM)BuChE IC50 (µM)
4 6-NO2H0.0895.37
5 6-OCH3CH30.0910.23
13 6-NO2H0.0895.37
14 6-NO2CH30.0810.20

Data extracted from Matysiak et al., 2018.[7]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are protocols for key experiments cited in this guide.

Synthesis of 2-Methyl-1H-benzimidazole

The synthesis of this compound derivatives is typically achieved through the condensation of o-phenylenediamine with a carboxylic acid.[5][8]

  • Reaction Setup: A mixture of o-phenylenediamine and glacial acetic acid is prepared.[5]

  • Reflux: The mixture is refluxed for a specific duration, which can be monitored by Thin Layer Chromatography (TLC).[8]

  • Neutralization: After cooling, the reaction mixture is neutralized with a base, such as sodium hydroxide, until a precipitate is formed.

  • Purification: The resulting solid is filtered, washed with cold water, and then dried. Recrystallization from a suitable solvent like ethanol can be performed for further purification.[8]

DPPH Radical Scavenging Assay (Antioxidant Activity)

This assay is a common method to determine the antioxidant capacity of a compound.

  • Preparation of Solutions: A stock solution of the test compound is prepared in a suitable solvent (e.g., methanol). A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in the same solvent is also prepared.

  • Reaction: The test compound solution is mixed with the DPPH solution. The mixture is then incubated in the dark at room temperature for about 30 minutes.

  • Measurement: The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer. Ascorbic acid is often used as a standard.

  • Calculation: The percentage of scavenging activity is calculated using the formula: [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100. The IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals, is then determined.

Brine Shrimp Lethality Bioassay (Cytotoxicity)

This is a simple and rapid bioassay for evaluating the cytotoxic properties of compounds.

  • Hatching of Shrimp: Brine shrimp eggs are hatched in artificial seawater under a light source for 48 hours to obtain nauplii.

  • Preparation of Vials: Different concentrations of the test compounds are prepared in vials containing seawater and a specific number of nauplii (e.g., 10).

  • Incubation: The vials are incubated for 24 hours under a light source.

  • Counting: After incubation, the number of surviving nauplii in each vial is counted.

  • Calculation: The percentage of mortality is calculated for each concentration, and the LC50 value (the concentration at which 50% of the nauplii are killed) is determined. Vincristine sulphate can be used as a positive control.[5]

Modified Ellman's Spectrophotometric Method (AChE/BuChE Inhibition)

This method is used to measure the activity of cholinesterase enzymes.[7]

  • Reaction Mixture: The assay is typically conducted in a 96-well microplate. The reaction mixture contains a phosphate buffer, a solution of 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB), the test compound at various concentrations, and the enzyme (AChE or BuChE).

  • Pre-incubation: The mixture is pre-incubated for a set period at a controlled temperature.

  • Initiation of Reaction: The reaction is initiated by adding the substrate (acetylthiocholine iodide for AChE or butyrylthiocholine iodide for BuChE).

  • Measurement: The hydrolysis of the substrate by the enzyme produces thiocholine, which reacts with DTNB to form a yellow-colored anion. The absorbance of this product is measured spectrophotometrically at a specific wavelength (around 412 nm) over time.

  • Calculation: The rate of the reaction is determined, and the percentage of inhibition by the test compound is calculated. The IC50 value is then determined from the dose-response curve.

Visualizations

The following diagrams illustrate key processes and relationships in the study of this compound analogs.

G cluster_reactants Starting Materials cluster_process Reaction cluster_product Product A o-Phenylenediamine C Condensation / Cyclization A->C B Carboxylic Acid / Aldehyde B->C D 2-Substituted Benzimidazole C->D

Caption: General synthesis of 2-substituted benzimidazoles.

G cluster_synthesis Synthesis & Purification cluster_screening Biological Screening cluster_analysis Analysis A Chemical Synthesis of Analogs B Purification & Characterization (NMR, Mass Spec) A->B C In vitro Assays (e.g., Enzyme Inhibition, Cytotoxicity) B->C Test Compounds D Data Collection (IC50 / LC50 values) C->D E Structure-Activity Relationship (SAR) Analysis D->E Quantitative Data F Identification of Lead Compounds E->F

Caption: Experimental workflow for SAR studies.

G cluster_substitutions Structural Modifications cluster_activities Impact on Biological Activity Root This compound Core R1 Position 1 (N-H) Substitution Root->R1 R2 Position 2 (Methyl Group) Modification Root->R2 R56 Positions 5 & 6 (Benzene Ring) Substitution Root->R56 Act1 Altered Potency (e.g., lower IC50) R1->Act1 Act3 Changes in Physicochemical Properties (Solubility, Lipophilicity) R1->Act3 R2->Act1 R56->Act1 Act2 Modified Selectivity (e.g., COX-1 vs COX-2) R56->Act2

Caption: Logical relationships in SAR of benzimidazoles.

References

Unlocking the Anticancer Potential of 2-Methylbenzimidazole Derivatives: A Comparative In Vitro Cytotoxicity Analysis on Human Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel anticancer agents with enhanced efficacy and selectivity is a continuous endeavor. Among the myriad of heterocyclic compounds, 2-methylbenzimidazole derivatives have emerged as a promising class of molecules demonstrating significant anticancer activity across a spectrum of cancer cell lines.[1] This guide provides an objective comparison of the performance of various this compound derivatives, supported by experimental data, to aid in the validation and further development of these potent compounds.

Comparative Anticancer Activity

The in vitro cytotoxic activity of this compound derivatives has been extensively evaluated against numerous cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of a compound's potency, has been determined in various studies.[1] Below are tables summarizing the IC50 values for representative this compound derivatives compared to standard anticancer drugs.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
2a (1,2-disubstituted benzimidazole)A549 (Lung)111.70 ± 6.22[2]
DLD-1 (Colon)185.30 ± 5.87[2]
L929 (Fibrosarcoma)167.30 ± 4.79[2]
2b (1,2-disubstituted benzimidazole)A549 (Lung)176.80 ± 4.66[2]
DLD-1 (Colon)> 300[2]
L929 (Fibrosarcoma)> 300[2]
se-182 (a benzimidazole derivative)A549 (Lung)15.80[3]
HepG2 (Liver)15.58[3]
Compound 3 (a benzimidazole salt)MCF-7 (Breast)> 200[4]
HepG2 (Liver)> 200[4]
DLD-1 (Colon)> 200[4]
HEK-293T (Normal)> 200[4]
Compound 5 (bromo-derivative)MCF-7 (Breast)17.8 ± 0.24 (µg/mL)[5]
DU-145 (Prostate)10.2 ± 1.4 (µg/mL)[5]
H69AR (Lung)49.9 ± 0.22 (µg/mL)[5]
Cisplatin (Reference Drug)A549 (Lung)-[2]
DLD-1 (Colon)-[2]

Mechanisms of Anticancer Action

The anticancer effects of this compound derivatives are attributed to their ability to interfere with multiple cellular processes essential for cancer cell survival and proliferation. Key mechanisms include the induction of apoptosis (programmed cell death), cell cycle arrest, and the modulation of critical signaling pathways.[1]

Induction of Apoptosis: A primary mechanism by which these derivatives exert their anticancer effects is through the induction of apoptosis. This is often mediated by the generation of reactive oxygen species (ROS), leading to the activation of downstream signaling cascades. One such pathway is the c-Jun N-terminal kinase (JNK) signaling pathway, which, when activated by cellular stress, can trigger the apoptotic process.[1] The activation of caspases, the executioner enzymes of apoptosis, is another hallmark of the apoptotic pathway induced by these compounds.[1][4]

Cell Cycle Arrest: Several this compound derivatives have been shown to induce cell cycle arrest, particularly at the G2/M phase.[5][6] This disruption of the normal cell cycle progression prevents cancer cells from dividing and proliferating. The inhibition of tubulin polymerization is a key mechanism by which some benzimidazole compounds exert their antimitotic effects, leading to this G2/M arrest.[6]

Experimental Protocols

The evaluation of the cytotoxic potential of novel chemical entities is a critical first step in the discovery and development of new anticancer agents.[7] These assays are designed to determine the concentration-dependent effects of a test compound on the viability and proliferative capacity of cancer cells.[7]

General Workflow for In Vitro Cytotoxicity Screening

G cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis cell_culture Cancer Cell Line Culture & Maintenance cell_seeding Cell Seeding in 96-well Plates cell_culture->cell_seeding treatment Treatment with Serial Dilutions of Test Compound cell_seeding->treatment compound_prep Test Compound Stock Solution Preparation incubation Incubation (e.g., 24, 48, 72 hours) treatment->incubation assay_proc Assay Procedure (e.g., MTT, SRB) incubation->assay_proc absorbance Absorbance Measurement assay_proc->absorbance viability Calculation of % Cell Viability absorbance->viability ic50 IC50 Value Determination viability->ic50

Caption: A generalized workflow for in vitro cytotoxicity screening of novel compounds.

MTT Assay Protocol for Cytotoxicity Assessment

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric assay to assess cell viability.[8] It measures the metabolic activity of cells, where viable cells with active mitochondria reduce the yellow MTT to a purple formazan product.[3]

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 6,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 incubator.[9]

  • Compound Treatment: Remove the culture medium and add 100 µL of fresh medium containing various concentrations of the this compound derivative to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 48 hours) at 37°C in a 5% CO2 incubator.[7]

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium containing MTT and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 540 nm using a microplate reader.[7]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is then determined from the dose-response curve.[9]

Signaling Pathway of Apoptosis Induction

G compound This compound Derivative ros ROS Generation compound->ros stress Cellular Stress ros->stress jnk JNK Activation stress->jnk caspase Caspase Activation stress->caspase jnk->caspase apoptosis Apoptosis caspase->apoptosis

Caption: A simplified diagram of the ROS-JNK mediated apoptotic pathway.

Conclusion and Future Directions

The compiled data indicates that this compound derivatives hold significant promise as a scaffold for the development of novel anticancer agents. Their ability to induce apoptosis and cell cycle arrest in various cancer cell lines underscores their therapeutic potential. However, the variability in IC50 values across different derivatives and cell lines highlights the importance of structure-activity relationship (SAR) studies to optimize their efficacy and selectivity. Future research should focus on synthesizing and screening a wider range of derivatives to identify lead compounds with improved potency and favorable pharmacological profiles for further preclinical and clinical development. Additionally, in vivo studies are necessary to validate the in vitro findings and to assess the safety and efficacy of these compounds in a whole-organism context.

References

The Pursuit of Precision: Determining the Selectivity Index of 2-Methylbenzimidazole Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel anticancer agents with high efficacy and minimal side effects is a paramount challenge. 2-Methylbenzimidazole derivatives have emerged as a promising class of compounds with potent anticancer activity. However, their clinical potential hinges on their ability to selectively target cancer cells while sparing healthy ones. This guide provides a comparative analysis of the selectivity index of various this compound anticancer agents, supported by experimental data and detailed methodologies.

A critical measure of this targeted efficacy is the Selectivity Index (SI). The SI is a quantitative measure that compares the cytotoxicity of a compound against cancer cells to its cytotoxicity against normal, healthy cells. A higher SI value indicates greater selectivity for cancer cells, suggesting a potentially wider therapeutic window and fewer adverse effects in a clinical setting. The selectivity index is calculated using the following formula:

SI = IC50 for normal cell line / IC50 for respective cancerous cell line [1]

Where IC50 (half-maximal inhibitory concentration) represents the concentration of a drug that is required for 50% inhibition of cell growth.

Comparative Anticancer Activity and Selectivity Index

The in vitro cytotoxic activity of several this compound derivatives has been evaluated against a panel of human cancer cell lines and normal cell lines. The following table summarizes the IC50 values and the calculated Selectivity Index for representative compounds.

CompoundCancer Cell LineIC50 (µM) - CancerNormal Cell LineIC50 (µM) - NormalSelectivity Index (SI)Reference
Compound 2a A549 (Lung)111.70L929 (Fibroblast)167.301.50[2][3]
DLD-1 (Colon)185.30L929 (Fibroblast)167.300.90[2][3]
Compound 3a/3b HeLa (Cervical)0.096 - 0.32HeK-293T (Kidney)Safe ProfileHigh (not quantified)[4]
A549 (Lung)0.096 - 0.32HeK-293T (Kidney)Safe ProfileHigh (not quantified)[4]
Compound 5a Multiple3.87 - 8.34WI-38 (Lung)37.164.45 - 9.60[5]
Compound 6g Multiple3.87 - 8.34WI-38 (Lung)43.285.19 - 11.18[5]
Methyl 2-(5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate HepG2 (Liver)0.39 µg/mLNormal Liver Cells40 µg/mL>100[4]
Huh7 (Liver)0.32 µg/mLNormal Liver Cells40 µg/mL>125[4]

Note: Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.

Experimental Protocols

The determination of the Selectivity Index relies on accurate and reproducible cytotoxicity assays. The most commonly employed method is the MTT assay.

MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • Human cancer cell lines (e.g., A549, HeLa, HepG2)

  • Normal human cell lines (e.g., WI-38, HeK-293T)

  • This compound derivatives

  • Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • CO2 incubator

Procedure:

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[6]

  • Compound Treatment: The culture medium is then replaced with fresh medium containing various concentrations of the this compound derivatives. A control group receiving only the vehicle (e.g., DMSO) is also included. The plates are incubated for another 24-72 hours.[7]

  • MTT Addition: After the incubation period, 20 µL of MTT solution is added to each well, and the plates are incubated for an additional 4 hours at 37°C.[6]

  • Formazan Solubilization: The medium containing MTT is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.[6]

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.

Visualizing the Concepts

To better illustrate the core concepts, the following diagrams have been generated using the DOT language.

G cluster_0 Experimental Workflow cluster_1 Signaling Pathway Inhibition (Illustrative) start Seed Cancer & Normal Cells treat Treat with this compound Derivatives start->treat assay Perform Cytotoxicity Assay (e.g., MTT) treat->assay ic50 Determine IC50 Values assay->ic50 si Calculate Selectivity Index ic50->si GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation Benzimidazole This compound Derivative Benzimidazole->Receptor

Caption: Generalized experimental workflow for determining the selectivity index and an illustrative example of a signaling pathway inhibited by this compound derivatives.

G cluster_0 Concept of Selectivity Index compound Anticancer Compound (this compound Derivative) cancer_cell Cancer Cell compound->cancer_cell Inhibits Growth normal_cell Normal Cell compound->normal_cell Minimal Effect ic50_cancer Low IC50 (High Potency) cancer_cell->ic50_cancer ic50_normal High IC50 (Low Toxicity) normal_cell->ic50_normal selectivity_index High Selectivity Index (SI = IC50 Normal / IC50 Cancer) ic50_cancer->selectivity_index ic50_normal->selectivity_index

Caption: Logical relationship illustrating the concept of the selectivity index for an anticancer agent.

Conclusion

The evaluation of the selectivity index is a crucial step in the preclinical development of this compound-based anticancer agents. The data presented here indicates that certain derivatives exhibit a high degree of selectivity, suggesting they are promising candidates for further investigation. Future studies should focus on optimizing the chemical structures to enhance both potency against cancer cells and the selectivity index, ultimately leading to the development of safer and more effective cancer therapies.

References

comparison of different catalytic systems for 2-Methylbenzimidazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide to Catalytic Systems for 2-Methylbenzimidazole Synthesis

For researchers, scientists, and professionals in drug development, the efficient synthesis of this compound, a key structural motif in many pharmaceutical agents, is of paramount importance. This guide provides an objective comparison of various catalytic systems employed for this synthesis, supported by experimental data and detailed protocols.

Performance Comparison of Catalytic Systems

The choice of catalyst significantly impacts the yield, reaction time, and overall efficiency of this compound synthesis. The following table summarizes the performance of different catalytic systems based on reported experimental data.

CatalystReactantsSolventTemperature (°C)Time (h)Yield (%)Reference
Noneo-phenylenediamine, Acetic acid-100268[1]
4N HClo-phenylenediamine, Acetic acidWater1002Good[1]
NH4Clo-phenylenediamine, Acetic acid-80272-90[1]
p-TSOHo-phenylenediamine, Acetic acid-Reflux-High[1][2]
Acetic Acido-phenylenediamine, Aldehydes-Microwave-High[3][4]
Cu-Pd/γ-Al2O32-Nitroaniline, EthanolWater180689.2[5]
Cu-Pd/(Mg)γ-Al2O32-Nitroaniline, EthanolWater180698.8[5]
Au/TiO2o-phenylenediamine, AldehydesCHCl3:MeOH (3:1)252High[6]
H2O2/TiO2 P25o-phenylenediamine, Aromatic aldehydesSolvent-free--Excellent[7]
Fe3O4 MNPso-phenylenediamine, Aldehydes----[8]
ZrO2–Al2O3o-phenylenediamine, Aldehydes-Thermal-Good[7]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are protocols for key catalytic systems.

Synthesis using Homogeneous Catalysis (e.g., 4N HCl)

This method, an adaptation of the Phillips-Ladenburg synthesis, is a classical approach to this compound synthesis.

  • Reaction Setup: In a round-bottomed flask, add o-phenylenediamine and a slight molar excess of glacial acetic acid.[1]

  • Catalyst Addition: Add a catalytic amount of 4N hydrochloric acid to the mixture.[1]

  • Heating: Heat the reaction mixture, typically at 100°C, for approximately 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[1]

  • Work-up: After the reaction is complete, cool the flask to room temperature. Carefully neutralize the mixture with a 10% NaOH or NaHCO3 solution until it is alkaline.[1]

  • Isolation: The crude product may precipitate out and can be collected by suction filtration and washed with cold water. If no precipitate forms, extract the product with a suitable organic solvent like ethyl acetate. The organic extracts are then combined, washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.[1]

  • Purification: The crude this compound can be further purified by recrystallization from ethanol.[1]

Synthesis using Heterogeneous Catalysis (e.g., Cu-Pd/(Mg)γ-Al2O3)

This protocol outlines the synthesis from 2-nitroaniline and ethanol, which involves a multi-step reaction including dehydrogenation, hydrogen transfer, and cyclization.[5]

  • Catalyst Preparation:

    • The γ-Al2O3 support is modified with Magnesium by impregnating it with an aqueous solution of magnesium nitrate (5 wt. %). The impregnated support is then dried at 110°C for 12 hours and calcined at 400°C for 4 hours in air.[5]

    • The Cu-Pd/(Mg)γ-Al2O3 catalyst is prepared by a deposition-precipitation method using aqueous solutions of H2PdCl4 and Cu(NO3)2·3H2O to achieve 5 wt. % of both Pd and Cu.[5]

  • Reaction Procedure:

    • The reaction is performed in an autoclave.

    • Reactants: 2-nitroaniline and ethanol.

    • Catalyst: Cu-Pd/(Mg)γ-Al2O3.

    • The reaction is carried out at 180°C under a nitrogen atmosphere (3.5 MPa) for 6 hours.[5]

  • Product Analysis: The conversion of 2-nitroaniline and the yield of this compound are determined by gas chromatography.[5]

Reaction Pathway and Visualization

The synthesis of this compound from o-phenylenediamine and acetic acid or an aldehyde generally proceeds through a condensation reaction followed by an intramolecular cyclization and subsequent aromatization.

Generalized Reaction Pathway

ReactionPathway Reactants o-phenylenediamine + Acetic Acid/Aldehyde Intermediate Schiff Base/ Amide Intermediate Reactants->Intermediate Condensation (-H2O) Cyclized Cyclized Intermediate (Dihydrobenzimidazole) Intermediate->Cyclized Intramolecular Cyclization Product This compound Cyclized->Product Aromatization (-H2)

Caption: Generalized reaction pathway for the synthesis of this compound.

Experimental Workflow for Heterogeneous Catalysis

The following diagram illustrates a typical workflow for the synthesis of this compound using a recoverable heterogeneous catalyst.

ExperimentalWorkflow cluster_prep Catalyst Preparation cluster_reaction Synthesis Reaction cluster_workup Product Isolation & Catalyst Recovery Support Support Material (e.g., γ-Al2O3) Impregnation Impregnation with Metal Precursors Support->Impregnation Calcination Drying & Calcination Impregnation->Calcination Reactants Reactants + Solvent + Catalyst in Reactor Calcination->Reactants Heating Heating under Controlled Conditions Reactants->Heating Monitoring Reaction Monitoring (TLC/GC) Heating->Monitoring Filtration Filtration to Separate Catalyst Monitoring->Filtration Catalyst_Recovery Catalyst Washing & Drying for Reuse Filtration->Catalyst_Recovery Product_Isolation Product Extraction & Purification Filtration->Product_Isolation Final_Product Pure this compound Product_Isolation->Final_Product

Caption: Experimental workflow for this compound synthesis using heterogeneous catalysis.

References

A Comparative Guide to the Quantification of 2-Methylbenzimidazole: HPLC-UV vs. Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical analysis, the accurate and precise quantification of active pharmaceutical ingredients (APIs) and their related compounds is paramount. 2-Methylbenzimidazole, a key heterocyclic moiety in medicinal chemistry, requires robust analytical methods for its determination in various stages of drug development and quality control. This guide provides a comprehensive comparison of the widely used High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method with alternative analytical techniques for the quantification of this compound. This comparison is supported by a summary of performance data and detailed experimental protocols to aid researchers in selecting the most suitable method for their analytical needs.

Overview of Analytical Techniques

High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a cornerstone technique in pharmaceutical analysis due to its versatility, robustness, and cost-effectiveness. It offers excellent separation capabilities for a wide range of compounds. As an alternative, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) provides superior sensitivity and selectivity, making it particularly suitable for trace-level analysis and complex matrices.

Performance Comparison

The selection of an analytical method is a critical decision based on the specific requirements of the analysis, including sensitivity, selectivity, and the nature of the sample matrix. Below is a comparative summary of the performance characteristics of a typical HPLC-UV method for a related compound (2-methylimidazole) and an LC-MS/MS method for benzimidazole derivatives. This data serves as a reference for the expected performance for this compound analysis.

ParameterHPLC-UV (for 2-Methylimidazole)LC-MS/MS (for Benzimidazole Derivatives)
Linearity Range 0.0375 - 18.0300 mg/kg0.01 - 10 ng
Correlation Coefficient (r²) > 0.99≥ 0.9993
Accuracy (% Recovery) 95.20% - 101.93%85.98% - 97.38%
Precision (% RSD) 0.55% - 1.82%2.34% - 6.32%
Limit of Detection (LOD) 0.0094 mg/kg0.03 - 0.33 µg/kg
Limit of Quantification (LOQ) Not Specified0.08 - 1.00 µg/kg

Note: The HPLC-UV data is for 2-methylimidazole, a structurally similar compound, and serves as an estimate of the performance for this compound. The LC-MS/MS data is for a range of benzimidazole derivatives.

Experimental Protocols

A detailed and well-documented experimental protocol is crucial for the successful implementation and validation of any analytical method.

Validated HPLC-UV Method for this compound Quantification

This protocol outlines a general method for the quantification of this compound using HPLC-UV, which should be optimized and validated for specific applications.

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.05% orthophosphoric acid in water, pH adjusted to 4.5) and an organic solvent (e.g., acetonitrile).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 20 µL.

2. Preparation of Standard Solutions:

  • Prepare a stock solution of this compound reference standard in a suitable solvent such as methanol.

  • Perform serial dilutions of the stock solution with the mobile phase to prepare a series of calibration standards at different concentrations.

3. Sample Preparation:

  • For Drug Substance: Accurately weigh and dissolve the this compound sample in the mobile phase to achieve a known concentration within the calibration range.

  • For Pharmaceutical Formulations: The sample preparation will depend on the dosage form (e.g., tablets, capsules). It may involve grinding, dissolution in a suitable solvent, sonication, and filtration to remove excipients.

4. Data Analysis:

  • Construct a calibration curve by plotting the peak area response of the standard solutions against their corresponding concentrations.

  • Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.

Method Validation Workflow

The validation of an analytical method is essential to ensure that it is suitable for its intended purpose. The following diagram illustrates a typical workflow for the validation of an HPLC-UV method according to the International Council for Harmonisation (ICH) guidelines.

HPLC_Validation_Workflow cluster_0 Method Development & Optimization cluster_1 Method Validation cluster_2 Documentation & Reporting Dev Method Development Opt Method Optimization Dev->Opt Specificity Specificity Opt->Specificity Protocol Validation Protocol Opt->Protocol Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate Precision) Accuracy->Precision LOD Limit of Detection (LOD) Precision->LOD LOQ Limit of Quantification (LOQ) LOD->LOQ Robustness Robustness LOQ->Robustness Report Validation Report Robustness->Report Protocol->Specificity Protocol->Report Final Validated Method Report->Final Method_Selection_Logic cluster_0 Analytical Requirements cluster_1 Method Evaluation cluster_2 Method Selection Requirement Define Analytical Needs (Sensitivity, Selectivity, Matrix) IsHighSensitivity High Sensitivity Required? Requirement->IsHighSensitivity IsComplexMatrix Complex Matrix? IsHighSensitivity->IsComplexMatrix No Select_LCMS Select LC-MS/MS IsHighSensitivity->Select_LCMS Yes IsComplexMatrix->Select_LCMS Yes Select_HPLC Select HPLC-UV IsComplexMatrix->Select_HPLC No

Unlocking Potential: A Comparative Guide to the Molecular Docking of 2-Methylbenzimidazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents is a constant endeavor. Among the vast landscape of heterocyclic compounds, 2-methylbenzimidazole derivatives have emerged as a privileged scaffold, demonstrating a wide spectrum of biological activities. This guide provides a comprehensive molecular docking analysis of these derivatives against various protein targets, offering a comparative overview of their potential as anticancer, antibacterial, and anti-inflammatory agents. The data presented herein is compiled from multiple studies to support further investigation and drug design initiatives.

The versatility of the this compound core allows for structural modifications that can significantly influence its binding affinity and selectivity towards specific biological targets. Molecular docking, a powerful in silico tool, plays a crucial role in predicting the binding conformations and affinities of these derivatives within the active sites of target proteins, thereby guiding the rational design of more potent and selective drug candidates.

Comparative Docking Analysis

The following tables summarize the molecular docking results of various this compound derivatives against key protein targets implicated in cancer, bacterial infections, and inflammation. The data includes binding affinities (in kcal/mol) and, where available, inhibition constants (Ki) or IC50 values, providing a quantitative comparison of their potential efficacy.

Anticancer Targets

This compound derivatives have shown significant promise as anticancer agents by targeting key proteins involved in cancer cell proliferation, survival, and metastasis.[1][2][3]

DerivativeTarget Protein (PDB ID)Binding Affinity (kcal/mol)Reference CompoundBinding Affinity (kcal/mol)Reference
2-methyl-3-(3-chlorobenzyl)benzimidazole (2a)Lung Cancer Protein (1M17)-6.6--[2]
Imidazolidinone-benzimidazole hybrid (IVa)EGFR (PDB ID not specified)- (PLP fitness score: 71.2)Erlotinib- (PLP fitness score: 74)[1]
Imidazolidinone-benzimidazole hybrid (IVb)EGFR (PDB ID not specified)- (PLP fitness score: 75.5)Erlotinib- (PLP fitness score: 74)[1]
Imidazolidinone-benzimidazole hybrid (IVc)EGFR (PDB ID not specified)- (PLP fitness score: 69.8)Erlotinib- (PLP fitness score: 74)[1]
Imidazolidinone-benzimidazole hybrid (IVd)EGFR (PDB ID not specified)- (PLP fitness score: 73.1)Erlotinib- (PLP fitness score: 74)[1]
Imidazolidinone-benzimidazole hybrid (IVe)EGFR (PDB ID not specified)- (PLP fitness score: 72.4)Erlotinib- (PLP fitness score: 74)[1]
2-PhenylbenzimidazoleCDK4/CycD1 (2W96)-8.2--[4]
2-PhenylbenzimidazoleAurora B (4C2V)-7.9--[4]
Keto-benzimidazole (7c)EGFRwt-8.1--[5]
Keto-benzimidazole (11c)EGFRwt-7.8--[5]
Keto-benzimidazole (7d)EGFR T790M-8.3--[5]
Keto-benzimidazole (1c)EGFR T790M-8.4--[5]
Antibacterial Targets

The rise of antibiotic resistance necessitates the discovery of novel antibacterial agents. This compound derivatives have been investigated for their ability to inhibit essential bacterial enzymes.[6]

DerivativeTarget Protein (PDB ID)Binding Affinity (kcal/mol)Reference CompoundBinding Affinity (kcal/mol)Reference
1-(4-((1H–benzimidazol-1-yl) methylamino) phenyl) ethanone (C2)E. coli DNA gyrase (PDB ID not specified)-Norfloxacin-[6]
2-methyl-1H-benzimidazole (C4)E. coli DNA gyrase (PDB ID not specified)Lower than C2Norfloxacin-[6]
1-(4-((1H–benzimidazol-1-yl) methylamino) phenyl) ethanone (C2)S. aureus Topoisomerase II (PDB ID not specified)-Norfloxacin-[6]
2-methyl-1H-benzimidazole (C4)S. aureus Topoisomerase II (PDB ID not specified)Lower than C2Norfloxacin-[6]
Anti-inflammatory Targets

Chronic inflammation is a hallmark of many diseases. This compound derivatives have been explored as inhibitors of key inflammatory enzymes like cyclooxygenases (COX).[7][8]

DerivativeTarget Protein (PDB ID)Binding Affinity (kcal/mol)Reference CompoundBinding Affinity (kcal/mol)Reference
2-methyl-1H-benzo[d]imidazoleCOX (1CX2)-6.5--[7]
2-phenyl benzimidazoleCOX (1CX2)-7.9--[7]
Benzimidazole Derivative (BI3)COX-1 (2OYE)-9.572--[8]
Benzimidazole Derivative (BI5)COX-2 (4COX)-9.122--[8]

Experimental Protocols: A Generalized Molecular Docking Workflow

The following protocol outlines a typical workflow for the molecular docking of this compound derivatives as described in the referenced literature.[1][5][6][9]

  • Protein Preparation:

    • The three-dimensional crystal structure of the target protein is retrieved from the Protein Data Bank (PDB).

    • Water molecules and any co-crystallized ligands are removed from the protein structure.[5]

    • Polar hydrogen atoms are added to the protein, and Kollman or Gasteiger charges are assigned to accurately model electrostatic interactions.[5]

  • Ligand Preparation:

    • The 2D structures of the this compound derivatives are drawn using chemical drawing software like ChemSketch.

    • The 2D structures are converted to 3D structures and their energy is minimized using a suitable force field.

  • Grid Generation:

    • A grid box is defined around the active site of the target protein. The size and center of the grid are determined based on the location of the co-crystallized ligand or by identifying the binding pocket using computational tools.

  • Molecular Docking:

    • Molecular docking simulations are performed using software such as AutoDock Vina, GOLD suite, or Glide.[1][4][8]

    • The software explores various conformations and orientations (poses) of the ligand within the protein's active site and calculates the binding affinity for each pose.

    • The docking results are typically ranked based on their binding energy scores, with the lowest energy pose representing the most favorable binding conformation.

  • Analysis of Results:

    • The protein-ligand interactions of the best-ranked poses are visualized and analyzed using software like Discovery Studio Visualizer or PyMOL.[7]

    • Key interactions, such as hydrogen bonds and hydrophobic interactions, between the this compound derivative and the amino acid residues of the target protein are identified to understand the molecular basis of binding.

Visualizing the Molecular Docking Workflow and Signaling Pathways

To further elucidate the processes involved, the following diagrams, generated using Graphviz, illustrate the general molecular docking workflow and a key signaling pathway targeted by this compound derivatives.

molecular_docking_workflow cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis protein_prep Protein Preparation (PDB Retrieval, Cleaning) grid_gen Grid Generation (Define Active Site) protein_prep->grid_gen ligand_prep Ligand Preparation (2D to 3D, Energy Minimization) docking Molecular Docking (AutoDock, GOLD, etc.) ligand_prep->docking grid_gen->docking results Analyze Results (Binding Energy, Poses) docking->results visualization Interaction Visualization (Hydrogen Bonds, Hydrophobic Interactions) results->visualization EGFR_signaling_pathway EGFR EGFR Grb2_Sos Grb2/Sos EGFR->Grb2_Sos Derivative This compound Derivative Derivative->EGFR Inhibition Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Metastasis ERK->Proliferation

References

A Head-to-Head Comparison of the Bioactivity of 2-Methyl and 2-Hydroxymethyl Benzimidazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The benzimidazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide spectrum of pharmacological activities.[1] The nature of the substituent at the 2-position of the benzimidazole ring plays a critical role in determining the compound's biological profile. This guide provides a detailed, data-driven comparison of the bioactivity of two closely related benzimidazole derivatives: 2-methyl benzimidazole and 2-hydroxymethyl benzimidazole.

Summary of Bioactivity

A direct comparative study reveals significant differences in the antioxidant, cytotoxic, and antimicrobial properties of 2-methyl benzimidazole and 2-hydroxymethyl benzimidazole. The methyl-substituted compound generally exhibits more potent antioxidant and cytotoxic effects, while both compounds show limited antimicrobial activity.[2][3]

Quantitative Bioactivity Data
Biological Activity2-Methyl Benzimidazole2-Hydroxymethyl BenzimidazoleStandard
Antioxidant Activity (IC50 in µg/mL) 144.84 (Moderate)[2]400.42 (Mild)[2]BHT (51.56)[2]
Cytotoxic Activity (LC50 in µg/mL) 0.42 (Prominent)[2]>10 (Mild)[3]Vincristine Sulphate (0.544)[2]
Antimicrobial Activity (Zone of Inhibition in mm) 7-8 (Weak)[2]Inactive[2]Ciprofloxacin (41-45)[3]

Experimental Protocols

The following are the detailed methodologies for the key experiments cited in the comparative data.

Synthesis of 2-Methyl and 2-Hydroxymethyl Benzimidazole

The synthesis of both compounds is typically achieved through a condensation reaction between o-phenylenediamine and a suitable carboxylic acid.[2]

  • 2-Methyl Benzimidazole: Synthesized by the condensation of o-phenylenediamine with glacial acetic acid.[2]

  • 2-Hydroxymethyl Benzimidazole: Synthesized by the condensation of o-phenylenediamine with glycolic acid.[2]

A general workflow for the synthesis and subsequent bioactivity screening is depicted below.

G cluster_synthesis Synthesis cluster_bioactivity Bioactivity Screening o_phenylenediamine o-Phenylenediamine condensation Condensation Reaction o_phenylenediamine->condensation carboxylic_acid Carboxylic Acid (Acetic Acid or Glycolic Acid) carboxylic_acid->condensation benzimidazole_derivative 2-Substituted Benzimidazole condensation->benzimidazole_derivative antioxidant Antioxidant Assay (DPPH) benzimidazole_derivative->antioxidant cytotoxic Cytotoxicity Assay (Brine Shrimp Lethality) benzimidazole_derivative->cytotoxic antimicrobial Antimicrobial Assay (Disc Diffusion) benzimidazole_derivative->antimicrobial G compound 2-Methyl Benzimidazole Derivative beta_tubulin β-Tubulin (Colchicine Binding Site) compound->beta_tubulin Binds to tubulin_polymerization Tubulin Polymerization compound->tubulin_polymerization Inhibits beta_tubulin->tubulin_polymerization microtubule_formation Microtubule Formation tubulin_polymerization->microtubule_formation g2m_arrest G2/M Phase Arrest microtubule_formation->g2m_arrest Leads to apoptosis Apoptosis g2m_arrest->apoptosis

References

Evaluating the Antimicrobial Spectrum of 2-Methylbenzimidazole: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive evaluation of the antimicrobial spectrum of 2-Methylbenzimidazole, comparing its performance with its derivatives and standard antimicrobial agents. The information presented is supported by experimental data and detailed methodologies to assist in research and drug development endeavors.

Comparative Antimicrobial Activity

The antimicrobial potential of this compound and its derivatives has been a subject of significant research. While this compound serves as a crucial scaffold for the synthesis of various bioactive compounds, its intrinsic antimicrobial activity is often surpassed by its structurally modified derivatives. The following table summarizes the Minimum Inhibitory Concentration (MIC) values, a standard measure of antimicrobial potency, for this compound and selected comparators against common pathogenic microorganisms. Lower MIC values indicate greater efficacy.

CompoundEscherichia coli (Gram-negative) MIC (µg/mL)Staphylococcus aureus (Gram-positive) MIC (µg/mL)Candida albicans (Fungus) MIC (µg/mL)
This compound >100[1]>100[1]>100[1]
This compound Derivative (P2) 12.5[1]>10025[1]
This compound Derivative (P7) 12.5[1]>100>100
This compound Derivative (P8) >10050[1]>100
This compound Derivative (P9) >100>10025[1]
This compound Derivative (P10) 12.5[1]>100>100
This compound Derivative (P12) >10050[1]>100
Ampicillin (Standard Antibiotic) 4 - 8[2][3]0.6 - 1[2]Not Applicable
Griseofulvin (Standard Antifungal) Not ApplicableNot Applicable1 - 49.9[4][5]

Note: The MIC values for this compound derivatives are based on the findings of Jain et al. (2017), where several synthesized derivatives demonstrated enhanced activity compared to the parent compound and standard drugs.[1]

Experimental Protocols

The determination of Minimum Inhibitory Concentration (MIC) is a fundamental assay in antimicrobial susceptibility testing. The following is a detailed protocol for the broth microdilution method, a commonly used technique.

Broth Microdilution Method for MIC Determination

1. Principle: This method involves challenging a standardized suspension of a microorganism with serial dilutions of an antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that completely inhibits visible growth of the microorganism.

2. Materials:

  • Test microorganism (e.g., E. coli, S. aureus, C. albicans)

  • This compound and its derivatives

  • Standard antimicrobial agents (e.g., Ampicillin, Griseofulvin)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

  • Incubator

  • Sterile saline or phosphate-buffered saline (PBS)

  • 0.5 McFarland turbidity standard

3. Procedure:

  • Preparation of Inoculum:

    • From a fresh (18-24 hour) culture, select several morphologically similar colonies and suspend them in sterile saline or PBS.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ Colony Forming Units (CFU)/mL for bacteria.

    • Dilute the standardized suspension in the appropriate broth medium to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Preparation of Antimicrobial Dilutions:

    • Dissolve the test compounds in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO) to create a stock solution.

    • Perform serial two-fold dilutions of the stock solution in the appropriate broth medium in the wells of a 96-well microtiter plate. The final volume in each well should be 100 µL.

  • Inoculation and Incubation:

    • Add 100 µL of the standardized inoculum to each well containing the antimicrobial dilutions.

    • Include a positive control well (inoculum without antimicrobial agent) and a negative control well (broth medium only).

    • Incubate the plates at 35-37°C for 18-24 hours for bacteria, and at 30-35°C for 24-48 hours for fungi.

  • Determination of MIC:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.

    • Alternatively, the optical density (OD) can be measured using a microplate reader at a wavelength of 600 nm.

Mechanism of Action: Signaling Pathways

The antimicrobial activity of benzimidazole derivatives is attributed to their interference with essential cellular processes in microorganisms. The proposed mechanisms of action differ for bacteria and fungi.

Antibacterial Mechanism of Action

Antibacterial_Mechanism 2-Methylbenzimidazole_Derivative This compound Derivative Bacterial_Cell Bacterial Cell 2-Methylbenzimidazole_Derivative->Bacterial_Cell Enters Cell DNA_Gyrase DNA Gyrase (Topoisomerase II) 2-Methylbenzimidazole_Derivative->DNA_Gyrase Inhibits DNA_Supercoiling DNA Supercoiling and Replication DNA_Gyrase->DNA_Supercoiling Prevents Cell_Division_Inhibition Inhibition of Cell Division DNA_Supercoiling->Cell_Division_Inhibition Leads to Bacterial_Cell_Death Bacterial Cell Death Cell_Division_Inhibition->Bacterial_Cell_Death

Antifungal Mechanism of Action

Antifungal_Mechanism cluster_tubulin Tubulin Polymerization Inhibition cluster_ergosterol Ergosterol Biosynthesis Inhibition Benzimidazole_Tubulin This compound Derivative Beta_Tubulin β-Tubulin Subunit Microtubule_Assembly Microtubule Assembly Mitotic_Spindle_Disruption Mitotic Spindle Disruption Cell_Cycle_Arrest Cell Cycle Arrest Fungal_Cell_Death Fungal Cell Death Cell_Cycle_Arrest->Fungal_Cell_Death Benzimidazole_Ergosterol Some Benzimidazole Derivatives Lanosterol_Demethylase Lanosterol 14α-demethylase (ERG11) Benzimidazole_Ergosterol->Lanosterol_Demethylase Inhibits Ergosterol_Synthesis Ergosterol Synthesis Lanosterol_Demethylase->Ergosterol_Synthesis Blocks Membrane_Integrity_Loss Loss of Membrane Integrity Ergosterol_Synthesis->Membrane_Integrity_Loss Membrane_Integrity_Loss->Fungal_Cell_Death

Experimental Workflow

The following diagram illustrates a typical workflow for the evaluation of the antimicrobial spectrum of a novel compound like this compound.

Experimental_Workflow Start Compound Synthesis and Purification Primary_Screening Primary Antimicrobial Screening (e.g., Agar Disc Diffusion) Start->Primary_Screening Select_Strains Selection of a Panel of Clinically Relevant Strains Primary_Screening->Select_Strains Quantitative_Assay Quantitative Susceptibility Testing (Broth Microdilution for MIC) Comparative_Analysis Comparative Analysis with Standard Antimicrobials Quantitative_Assay->Comparative_Analysis Select_Strains->Quantitative_Assay Mechanism_Studies Mechanism of Action Studies (e.g., Enzyme Inhibition Assays) Comparative_Analysis->Mechanism_Studies Toxicity_Assays In Vitro Cytotoxicity Assays Comparative_Analysis->Toxicity_Assays Lead_Optimization Lead Compound Optimization Mechanism_Studies->Lead_Optimization Toxicity_Assays->Lead_Optimization

References

comparative thermal analysis of 2-Methylbenzimidazole coordination complexes

Author: BenchChem Technical Support Team. Date: December 2025

A comparative thermal analysis of 2-methylbenzimidazole coordination complexes reveals significant insights into their stability and decomposition pathways, influenced by the central metal ion and the overall coordination sphere. This guide provides a comparative overview of the thermal properties of these complexes, supported by experimental data from various studies.

Comparative Thermal Stability

The thermal stability of this compound and its derivative complexes is a key area of investigation, with techniques such as Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) being instrumental. The decomposition of these complexes typically occurs in multiple stages, corresponding to the loss of solvent molecules, coordinated ligands, and the eventual formation of metal oxides.

For instance, the thermal behavior of transition metal complexes with ligands derived from 2-aminobenzimidazole has been studied, indicating that the complexes decompose at higher temperatures compared to the free ligand.[1] The stability and decomposition patterns are often dependent on the nature of the metal ion. Studies on mixed-ligand complexes of Fe(III) and Ni(II) with imidazole and benzimidazole have also been characterized using thermal analysis, confirming their stoichiometry and geometric structures.[2]

The thermal decomposition of a lead(II) complex with this compound dithiocarbamate, for example, proceeds in two distinct steps. The initial decomposition, occurring between 90-137 °C, is attributed to the loss of methyl and benzene groups, followed by the decomposition of the imidazole molecules from 137-217 °C.[3] In contrast, a study on copper(II) coordination compounds with benzimidazole derivatives showed that the initial stage of decomposition involves dehydration, followed by the breakdown of the non-conjugated pyridine ring of the organic ligand.[4]

A comparative study of 2-hydroxymethylbenzimidazole complexes with Zn(II) and Cd(II) ions established the following order of thermal stability based on the first DTG maximum: --INVALID-LINK--2·EtOH·0.25 > --INVALID-LINK--2·L'·0.33.[5] This highlights the influence of the metal ion on the thermal properties of the complex.

Quantitative Thermal Analysis Data

The following table summarizes the thermal decomposition data for various this compound and related benzimidazole coordination complexes, as reported in the literature.

ComplexDecomposition StepTemperature Range (°C)Mass Loss (%)AssignmentFinal Product
[Ni(L)2]·2H2O (L = Schiff base from 2-aminobenzimidazole)120-2005.6 (Calc. 6.3)Loss of water molecules-
Pb(II)-2-methylbenzimidazole dithiocarbamate 190-13717Loss of methyl and benzene groups-
2137-2177Loss of imidazole molecules-
Cd(II) Benzimidazole Derivatives (C1, C2, C3, C4) ---Multi-step decompositionCdO

Experimental Protocols

The thermal analyses discussed in this guide were predominantly carried out using Thermogravimetric Analysis (TGA), often coupled with Differential Thermal Analysis (DTA) or Mass Spectrometry (MS).

Thermogravimetric Analysis (TGA)
  • Principle: TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This allows for the determination of thermal stability, decomposition temperatures, and the composition of the material.

  • Typical Protocol:

    • A small amount of the sample (typically 5-10 mg) is placed in a sample pan (e.g., alumina or platinum).

    • The sample is heated in a furnace at a constant rate (e.g., 10 °C/min) over a specific temperature range (e.g., from room temperature to 800-1000 °C).

    • The analysis is conducted under a controlled atmosphere, such as dynamic flowing air or an inert nitrogen atmosphere, to study oxidation or pyrolysis, respectively.[4]

    • The mass of the sample is continuously monitored and recorded as a thermogram (a plot of mass vs. temperature).

Differential Thermal Analysis (DTA)
  • Principle: DTA measures the temperature difference between a sample and an inert reference material as a function of temperature. This technique is used to detect physical and chemical changes that are accompanied by a change in enthalpy, such as phase transitions, melting, and decomposition.

  • Typical Protocol:

    • The sample and a thermally inert reference material are placed in separate holders in the DTA apparatus.

    • Both are heated or cooled at a uniform rate.

    • The temperature difference between the sample and the reference is recorded against the sample temperature. Exothermic and endothermic events are observed as peaks on the DTA curve.

Experimental Workflow for Comparative Thermal Analysis

The following diagram illustrates a typical workflow for the synthesis and comparative thermal analysis of this compound coordination complexes.

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_analysis Data Analysis and Comparison start Start: Select Metal Salt and this compound Ligand synthesis Complex Synthesis (e.g., Reflux in Ethanol) start->synthesis isolation Isolation and Purification (Filtration, Washing, Drying) synthesis->isolation spectroscopy Spectroscopic Analysis (FTIR, UV-Vis) isolation->spectroscopy elemental Elemental Analysis isolation->elemental thermal Thermal Analysis (TGA/DTA) isolation->thermal data_extraction Extract TGA/DTA Data (Decomposition T, Mass Loss) thermal->data_extraction comparison Comparative Analysis of Thermal Stability data_extraction->comparison conclusion Draw Conclusions comparison->conclusion

Caption: Experimental workflow for synthesis and thermal analysis.

References

Safety Operating Guide

Proper Disposal of 2-Methylbenzimidazole: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of 2-Methylbenzimidazole is a critical aspect of laboratory safety and environmental stewardship. This guide provides detailed, step-by-step procedures for researchers, scientists, and drug development professionals to manage the disposal of this compound, ensuring the protection of personnel and adherence to regulatory standards.

Hazard Profile of this compound

This compound is classified as a hazardous substance. Understanding its specific hazards is fundamental to handling it safely during the disposal process.

Hazard ClassificationGHS CategoryDescription
Acute Oral ToxicityCategory 4Harmful if swallowed.[1][2]
Skin Corrosion/IrritationCategory 2Causes skin irritation.[1][2]
Serious Eye Damage/IrritationCategory 1Causes serious eye damage.[1][2]
Specific Target Organ Toxicity (Single Exposure)Category 3May cause respiratory irritation.[1][2]

This data is based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

Step-by-Step Disposal Protocol

Adherence to the following procedural steps is essential for the safe disposal of this compound waste.

Step 1: Personal Protective Equipment (PPE)

Before handling this compound for disposal, ensure you are wearing the appropriate PPE to minimize exposure risk.

  • Gloves: Wear chemical-impermeable gloves (e.g., Nitrile rubber).[3]

  • Eye Protection: Use chemical safety goggles or a face shield.[1][2][3]

  • Lab Coat: A standard lab coat should be worn.

  • Respiratory Protection: If there is a risk of dust generation, use a NIOSH-approved respirator.

Step 2: Waste Classification and Segregation

Proper classification is a legal and safety requirement.

  • Hazardous Waste Determination: this compound must be managed as a hazardous waste. Waste generators are required to consult US EPA guidelines (40 CFR Part 261.3) as well as state and local regulations to ensure complete and accurate classification.[4][5]

  • Segregation: Do not mix this compound waste with incompatible materials, such as strong oxidizing agents.[4] It should be collected in a separate, dedicated waste container.

Step 3: Waste Collection and Labeling
  • Designated Container: Collect all solid this compound waste in a dedicated, sealable container that is chemically compatible and in good condition.[6]

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the date accumulation started.[6]

Step 4: Storage of Hazardous Waste

Store the sealed hazardous waste container in a designated, secure area.

  • The storage area should be cool, dry, and well-ventilated.[4]

  • Ensure the container is kept away from incompatible substances.[4]

  • Secondary containment should be used for liquid waste solutions containing this compound.

Step 5: Decontamination of Empty Containers

Empty containers that previously held this compound must be treated as hazardous waste unless properly decontaminated.[6]

  • Rinsing: The first rinse of the container with a suitable solvent (e.g., water, if soluble) must be collected and disposed of as hazardous waste.[7] For highly toxic chemicals, the first three rinses must be collected.[7]

  • Disposal of Rinsed Containers: After a triple rinse, the container may often be disposed of as non-hazardous waste.[6] To prevent reuse, it is best practice to puncture the container.[6] Always verify your institution's specific policies on empty container disposal.

Step 6: Final Disposal
  • Professional Disposal Service: Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[6]

  • Prohibited Disposal: Never dispose of this compound down the drain or in the regular trash.[1][2]

Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound.

start Start: this compound Waste Generation ppe Step 1: Don Appropriate PPE (Gloves, Eye Protection) start->ppe classify Step 2: Classify as Hazardous Waste ppe->classify collect Step 3: Collect in Labeled, Sealable Container classify->collect is_container_empty Is the original container now empty? collect->is_container_empty decontaminate Step 5: Decontaminate Container (Triple Rinse, Collect Rinsate) is_container_empty->decontaminate Yes store Step 4: Store Waste Container in Designated Area is_container_empty->store No (Waste Material) dispose_container Dispose of Decontaminated Container per Institutional Policy decontaminate->dispose_container final_disposal Step 6: Arrange for Pickup by Approved Waste Disposal Service store->final_disposal end End of Process final_disposal->end

Caption: Workflow for the proper disposal of this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 2-Methylbenzimidazole

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety protocols and logistical information for the handling and disposal of 2-Methylbenzimidazole. Adherence to these procedures is paramount to ensure a safe laboratory environment and minimize the risk of exposure. This document is intended to supplement, not replace, your institution's existing safety protocols and a thorough review of the Safety Data Sheet (SDS) before commencing any work.

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment. This operational plan outlines the necessary steps from receiving the chemical to its final disposal.

Engineering Controls

The first line of defense in minimizing exposure is the implementation of robust engineering controls.

  • Ventilation: All work with this compound powder should be conducted in a well-ventilated area.[1][2] A certified chemical fume hood is the preferred engineering control to minimize the generation and accumulation of dust.[1][2]

  • Safety Equipment: An eyewash station and a safety shower must be readily accessible in the immediate work area.[1][2]

Administrative Controls

Administrative controls are work practices and procedures that reduce the duration, frequency, and severity of exposure to hazardous chemicals.

  • Training: All personnel handling this compound must receive documented training on its hazards, safe handling procedures, and emergency protocols.

  • Restricted Access: Areas where this compound is stored or handled should be clearly marked and access should be restricted to authorized personnel.

  • Hygiene Practices: Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[1][2] Do not eat, drink, or smoke in areas where this chemical is handled or stored.[2]

Personal Protective Equipment (PPE)

The appropriate Personal Protective Equipment (PPE) must be worn at all times when handling this compound to prevent skin, eye, and respiratory exposure.[1][2]

Protection Type Recommended Equipment Rationale
Eye and Face Protection Chemical safety goggles or a face shield.[1][2][3]To protect against dust particles and potential splashes.[3]
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.[1][2][3]To prevent skin contact, which may cause irritation.[1][3]
Respiratory Protection A NIOSH-approved respirator is necessary if dust is generated and engineering controls are insufficient.[1][2][3]To avoid inhalation of dust that may cause respiratory tract irritation.[1][3]

Note: No specific glove breakthrough time data for this compound was found. It is recommended to consult the glove manufacturer's chemical resistance guide and to replace gloves immediately if they become contaminated.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

First Aid Measures
Exposure Route First Aid Protocol
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, while holding eyelids open.[1] Seek immediate medical attention.[1]
Skin Contact Remove contaminated clothing and shoes.[1] Flush skin with plenty of soap and water for at least 15 minutes.[1] Seek medical attention if irritation persists.[1]
Inhalation Move the individual to fresh air.[1] If breathing is difficult, provide oxygen.[1] Seek immediate medical attention.[1]
Ingestion Do NOT induce vomiting.[1] Rinse mouth with water.[1] Seek immediate medical attention.[1]
Spill Response Workflow

A spill of this compound should be handled promptly and safely. The following workflow diagram illustrates the key steps in responding to a spill.

Spill_Response_Workflow Workflow for this compound Spill Response A Spill Occurs B Evacuate Immediate Area & Alert Others A->B C Don Appropriate PPE (Gloves, Goggles, Respirator if needed) B->C D Contain the Spill (Use inert absorbent material) C->D E Carefully Sweep or Vacuum Up Spilled Material D->E F Place Waste in a Labeled, Sealed Container E->F G Decontaminate the Spill Area F->G H Dispose of Waste According to Regulations G->H I Remove and Decontaminate PPE H->I J Wash Hands Thoroughly I->J K Report the Incident J->K

Caption: Logical workflow for handling a this compound spill.

Disposal Plan

Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

  • Waste Characterization: All waste containing this compound must be treated as hazardous waste.

  • Containerization: Collect waste in a designated, properly labeled, and sealed container.

  • Regulatory Compliance: Dispose of the waste in accordance with all local, state, and federal regulations.[2] Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on disposal procedures.

Quantitative Data

While specific occupational exposure limits have not been established, the following table summarizes the known physical and chemical properties of this compound.

Physical and Chemical Properties
Property Value
Molecular Formula C₈H₈N₂
Molecular Weight 132.16 g/mol [4]
Appearance Off-white to light brown powder/crystalline solid[1][2]
Melting Point 175 - 179 °C[2]
Boiling Point Not available
Solubility No information available
Vapor Pressure 0.0000274 mmHg[4]
Occupational Exposure Limits
Organization Limit
OSHA PEL Not available[1]
NIOSH REL Not available[1]
ACGIH TLV Not available[1]

Given the absence of established exposure limits, it is crucial to handle this compound with a high degree of caution and to always use effective engineering controls and appropriate personal protective equipment to minimize any potential for exposure.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methylbenzimidazole
Reactant of Route 2
Reactant of Route 2
2-Methylbenzimidazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.